Upadacitinib

Catalog No.
S002491
CAS No.
1310726-60-3
M.F
C17H19F3N6O
M. Wt
380.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Upadacitinib

CAS Number

1310726-60-3

Product Name

Upadacitinib

IUPAC Name

(3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide

Molecular Formula

C17H19F3N6O

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C17H19F3N6O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27)/t10-,11+/m1/s1

InChI Key

WYQFJHHDOKWSHR-MNOVXSKESA-N

SMILES

Array

Synonyms

ABT-494; ABT 494; ABT494. Upadacitinib.;(3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide

Canonical SMILES

CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F

Isomeric SMILES

CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F

The exact mass of the compound Upadacitinib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Upadacitinib pharmacodynamics and pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacodynamics (PD) and Mechanism of Action

Upadacitinib exerts its therapeutic effect by reversibly inhibiting the Janus kinase (JAK) family of enzymes, which are intracellular tyrosine kinases involved in the signaling of numerous cytokines [1] [2] [3].

  • JAK-STAT Pathway Inhibition: The drug functions as an adenosine triphosphate (ATP)-competitive inhibitor [2]. It binds to the JAK enzymes, preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STAT) proteins [1] [3]. This inhibition blocks the transduction of pro-inflammatory cytokine signals into the cell nucleus, thereby modulating the immune response [4].
  • Enzymatic and Cellular Selectivity: A key characteristic of this compound is its selectivity for JAK1. Data from enzymatic assays show it inhibits JAK1 with a half-maximal inhibitory concentration (IC₅₀) of 0.043 μM, which is significantly more potent than its inhibition of JAK2 (IC₅₀ = 0.12 μM), JAK3 (IC₅₀ = 2.3 μM), and TYK2 (IC₅₀ = 4.7 μM) [2]. In cellular assays, this translates to a greater than 40-fold, 130-fold, and 190-fold selectivity for JAK1 over JAK2, JAK3, and TYK2, respectively [2]. This selective profile was designed to improve the therapeutic window by targeting cytokines involved in pathological inflammation while potentially minimizing effects on other pathways.
  • Biomarker Corroboration: PK/PD analyses in Phase 1 studies confirmed greater in vivo potency for inhibiting IL-6-induced phosphorylation of STAT3 (a measure of JAK1 activity) compared to IL-7-induced phosphorylation of STAT5 (a measure of JAK1/3 activity), consistent with the in vitro selectivity data [5] [2].

The diagram below illustrates how this compound disrupts the JAK-STAT signaling pathway.

G Cytokine Cytokine Receptor Cell Surface Receptor Cytokine->Receptor Binds JAKs JAK Proteins (JAK1, JAK2, JAK3, TYK2) Receptor->JAKs Activates STATs STAT Proteins JAKs->STATs Phosphorylates STATs->STATs Dimerize Nucleus Nucleus STATs->Nucleus Translocate InflammatoryResponse Inflammatory Response Nucleus->InflammatoryResponse Gene Transcription This compound This compound This compound->JAKs Inhibits

This compound inhibits JAK-STAT signaling, blocking inflammatory gene transcription.

Pharmacokinetics (PK) Profile

This compound has a well-characterized pharmacokinetic profile that supports once-daily dosing with its extended-release (ER) formulation [5] [2] [3].

The table below summarizes its key pharmacokinetic parameters:

Parameter Description Source / Conditions
Tₘₐₓ (Median) 2–4 hours (ER tablet) [1] [2] Steady state
~1 hour (oral solution) [6]
Bioavailability Not fully characterized [3]
Effect of Food No clinically relevant effect on AUC or Cₘₐₓ (ER tablet) [3]
Protein Binding ~52% [1] [3]
Vd (Volume of Distribution) ~224 L (in a 74 kg RA patient) [3]
Main Metabolic Pathway CYP3A4 [1] [2] [3]
Secondary Metabolic Pathway CYP2D6 [1] [3]
Half-life (Harmonic Mean) 8–14 hours (ER tablet) [1] [2]
~2-5 hours (oral solution, pediatric) [6]
Major Route of Elimination Feces (~38% as unchanged drug) [1] [3]
Minor Route of Elimination Urine (~24% as unchanged drug) [1] [3]

Key characteristics of its PK include:

  • Dose Proportionality: this compound exhibits a dose-proportional PK profile over the therapeutic dose range [3].
  • Metabolism and Excretion: It is primarily metabolized by CYP3A4, and to a lesser extent by CYP2D6 [1] [3]. The majority of an administered dose is excreted unchanged in the feces, with renal elimination playing a smaller role [1] [3].
  • Formulation Considerations: The extended-release (ER) tablet was developed to enable once-daily dosing. An In Vitro-In Vivo Correlation (IVIVC) model was established and validated to support post-approval manufacturing changes, demonstrating that formulations at the dissolution specification boundaries were predicted to have comparable efficacy and safety to the target formulation [5].

Key Experimental Protocols in Development

Model-Informed Drug Development (MIDD) approaches were critical throughout this compound's clinical program [5].

  • Phase 1: Biomarker PK/PD Analysis

    • Methodology: In Phase 1 studies, blood samples were collected from healthy subjects and patients to measure plasma this compound concentrations and ex vivo PD biomarkers. One key PD assay involved stimulating blood samples with cytokines like IL-6 and IL-7 and measuring the inhibition of STAT phosphorylation (pSTAT3 and pSTAT5) via flow cytometry. A direct within-study comparison with tofacitinib was used as a benchmark to guide Phase 2 dose selection [5].
    • Outcome: This approach demonstrated that this compound 3 mg BID (IR formulation) had comparable effects on IL-6-induced pSTAT3 to tofacitinib 5 mg BID, confirming its higher potency and helping to de-risk the choice of doses for future studies [5].
  • Phase 1: Concentration-QT Analysis

    • Methodology: To assess the drug's potential to prolong the QT interval, data from single- and multiple-ascending dose Phase 1 studies were analyzed using a concentration-QT analysis. In the absence of a pharmacological positive control like moxifloxacin, the study used the known QT effect of food consumption as a positive control to establish assay sensitivity [5].
    • Outcome: The analysis demonstrated a lack of QT prolongation risk at therapeutic exposures. This analysis was accepted by regulators in lieu of a standalone Thorough QT (TQT) study, saving significant time and resources [5].
  • Formulation Bridging and Phase 3 Dose Selection

    • Methodology: Phase 2 trials used a twice-daily (BID) immediate-release (IR) formulation. To transition to a once-daily (QD) extended-release (ER) formulation for Phase 3, population PK analyses were conducted. These models integrated PK data from both the IR and ER formulations. Simulations were then performed to identify ER QD doses that provided comparable daily exposure to the effective IR BID doses. Additionally, exposure-response models developed from Phase 2 efficacy data were used to simulate the expected efficacy of the proposed ER QD regimens [5].
    • Outcome: These modeling and simulation activities successfully supported the decision to advance the ER QD formulation directly into Phase 3 trials without a dedicated Phase 2 formulation trial, accelerating the development timeline [5].

Clinical Dosing and Exposure Relationships

This compound dosing is tailored to the specific indication, often involving higher induction doses for gastrointestinal diseases followed by lower maintenance doses.

The table below summarizes the approved dosing and associated exposures for key indications:

Indication Phase / Regimen Dose AUCinf (Mean) Cₘₐₓ (Mean)
Rheumatoid Arthritis, Psoriatic Arthritis, Ankylosing Spondylitis Maintenance 15 mg QD 265 ng·h/mL 31.6 ng/mL
Atopic Dermatitis Maintenance 15 mg QD 265 ng·h/mL 31.6 ng/mL
Maintenance 30 mg QD 543 ng·h/mL 71.8 ng/mL
Ulcerative Colitis & Crohn's Disease Induction (UC: 8 wks; CD: 12 wks) 45 mg QD 752 ng·h/mL 90.7 ng/mL
Maintenance 15 mg QD 265 ng·h/mL 31.6 ng/mL
Maintenance 30 mg QD 543 ng·h/mL 71.8 ng/mL

Source for PK parameters: [2]. AUCinf = Area Under the Curve from time zero to infinity; Cₘₐₓ = Maximum plasma concentration; QD = Once daily.

Furthermore, population PK and exposure-response analyses from Phase 3 trials supported dosing recommendations in special populations, showing that mild or moderate renal impairment or hepatic impairment (Child-Pugh A or B) do not necessitate dose adjustments for most indications [5] [1] [7].

References

Upadacitinib safety profile systematic review

Author: Smolecule Technical Support Team. Date: February 2026

Integrated Safety Profile Across Indications

A large descriptive analysis pooling data from 16 clinical trials (data cutoff August 15, 2024) provides a comprehensive overview of upadacitinib's safety across its approved indications. The analysis included 8,632 patients over 27,164.2 patient-years of exposure [1].

The table below summarizes the exposure-adjusted incidence rates (per 100 patient-years) for key adverse events of special interest [1].

Adverse Event of Special Interest Incidence Rate Range (per 100 PY) Notes
Any Treatment-Emergent Adverse Event (TEAE) 112.0 (AS) to 401.1 (RA) Variation likely due to population differences [1]
Serious TEAEs 4.5 (AD) to 11.0 (UC) [1]
TEAEs Leading to Discontinuation 2.9 (AS) to 8.3 (UC) [1]
Serious Infection 1.3 to 4.6 [1]
Herpes Zoster 2.4 to 6.6 Higher in RA and PsA vs. active comparators [1]
Malignancy (excluding NMSC) 0.2 to 0.9 [1]
Non-Melanoma Skin Cancer (NMSC) 0 to 1.4 Higher in RA and PsA vs. active comparators [1]
Major Adverse Cardiovascular Event (MACE) 0 to 0.5 [1]
Venous Thromboembolism (VTE) 0 to 0.9 [1]
Elevated Creatine Kinase 0 to 9.2 Higher in RA and PsA vs. active comparators [1]

This integrated analysis concluded that the safety profile of this compound was consistent with previous reports and remained stable over time, supporting its long-term use in chronic conditions [1].

Dose-Dependent Adverse Events

A 2025 systematic review and meta-analysis of 18 randomized controlled trials provides further insight into risks compared to placebo and highlights dose-dependent relationships for certain AEs [2].

The table below shows the spectrum of adverse events with different this compound doses versus placebo [2].

Adverse Event This compound 15 mg vs. Placebo This compound 30 mg vs. Placebo
Any Adverse Event Significantly Higher Significantly Higher
Herpes Zoster Significantly Higher Significantly Higher
Hepatic Disorder Significantly Higher Significantly Higher (Dose-dependent)
Increased Creatine Phosphokinase Significantly Higher Significantly Higher
Neutropenia Significantly Higher Significantly Higher (Dose-dependent)
Acne Significantly Higher Significantly Higher (Dose-dependent)
Any Infection Not Significant Significantly Higher
Serious Infection Not Significant Significantly Higher
Lymphopenia Not Significant Significantly Higher
Malignancy (excluding NMSC) Not Significant Significantly Higher
MACE, VTE, Renal Dysfunction, NMSC No Significant Association No Significant Association

This meta-analysis found that the risks of hepatic disorder, neutropenia, and acne exhibited a clear dose-dependent relationship [2].

Mechanism of Action and Safety Implications

This compound is an oral, selective, and reversible inhibitor of the Janus kinase (JAK) family of enzymes, with greater inhibitory potency for JAK1 relative to JAK2, JAK3, and TYK2 [3] [4]. It functions by blocking the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in inflammatory diseases [3] [5].

The diagram below illustrates the mechanism of JAK-STAT pathway inhibition.

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cell Surface Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2/3/TYK2 Receptor->JAK2 Activates STAT STAT Protein JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates Inflammation Inflammatory Response Nucleus->Inflammation Gene Transcription This compound This compound This compound->JAK1 Inhibits This compound->JAK2 Inhibits

Figure 1: this compound inhibits cytokine signaling by targeting JAK enzymes, preventing STAT protein phosphorylation, dimerization, and nuclear translocation, thereby blocking the transcription of pro-inflammatory genes. [3] [4] [5]

This selectivity for JAK1 is thought to influence its efficacy and safety profile, potentially offering a different benefit-risk balance compared to less selective JAK inhibitors [3] [2].

Data Sources and Methodologies

The safety profile is characterized by several data sources, each with distinct methodologies.

Source Type Description Key Methodologies
Clinical Trial Integrated Analysis [1] Pre-marketing and post-marketing trial data; controlled, systematic. Pooled data from 16 Phase 3 trials; TEAEs reported as exposure-adjusted incidence rates per 100 patient-years.
Systematic Review & Meta-Analysis [2] Statistically combines results from multiple RCTs; high level of evidence. Pre-registered protocol (PROSPERO); searched PubMed, EMBASE, Cochrane; used Cochrane Risk of Bias tool; calculated pooled risk ratios (Mantel-Haenszel).
Pharmacovigilance Studies (FAERS) [6] [7] [8] Post-marketing real-world data; detects potential signals. Disproportionality analysis using ROR, PRR; data mined from public FAERS database; identifies "signals" of disproportionate reporting.

Clinical Implications and Recommendations

For clinicians and researchers, the following points are critical:

  • Vigilance for Common AEs: Be alert for herpes zoster, acne, elevated CPK, and neutropenia, which occur at higher rates with this compound than placebo. Hepatic disorder, neutropenia, and acne appear to be dose-dependent [2].
  • Serious Infection Risk: The risk of serious infections exists across all JAK inhibitors. Patients should be closely monitored, and active tuberculosis and invasive fungal infections should be ruled out before and during therapy [1] [4] [5].
  • Patient-Specific Risk Assessment: The meta-analysis did not find a significant association with MACE, VTE, or renal dysfunction, but the FDA Boxed Warning for the JAK inhibitor class remains. A patient's individual cardiovascular and cancer risk should be evaluated before treatment [2] [4].
  • Real-World Signals: Pharmacovigilance studies suggest monitoring for unexpected events like renal, urinary, and reproductive system disorders, though clinical relevance requires confirmation [6] [7].

References

Upadacitinib dose-dependent adverse events

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Events by Dose vs. Placebo

Adverse Event Upadacitinib 15 mg vs Placebo This compound 30 mg vs Placebo Dose-Dependent Relationship
Any Adverse Event Significantly higher [1] Significantly higher [1] Not Specified
Hepatic Disorder Significantly higher [1] Significantly higher [1] Yes [1]
Neutropenia Significantly higher [1] Significantly higher [1] Yes [1]
Acne Significantly higher [1] Significantly higher [1] Yes [1]
Herpes Zoster Significantly higher [1] Significantly higher [1] Not Specified
Increased Creatine Phosphokinase (CPK) Significantly higher [1] Significantly higher [1] Not Specified
Lymphopenia No significant difference [1] Significantly higher [1] Not Specified
Any Infection No significant difference [1] Significantly higher [1] Not Specified
Serious Infection No significant difference [1] Significantly higher [1] Not Specified

Adverse Events with No Significant Association

The same 2025 meta-analysis found that, across the included trials, this compound treatment was not significantly associated with an elevated risk of the following serious AEs compared to placebo [1]:

  • Renal dysfunction
  • Non-melanoma skin cancer (NMSC)
  • Major Adverse Cardiovascular Events (MACE)
  • Venous Thromboembolic Events (VTE)

Detailed Methodologies of Key Studies

For research and development professionals, understanding the experimental design of the foundational studies is crucial. The following table outlines the protocols of the core analysis and a representative long-term extension study.

Study Component Systematic Review & Meta-Analysis [1] SELECT-NEXT Long-Term Extension (LTE) [2]
Objective Assess safety profile & dose-dependent AEs of this compound [1]. Evaluate long-term efficacy and safety of this compound over 5 years in RA patients [2].
Data Sources PubMed, EMBASE, Cochrane Library [1]. Data from the Phase 3 SELECT-NEXT trial and its LTE [2].
Study Selection RCTs with safety data on this compound 15 mg or 30 mg vs. placebo in autoimmune diseases [1]. Patients with RA and inadequate response to csDMARDs [2].
Patients & Exposure 18 RCTs; 9,547 patients (5,907 on this compound; 3,640 on placebo) [1]. 611 patients entered the LTE; total treatment up to 5 years [2].
Intervention/Comparator This compound 15 mg & 30 mg vs. Placebo [1]. This compound 15 mg or 30 mg QD; patients initially on placebo switched to UPA at week 12 [2].
Safety Outcomes AEs, serious AEs, AEs leading to discontinuation, specific AEs (e.g., infections, hepatic, renal, MACE, VTE, etc.) [1]. Treatment-emergent AEs (TEAEs), laboratory parameters, MACE, VTE, malignancies [2].
Statistical Analysis Pooled Risk Ratios (RR) using Mantel-Haenszel method; fixed/random-effects models based on heterogeneity (I²) [1]. Descriptive analysis of AEs and efficacy outcomes; exposure-adjusted event rates (EAERs) for safety [2].

This compound Mechanism and Experimental Workflow

The following diagram illustrates the mechanism of action of this compound and the logical flow for evaluating its safety, from cellular pathway to clinical trial assessment.

Cytokine Signal\n(e.g., IL-4, IL-6, IL-13) Cytokine Signal (e.g., IL-4, IL-6, IL-13) JAK Enzyme\n(JAK1, JAK2, JAK3, TYK2) JAK Enzyme (JAK1, JAK2, JAK3, TYK2) Cytokine Signal\n(e.g., IL-4, IL-6, IL-13)->JAK Enzyme\n(JAK1, JAK2, JAK3, TYK2) STAT Protein\nPhosphorylation STAT Protein Phosphorylation JAK Enzyme\n(JAK1, JAK2, JAK3, TYK2)->STAT Protein\nPhosphorylation Gene Transcription\n& Inflammatory Response Gene Transcription & Inflammatory Response STAT Protein\nPhosphorylation->Gene Transcription\n& Inflammatory Response This compound\n(JAK1 Inhibitor) This compound (JAK1 Inhibitor) Inhibition of\nJAK-STAT Pathway Inhibition of JAK-STAT Pathway This compound\n(JAK1 Inhibitor)->Inhibition of\nJAK-STAT Pathway Preferentially Blocks JAK1 Reduced Inflammation Reduced Inflammation Inhibition of\nJAK-STAT Pathway->Reduced Inflammation Potential Adverse Events Potential Adverse Events Inhibition of\nJAK-STAT Pathway->Potential Adverse Events Lab Monitoring\n(Neutrophils, LFTs, Lipids) Lab Monitoring (Neutrophils, LFTs, Lipids) Potential Adverse Events->Lab Monitoring\n(Neutrophils, LFTs, Lipids) Triggers Clinical Trial\nSafety Assessment Clinical Trial Safety Assessment Lab Monitoring\n(Neutrophils, LFTs, Lipids)->Clinical Trial\nSafety Assessment Informs

This diagram shows how this compound's selective JAK1 inhibition disrupts the JAK-STAT signaling pathway to reduce inflammation, which can also lead to dose-dependent adverse events monitored via specific laboratory parameters [1] [3].

Laboratory Parameters and Clinical Monitoring

Long-term integrated data from the RA clinical program (up to 6.5 years) supports the safety profile and details specific laboratory changes that inform clinical monitoring protocols [4]:

  • Hematological Impact: Decreases in mean hemoglobin, neutrophil, and lymphocyte counts were observed. Grade 3/4 changes occurred in some patients [4].
  • Hepatic and Muscle Enzymes: Increases in mean liver enzymes (ALT/AST) and creatine phosphokinase (CPK) were noted [4].
  • Lipid Levels: Increases in total cholesterol, LDL, and HDL were seen, though the LDL/HDL ratio remained stable for the 15 mg dose [4].
  • Event Rates: The exposure-adjusted event rate (EAER) for hepatic disorders was 9.7 E/100 PY with UPA 15 mg. Anemia and neutropenia rates were 3.1-4.3 and 1.7-5.0 E/100 PY across treatments, respectively [4].

References

Long-Term Safety Profile Across Indications

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Event of Special Interest Incidence Rate Range (per 100 Patient-Years) [1]
Serious Infection 1.3 to 4.6
Herpes Zoster 2.4 to 6.6
Malignancy (excluding NMSC) 0.2 to 0.9
Nonmelanoma Skin Cancer (NMSC) 0 to 1.4
Major Adverse Cardiovascular Event (MACE) 0 to 0.5
Venous Thromboembolism (VTE) 0 to 0.9
Elevated Creatine Kinase 0 to 9.2

Abbreviations: NMSC, nonmelanoma skin cancer; MACE, major adverse cardiovascular event; VTE, venous thromboembolism.

Detailed Safety Findings by Indication

Safety profiles can vary across different patient populations. The table below details the incidence rates for key safety outcomes from integrated analyses of clinical trials in rheumatologic conditions (RA, PsA, and axial SpA) and a separate broader analysis that also included atopic dermatitis and inflammatory bowel diseases [1] [2].

Safety Outcome RA, PsA, Axial SpA (Pooled Analysis) [2] Broad Analysis (RA, PsA, AxSpA, AD, CD, UC) [1]
Patient Exposure ~16,700 patient-years Over 27,000 patient-years
Serious Infections Generally similar to active comparators (e.g., adalimumab), except higher in PsA (mostly COVID-19 pneumonia) [2] 4.5 (AD) to 11.0 (UC) per 100 PYs
Herpes Zoster Higher with upadacitinib vs. active comparators (adalimumab, methotrexate) [2] 2.4 to 6.6 per 100 PYs
Malignancy (ex. NMSC) Low and similar across treatment groups [2] 0.2 to 0.9 per 100 PYs
NMSC Higher with this compound vs. active comparators in RA and PsA [2] 0 to 1.4 per 100 PYs
MACE Low and similar across treatment groups [2] 0 to 0.5 per 100 PYs
VTE Low and similar across treatment groups [2] 0 to 0.9 per 100 PYs
Elevated CPK Higher with this compound vs. active comparators [2] Up to 9.2 per 100 PYs
Discontinuation due to AEs 4.1 to 5.8 events per 100 PYs [2] 2.9 (AS) to 8.3 (UC) per 100 PYs

Abbreviations: RA, rheumatoid arthritis; PsA, psoriatic arthritis; AxSpA, axial spondyloarthritis; AD, atopic dermatitis; CD, Crohn's disease; UC, ulcerative colitis; PYs, patient-years; CPK, creatine phosphokinase.

Mechanism of Action & Experimental Context

Understanding this compound's safety profile is grounded in its mechanism of action. It is an oral, selective, and reversible inhibitor of Janus kinase (JAK) enzymes, with greater inhibitory potency for JAK1 over JAK2, JAK3, and TYK2 [3] [4] [5]. It functions by competing with ATP to inhibit the phosphorylation and activation of STAT proteins, thereby disrupting the signaling of multiple pro-inflammatory cytokines implicated in immune-mediated inflammatory diseases [3] [6].

The following diagram illustrates the JAK-STAT signaling pathway and where this compound acts.

fascia Cytokine Cytokine Receptor Cell Surface Receptor Cytokine->Receptor JAKs JAK Enzymes (JAK1, JAK2, JAK3, TYK2) Receptor->JAKs STATs STAT Proteins JAKs->STATs pSTATs Phosphorylated STATs (pSTATs) STATs->pSTATs Nucleus Nucleus pSTATs->Nucleus Transcription Gene Transcription ↑ Inflammation Nucleus->Transcription This compound This compound (JAK Inhibitor) This compound->JAKs  Inhibits

The safety data supporting the long-term profile of this compound is derived from large, integrated analyses of the global SELECT Phase 3 clinical trial program and other studies [1] [2].

  • Data Source & Integration: Safety data were pooled from multiple randomized, double-blind, controlled trials for each indication (e.g., 16 studies in one analysis). Data were analyzed up to a cutoff date of August 15, 2024 [1] [2].
  • Patient Population: The analyses included thousands of patients across various immune-mediated inflammatory diseases, providing a broad view of the drug's safety [1].
  • Outcome Measures & Reporting: Treatment-emergent adverse events (TEAEs) were systematically recorded and coded using the Medical Dictionary for Regulatory Activities (MedDRA). To account for different treatment durations, results are reported as exposure-adjusted incidence rates (EAIRs) or exposure-adjusted event rates (EAERs) per 100 patient-years [2]. For critical events like MACE and VTE, independent adjudication committees blinded to treatment assignment verified the events using pre-specified definitions [2].

Key Takeaways for Researchers

  • Stable Profile: The long-term safety profile of this compound is consistent with its known mechanisms, with no new safety risks identified even after up to 6 years of observation in clinical trials [1] [7].
  • Class Effects Observed: The data confirms the risks associated with JAK inhibition, including serious infections, herpes zoster, and laboratory abnormalities like elevated creatine kinase [1] [2].
  • Population Variation: Incidence rates for certain events vary by indication, likely reflecting differences in underlying patient populations, comorbidities, and concomitant medications [1].

References

Summary of Patient-Reported Outcomes with Upadacitinib

Author: Smolecule Technical Support Team. Date: February 2026

Condition & Study Name/Type Key Patient-Reported Outcomes & Improvements Timeframe & Population Details
Rheumatoid Arthritis (RA)

| SELECT-BEYOND (Phase 3 RCT in bDMARD-IR patients) [1] [2] | • Pain, Physical Function, QoL: Significant improvements vs placebo in PtGA, pain, HAQ-DI, SF-36 PCS, and morning stiffness. • Meaningful Improvement: NNT for MCID across most PROs ranged from 4 to 7 patients. | 12-week trial in patients with inadequate response to biologic DMARDs [1] [2]. | | SELECT-COMPARE (Phase 3 RCT in MTX-IR patients) [3] | • Rapid & Superior Benefit: Greater improvements vs placebo and adalimumab across all PROs. • Specifics: Significant improvements in PtGA, pain, HAQ-DI, FACIT-F (fatigue), and morning stiffness severity at Week 12. | 12-week primary analysis; improvements maintained up to 48 weeks in patients with inadequate response to methotrexate [3]. | | ENDEAVOUR (Real-World Observational in the UK) [4] | • Clinical Remission: 40% of patients achieved clinical remission (DAS28 CRP <2.6) at 6 months. • Early PRO Improvement: ePRO data showed reduced fatigue within 7 days and pain within 10 days. | 6-month final analysis in a real-world clinical practice setting [4]. | | Atopic Dermatitis (AD) | | | | Measure Up 1 & 2 (Integrated Phase 3 Trial Analysis) [5] | • Rapid Itch Relief: ≥4-point improvement in Worst Pruritus NRS observed within 1 week. • Broad Symptom Relief: Significant improvements in skin pain, sleep, daily activities, and emotional state. | 16-week analysis in adults and adolescents with moderate-to-severe AD [5]. | | SCALE UP (Real-World Study) [6] | • High Symptom Relief & Satisfaction: Majority reported itch improvement, clear/almost clear skin, and high treatment satisfaction. • Consistency: Outcomes were consistent across different Fitzpatrick Skin Types and racial groups. | Cross-sectional survey; 50% of patients treated for >6 months to a year [6]. | | UP-TAINED (Real-World Study) [7] | • Early Disease Control: 68.8% achieved disease control at 1 month, sustained through 12 months. • Skin Clearance: Over 75% of patients with severe hand/facial eczema achieved clear/almost clear skin at 12 months. | 12-month interim analysis of a 2-year study in moderate-to-severe AD [7]. | | Portuguese Observational Trial (Multiresistant AD) [8] | • Efficacy in Refractory Patients: Significant improvements in EASI, itch, and sleep scores as early as 6 weeks, even after multiple prior treatment failures. | 26-week prospective trial in highly refractory patients [8]. |

Detailed Experimental Protocols

Here are the methodologies from some of the key clinical trials assessing PROs for upadacitinib.

SELECT-BEYOND (RA) and Measure Up 1 & 2 (AD) Trial Designs

The following diagram illustrates the high-level design of these Phase 3 registrational trials.

G cluster_ra SELECT-BEYOND (RA) cluster_ad Measure Up 1 & 2 (AD) Start Patients with Moderate-to-Severe Disease RA1 Population: bDMARD-Inadequate Responders Start->RA1 AD1 Population: Moderate-to-Severe AD Start->AD1 RA2 Intervention: This compound 15 mg or 30 mg vs Placebo RA1->RA2 RA3 Background: Stable csDMARDs RA2->RA3 RA4 PRO Assessment: Week 12 RA3->RA4 AD2 Intervention: This compound 15 mg or 30 mg vs Placebo (Monotherapy) AD1->AD2 AD3 PRO Assessment: Weeks 1, 4, 6, 16 AD2->AD3

Phase 3 trial designs for PRO assessment in RA and AD

  • SELECT-BEYOND (RA) Protocol [1] [2]:

    • Study Design: Phase 3, randomized, double-blind, placebo-controlled trial.
    • Participants: 498 adults with moderate-to-severe RA and an inadequate response to biologic DMARDs (bDMARD-IR) on a background of conventional synthetic DMARDs (csDMARDs).
    • Intervention: Patients were randomized 1:1:1 to receive oral this compound (15 mg or 30 mg) or placebo once daily for 12 weeks.
    • PRO Assessments: Multiple PROs were evaluated at baseline and week 12, including Patient Global Assessment of Disease Activity (PtGA), pain visual analog scale (VAS), Health Assessment Questionnaire-Disability Index (HAQ-DI), SF-36, duration and severity of morning stiffness, and Insomnia Severity Index (ISI).
  • Measure Up 1 & 2 (AD) Protocol [5]:

    • Study Design: Integrated analysis of two Phase 3, multicenter, randomized, double-blind, placebo-controlled trials.
    • Participants: 1683 adults and adolescents with moderate-to-severe AD.
    • Intervention: Patients were randomized to receive this compound (15 mg or 30 mg) or placebo once daily as monotherapy for 16 weeks.
    • PRO Assessments: PROs were evaluated throughout the 16-week period and included the Worst Pruritus Numerical Rating Scale (WP-NRS), AD Symptom Scale, skin pain, Patient-Oriented Eczema Measure (POEM), Dermatology Life Quality Index (DLQI), and various Patient Global Impression scales.
Real-World Observational Studies

Real-world studies provide evidence of effectiveness in routine clinical practice.

  • ENDEAVOUR (RA) Methodology [4]:

    • Study Design: Prospective observational cohort study.
    • Participants: Patients from 14 UK centers with moderate-to-severe RA for whom the decision to initiate this compound had already been made.
    • Data Collection: Baseline data were collected retrospectively from patient records. Clinician-reported data were collected at 3 and 6 months. Patient-reported data (ePROs) were collected directly from patients using a mobile application, capturing pain and fatigue scores frequently in the early treatment phase.
  • UP-TAINED (AD) Methodology [7]:

    • Study Design: Prospective, real-world study planned for over 2 years, with an interim analysis at 1 year.
    • Participants: 351 patients with moderate-to-severe AD.
    • Intervention & Assessment: Patients received this compound 15 mg or 30 mg once daily. The primary endpoint was disease control, measured using the Atopic Dermatitis Control Tool (ADCT), with assessments at 1, 3, and 12 months.

Mechanism of Action & PRO Workflow

This compound's effect on PROs is linked to its mechanism as a Janus kinase (JAK) inhibitor. The diagram below illustrates this logical pathway.

G A JAK-STAT Signaling Pathway B Cytokine-Driven Inflammation (e.g., IL-4, IL-13, IL-6, IFNs) A->B C Oral Administration of This compound (JAK1-inhibitor) B->C D Inhibition of Pathogenic Signaling C->D E Reduction of Inflammation & Immune Cell Activation D->E F Improvement in Core Symptoms (Itch, Pain, Joint Swelling) E->F G Enhanced Patient-Reported Outcomes (PROs) in QoL, Function, and Sleep F->G

Logical pathway from mechanism of action to PRO improvement

Safety & Tolerability Profile

Across studies, this compound was generally well-tolerated, with a safety profile consistent with its drug class.

  • Common Adverse Events: In the UP-TAINED study, 426 adverse events (AEs) were reported in 163 patients, most of which were mild (59.7%) or moderate (34.6%) [7]. Commonly reported AEs included (worsening of) atopic dermatitis, acne, and COVID-19 [7].
  • Serious Adverse Events: In the Portuguese observational trial on multiresistant AD, one case of eczema herpeticum led to temporary treatment discontinuation, and one case of herpes zoster was reported [8]. No new safety signals were identified in these studies.

Key Takeaways for Professionals

  • Rapid Onset of Action: A key differentiator for this compound is the speed of symptom relief, with PRO improvements observed within days for itch in AD and within 1-2 weeks for pain and fatigue in RA [4] [5].
  • Broad & Meaningful Benefits: Improvements are not limited to core disease symptoms but extend across multiple dimensions of health-related quality of life, often reaching normative population values [1] [3].
  • Efficacy in Difficult-to-Treat Populations: Robust real-world evidence confirms the drug's effectiveness in patients who have failed multiple advanced therapies, including biologics and other JAK inhibitors [8].

References

Upadacitinib dosing protocol for Crohn's disease

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic and Exposure-Response Rationale

The dosing strategy is supported by robust pharmacokinetic (PK) and exposure-response (E-R) data from phase 3 clinical trials.

  • Pharmacokinetic Profile: Upadacitinib uses an extended-release formulation. Its PK profile in CD patients is consistent with other approved indications. CD-specific factors like disease location or prior GI surgeries do not meaningfully impact its pharmacokinetics, supporting a standardized dosing regimen [1] [2].
  • Exposure-Response for Dose Selection:
    • Induction (45 mg): E-R analyses showed that efficacy endpoints for clinical and endoscopic improvement approached a plateau at the median plasma exposures achieved with the 45 mg once-daily dose, confirming it maximizes efficacy during the 12-week induction period [1].
    • Maintenance (15 mg vs. 30 mg): Analyses predicted that a 30 mg maintenance dose provides an additional 8-10% benefit for endoscopic response and remission compared to 15 mg in patients who have failed biologic therapy. This supports 15 mg as the standard maintenance dose, with 30 mg as an option for more severe cases [1].

The following diagram illustrates the JAK-STAT signaling pathway targeted by this compound and the logical workflow for dose selection based on clinical trial data:

G cluster_pathway JAK-STAT Signaling Pathway & Inhibition cluster_dose Clinical Dose Selection Workflow Cytokines Pro-inflammatory Cytokines (e.g., IL-6, IL-12, IL-23) Receptor Cytokine Receptor Cytokines->Receptor Binding JAK1 JAK1 Enzyme Receptor->JAK1 Activation STAT STAT Phosphorylation & Dimerization JAK1->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Inflammation Gene Transcription (Inflammation, Immune Response) Nucleus->Inflammation This compound This compound This compound->JAK1 Selective Inhibition PK Pharmacokinetic (PK) Analysis ER Exposure-Response (E-R) Analysis PK->ER Induction Induction Dose: 45 mg QD ER->Induction Maintenance Maintenance Dose: 15 mg or 30 mg QD ER->Maintenance Goal Goal: Maximize Efficacy & Safety Goal->PK Goal->ER

Laboratory Monitoring & Dose Management

Consistent laboratory monitoring is crucial for patient safety. The following table outlines the essential monitoring parameters and corresponding dose management strategies [3] [4].

Parameter Baseline & Monitoring Frequency Action Required
Lymphocytes (ALC) Baseline and per routine management Do not initiate or interrupt therapy if ALC <500 cells/mm³.
Neutrophils (ANC) Baseline and per routine management Do not initiate or interrupt therapy if ANC <1000 cells/mm³.
Hemoglobin Baseline and per routine management Do not initiate or interrupt therapy if Hb <8 g/dL.
Liver Enzymes (ALT/AST) Baseline and per routine management Interrupt therapy if drug-induced liver injury is suspected.
Lipids At 12 weeks and per clinical guidelines Manage dyslipidemia as appropriate.
Creatine Phosphokinase (CPK) Per routine management Monitor for muscle pain; dose interruption may be considered.

Special Population Adjustments:

  • Renal Impairment (Severe, CrCl 15-30 mL/min): Induction dose is reduced to 30 mg once daily for 12 weeks, followed by a maintenance dose of 15 mg once daily. This compound is not recommended for patients with end-stage renal disease (CrCl <15 mL/min) [4].
  • Hepatic Impairment (Mild/Moderate, Child-Pugh A/B): Induction dose is reduced to 30 mg once daily for 12 weeks, followed by a maintenance dose of 15 mg once daily. It is not recommended in patients with severe hepatic impairment (Child-Pugh C) [4].
  • CYP450 3A4 Inhibitors: Concomitant use with strong CYP3A4 inhibitors requires a dose reduction during induction to 30 mg once daily for 12 weeks, followed by 15 mg once daily for maintenance [4].

Experimental Protocols for Research

For scientists engaged in preclinical and clinical research, the following methodologies are foundational to the data supporting this compound's use.

Protocol 1: Pharmacokinetic (PK) Analysis

This protocol characterizes the PK profile of this compound in a CD patient population [1].

  • Study Population: Patients with moderate-to-severe active CD enrolled in phase 2/3 clinical trials.
  • Dosing: Administration of this compound 45 mg extended-release tablet once daily.
  • Sample Collection: Serial blood samples are collected at pre-dose and multiple time points post-dose (e.g., 1, 2, 4, 6, 8 hours) to define the concentration-time profile.
  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
  • PK Parameters Calculation: Non-compartmental analysis is used to determine key parameters, including maximum plasma concentration (C~max~), time to C~max~ (T~max~), area under the curve (AUC), and terminal half-life (t~1/2~).
Protocol 2: Exposure-Response (E-R) Analysis

This protocol establishes the relationship between drug exposure and efficacy/safety outcomes [1].

  • Exposure Data: Use individual steady-state this compound exposure metrics (e.g., pre-dose concentration or AUC) predicted from population PK models.
  • Efficacy Endpoints: Model the relationship between exposure and clinical endpoints (e.g., clinical remission, endoscopic response) at Week 12 (induction) and Week 52 (maintenance). Logistic regression models are typically employed.
  • Safety Endpoints: Model the relationship between exposure and safety events (e.g., serious infections, herpes zoster, laboratory abnormalities like decreased hemoglobin). The analysis evaluates the probability of an event over the exposure range.
  • Model Simulation: Simulations are performed to predict the response rates for different dosing regimens (e.g., 15 mg vs. 30 mg maintenance) to support dose selection.

Place in Clinical Practice and Future Directions

  • Updated Treatment Paradigm: The 2025 ACG clinical guideline reflects a shift away from requiring failure of conventional therapies before starting advanced treatments like this compound in moderate-to-severe CD [5].
  • Expanded Indication: The FDA has updated the label for this compound, allowing its use after at least one prior systemic therapy if TNF blockers are clinically inadvisable, moving it earlier in the treatment sequence for some patients [6].
  • Safety Profile: this compound's safety profile is consistent with its class. A 2025 systematic review confirmed increased risks of hepatic disorder, neutropenia, acne, and herpes zoster, often in a dose-dependent manner. No significant association was found with renal dysfunction, non-melanoma skin cancer, major adverse cardiovascular events (MACE), or venous thromboembolism (VTE) in this analysis [7].

References

Comprehensive Application Notes and Protocols for Upadacitinib in Ulcerative Colitis: Efficacy, Safety, and Clinical Implementation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Upadacitinib is an oral, selective Janus kinase (JAK) inhibitor that has emerged as an important therapeutic option for patients with moderate-to-severe ulcerative colitis (UC). As a second-generation JAK inhibitor, this compound demonstrates approximately 40-fold higher affinity for JAK1 than JAK2, 130-fold higher affinity for JAK1 than JAK3, and 190-fold higher affinity for JAK1 than TYK2, potentially offering an improved efficacy and safety profile compared to first-generation JAK inhibitors. [1] This selectivity allows this compound to effectively block pro-inflammatory cytokines involved in UC pathogenesis while minimizing disruption to other signaling pathways.

The JAK-STAT signaling pathway plays a fundamental role in the immunopathology of inflammatory bowel disease, with multiple cytokines implicated in UC pathogenesis signaling through this pathway. By preferentially inhibiting JAK1, this compound modulates the immune response and reduces gut inflammation, leading to clinical improvement in patients with active disease. [1] this compound was approved by Health Canada for the treatment of adult patients with moderately to severely active UC who have demonstrated treatment failure to at least one conventional and/or biologic therapy. [2] The recommended regimen consists of oral this compound 45 mg once daily for 8 weeks as induction therapy, followed by 15 mg once daily as maintenance treatment, with 30 mg once daily available for selected patients with refractory, severe, or extensive disease. [2]

Clinical Efficacy Evidence

Phase III Clinical Trial Data

The efficacy of this compound for induction and maintenance therapy in UC has been established in three pivotal phase III randomized controlled trials: U-ACHIEVE Induction (N=474), U-ACCOMPLISH (N=522), and U-ACHIEVE Maintenance (N=1,046). These studies enrolled adult patients with moderate-to-severe UC who had demonstrated inadequate response, loss of response, or intolerance to either conventional therapy or biologic drugs. [2]

Table 1: Efficacy Outcomes in Phase III Induction Trials (Week 8)

Efficacy Endpoint This compound 45 mg (%) Placebo (%) P-value
Clinical remission 26.0 5.0 ≤0.001
Clinical response 66.0 26.0 ≤0.001
Endoscopic improvement 36.0 7.0 ≤0.001
Endoscopic remission 14.0 2.0 ≤0.001
Composite clinical endpoint* 6.4 0.9 ≤0.001
Composite HRQoL endpoint 18.9 5.5 ≤0.001

*Composite clinical endpoint defined as clinical remission, complete symptom resolution, and IBDQ remission [3]

In the maintenance phase, patients who achieved clinical response after 8 weeks of induction therapy were re-randomized to receive this compound 15 mg, 30 mg, or placebo for 52 weeks. The results demonstrated dose-dependent efficacy in maintaining clinical remission and other important endpoints. [2]

Table 2: Efficacy Outcomes in Phase III Maintenance Trial (Week 52)

Efficacy Endpoint This compound 15 mg (%) This compound 30 mg (%) Placebo (%) P-value vs Placebo
Clinical remission 42.0 52.0 12.0 ≤0.001
Clinical response 77.0 83.0 40.0 ≤0.001
Endoscopic improvement 48.0 62.0 14.0 ≤0.001
Corticosteroid-free remission 39.0 48.0 9.0 ≤0.001
Composite clinical endpoint* 13.1 18.3 4.5 ≤0.001
Composite HRQoL endpoint 22.3 24.0 8.7 ≤0.001

*Composite clinical endpoint defined as clinical remission, complete symptom resolution, and IBDQ remission [3]

Real-World Evidence and Special Populations

A recent multicenter real-world study involving 76 patients with moderate-to-severe UC further confirmed the effectiveness of this compound in clinical practice. After 8 weeks of induction therapy with this compound 45 mg daily, 93.4% of patients achieved clinical response, with 72.4% achieving endoscopic improvement, and 57.9% achieving clinical remission. [4] The study included both biologic-naive (26.3%) and biologic-exposed (73.7%) patients, with comparable efficacy outcomes between these subgroups. Notably, all patients in this real-world analysis had previously demonstrated inadequate response, loss of response, or intolerance to corticosteroids and immunosuppressants. [4]

Extended Induction Therapy

For patients who do not achieve clinical response after the initial 8-week induction period, evidence supports extending induction therapy for an additional 8 weeks. A study evaluating this approach found that among 127 patients without clinical response at Week 8, 59.1% (75/127) subsequently achieved clinical response after 16 weeks of continuous this compound 45 mg therapy. [5] These patients were then eligible to enter maintenance therapy, with 26.5% of those receiving this compound 15 mg and 43.6% of those receiving 30 mg achieving clinical remission at Week 52. [5]

Experimental Protocols and Assessment Methodologies

Patient Selection Criteria

Inclusion Criteria:

  • Adult patients (≥18 years) with confirmed diagnosis of ulcerative colitis
  • Moderate to severe disease activity, defined as Total Mayo Score >6 points [4]
  • Inadequate response, loss of response, or intolerance to corticosteroids, immunosuppressants, or biologic therapies
  • For clinical trials: baseline endoscopic subscore ≥2, rectal bleeding subscore ≥1, and stool frequency subscore ≥1 [2]

Exclusion Criteria:

  • Diagnosis of Crohn's disease, indeterminate colitis, or toxic megacolon
  • Active infection including tuberculosis, hepatitis B/C, HIV
  • History of thrombosis or coronary artery disease (relative contraindication) [2]
  • Pregnancy or breastfeeding
  • Severe hepatic impairment
  • Hypersensitivity to this compound or excipients
Dosing Protocol

Table 3: this compound Dosing Regimen for Ulcerative Colitis

Treatment Phase Recommended Dose Duration Special Considerations
Induction Therapy 45 mg once daily 8 weeks May be extended to 16 weeks if no clinical response at Week 8 [5]
Maintenance Therapy 15 mg once daily Indefinitely 30 mg once daily for patients with refractory, severe, or extensive disease [2]
Geriatric Maintenance (≥65 years) 15 mg once daily Indefinitely 30 mg dose not recommended [2]
Efficacy Assessment Protocol

Primary Efficacy Endpoints:

  • Clinical remission: Defined as stool frequency subscore (SFS) ≤1, rectal bleeding subscore (RBS) of 0, and endoscopic subscore ≤1 without friability [4] [2]
  • Clinical response: Reduction from baseline in Total Mayo Score ≥3 points and ≥30% decrease from baseline, plus reduction in RBS ≥1 or absolute RBS ≤1 [2]
  • Endoscopic improvement: Endoscopic subscore ≤1 without friability [4]
  • Endoscopic remission: Endoscopic subscore of 0 [4]

Secondary Efficacy Endpoints:

  • Corticosteroid-free remission: Clinical remission without corticosteroid use for ≥4 weeks [4]
  • Biochemical remission: Fecal calprotectin level <250 μg/g [4]
  • Health-related quality of life (HRQoL): Assessed using Inflammatory Bowel Disease Questionnaire (IBDQ), Functional Assessment of Chronic Illness Therapy-Fatigue (FACIT-F), Work Productivity and Activity Impairment Questionnaire-UC (WPAI:UC), and 36-item Short Form Survey (SF-36) [3]

Assessment Schedule:

  • Baseline: Complete Mayo Score, laboratory tests (CBC, CRP, LFTs), fecal calprotectin, colonoscopy
  • Week 4: Partial Mayo Score, laboratory tests, safety assessment
  • Week 8: Complete Mayo Score, laboratory tests, fecal calprotectin, colonoscopy for responders
  • Week 16 (for extended induction): Complete Mayo Score, laboratory tests, fecal calprotectin, colonoscopy
  • Maintenance (every 3-6 months): Complete Mayo Score, laboratory tests, fecal calprotectin, colonoscopy at 6-9 months after initiation [2]
Intestinal Ultrasound Assessment Protocol

Emerging evidence supports the use of intestinal ultrasound (IUS) as a non-invasive tool for monitoring treatment response. A standardized protocol should include assessment of the following parameters in each bowel segment: [4]

  • Bowel wall thickness (BWT): Measured in millimeters at the thickest point
  • Inflammatory fat (iFAT): Presence of hyperechoic creeping fat
  • Color Doppler signal (CDS): Vascularity within the bowel wall
  • Bowel wall stratification (BWS): Preservation or loss of layer definition
  • Milano Ultrasound Criteria (MUC): Comprehensive scoring system

IUS should be performed at baseline, Week 4, and Week 8 during induction, and every 3-6 months during maintenance. Correlation between IUS findings and endoscopic remission has been demonstrated, with MUC <6.2 showing high sensitivity and specificity for predicting endoscopic healing. [4]

Safety Monitoring and Management Protocol

Safety Profile Overview

The safety profile of this compound is consistent with other JAK inhibitors, with the most common adverse events including upper respiratory tract infections, herpes zoster reactivation, elevated creatine phosphokinase (CPK), and acne. [2] [5] Serious infections, venous thromboembolism, and cardiovascular events represent less common but potentially serious adverse effects that require vigilant monitoring.

Safety Monitoring Protocol

Baseline Assessment:

  • Complete blood count, comprehensive metabolic panel, lipid profile
  • Hepatitis B/C serology, HIV screening, tuberculosis screening (quantiferon or PPD)
  • Pregnancy test for women of childbearing potential
  • Cardiovascular risk assessment

Routine Monitoring During Therapy:

  • Monthly for first 3 months: CBC, LFTs, CPK
  • Quarterly: Lipid profile, comprehensive metabolic panel
  • Annually: Tuberculosis screening, cardiovascular risk reassessment

Special Considerations:

  • Herpes zoster: Rates increase with longer duration of exposure; consider prophylactic antiviral therapy in high-risk patients [5]
  • Thromboembolism: Discontinue therapy in patients with suspected thrombosis
  • Hepatic impairment: Not recommended in patients with severe hepatic impairment
  • Vaccinations: Live vaccines are contraindicated; non-live vaccines (including injected flu and COVID-19 vaccines) are permitted [6]

Pathway and Clinical Decision Framework

upadacitinib_protocol start Patient with Moderate-to-Severe UC (Mayo Score >6) induction Induction Therapy: This compound 45 mg daily (8 weeks) start->induction decision1 Clinical Response at Week 8? induction->decision1 response_yes Proceed to Maintenance Therapy decision1->response_yes Yes response_no Extended Induction: This compound 45 mg daily (Additional 8 weeks) decision1->response_no No maintenance Maintenance Therapy: This compound 15 mg daily (30 mg for refractory cases) response_yes->maintenance decision2 Clinical Response at Week 16? response_no->decision2 extended_response_yes Proceed to Maintenance Therapy decision2->extended_response_yes Yes extended_response_no Discontinue this compound Consider Alternative Therapy decision2->extended_response_no No extended_response_yes->maintenance monitoring Long-term Monitoring: Clinical, Endoscopic, and Safety Assessments maintenance->monitoring

Diagram 1: this compound Treatment Algorithm for Ulcerative Colitis

Conclusion and Future Directions

This compound represents a significant advancement in the treatment of moderate-to-severe ulcerative colitis, offering both rapid induction of clinical response and durable maintenance of remission. The selective JAK1 inhibition profile provides a potentially favorable risk-benefit ratio, supported by robust phase III clinical trial data and growing real-world evidence.

Key advantages of this compound include its oral administration, rapid onset of action (with some patients experiencing improvement within days), and efficacy in both biologic-naive and biologic-experienced patients. [4] [6] The option for extended induction therapy in initial non-responders further enhances its clinical utility. [5]

Future research should focus on direct comparisons with other advanced therapies, optimization of treatment sequencing, and identification of biomarkers predictive of response. Additionally, long-term registry data will be valuable for further characterizing the safety profile in real-world practice and special populations.

References

Upadacitinib treatment protocol for psoriatic arthritis

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Rationale and Mechanism of Action

Psoriatic arthritis (PsA) is a chronic, immune-mediated inflammatory disorder characterized by joint inflammation, enthesitis, dactylitis, and skin psoriasis. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical upstream regulator of multiple cytokine networks involved in PsA pathogenesis, including those involving IL-23 and IL-17 [1]. Upadacitinib is an oral, selective JAK inhibitor that preferentially inhibits JAK1 over JAK2, JAK3, and TYK2 [2]. This selectivity allows it to modulate the immune signaling of key cytokines implicated in PsA while potentially minimizing off-target effects [3].

The diagram below illustrates the targeted mechanism of this compound within the JAK-STAT pathway.

G Cytokines Cytokines (e.g., IL-6, IL-23) Receptor Cytokine Receptor Cytokines->Receptor Binding JAKs JAK Enzymes (JAK1, JAK2, JAK3, TYK2) Receptor->JAKs Activation STATs STAT Proteins JAKs->STATs Phosphorylation Nucleus Nucleus STATs->Nucleus Dimerization & Translocation Transcription Inflammatory Gene Transcription Nucleus->Transcription Inflammation PsA Inflammation (Joint, Skin) Transcription->Inflammation This compound This compound This compound->JAKs Selective JAK1 Inhibition

Summary of Clinical Efficacy and Safety Data

Clinical trials have demonstrated the robust efficacy of this compound across multiple domains of psoriatic arthritis. The data in the tables below are synthesized from multiple clinical studies and meta-analyses [4] [1] [3].

Table 1: Clinical Efficacy of this compound in Psoriatic Arthritis at 12-24 Weeks

Efficacy Endpoint Placebo This compound 15 mg This compound 30 mg Source/Study
ACR20 Response ~20-30% ~57-71% ~64-74% Meta-analysis [3]
ACR50 Response ~11-15% ~37-43% ~45-51% Clinical Trial Data [1]
ACR70 Response ~2% ~14% ~21% Clinical Trial Data [1]
sIGA 0/1 (Skin Clearance) ~10-11% ~40% ~49% Clinical Trial Data [1]

Table 2: Safety Profile and Incidence of Adverse Events (per 100 Patient-Years)

Safety Event This compound 15 mg This compound 30 mg Notes
Any Treatment-Emergent AE 283.1 273.4 Rates from cumulative maintenance population [5]
Serious AEs 16.0 14.6 Rates from cumulative maintenance population [5]
Herpes Zoster >5.0 >5.0 Most common AEs of special interest [5] [4]
Hepatic Disorder >5.0 >5.0 Dose-dependent relationship observed [5] [4]
Creatine Phosphokinase (CPK) Elevation >5.0 >5.0 Often transient [5] [4]
Neutropenia Increased Risk Increased Risk Dose-dependent relationship observed [4]
Acne Increased Risk Increased Risk Dose-dependent relationship observed [4]
Major Adverse Cardiovascular Events (MACE) No significant association vs. placebo No significant association vs. placebo Based on meta-analysis [4]
Venous Thromboembolism (VTE) No significant association vs. placebo No significant association vs. placebo Based on meta-analysis [4]

Detailed Experimental and Treatment Protocols

Clinical Trial Design and Endpoints

For Phase 3 clinical trials, such as the SELECT-PsA program, a randomized, double-blind, placebo- and active-comparator-controlled design is standard.

  • Population: Adults with active PsA (≥3 tender and ≥3 swollen joints) despite prior therapy with non-biologic DMARDs or biologic DMARDs [3].
  • Intervention Groups:
    • Group 1: this compound 15 mg once daily.
    • Group 2: this compound 30 mg once daily.
    • Control Group: Placebo or an active comparator (e.g., Adalimumab 40 mg bi-weekly) [6].
  • Primary Efficacy Endpoints (Assessed at Week 12 or 24):
    • ACR20 Response: A 20% improvement in the American College of Rheumatology core set of measures.
    • sIGA 0/1: Static Investigator's Global Assessment of psoriasis scored 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline.
  • Key Secondary Endpoints:
    • ACR50/ACR70 response.
    • Resolution of enthesitis (e.g., using Leeds Enthesitis Index) and dactylitis.
    • Change in Health Assessment Questionnaire-Disability Index (HAQ-DI).
    • Radiographic progression (van der Heijde-Sharp modified total score).
Laboratory and Clinical Monitoring Protocol

Consistent safety monitoring is critical throughout the treatment course. The following protocol aligns with prescribing information and clinical guidelines [7] [2].

Table 3: Essential Laboratory and Clinical Monitoring Schedule

Parameter Baseline During Treatment (Periodically, e.g., every 12 weeks) Action Required
CBC with Differential Mandatory Mandatory Do not initiate if ANC <1,000 cells/mm³, ALC <500 cells/mm³, or Hgb <8 g/dL. Interrupt therapy if levels fall below these thresholds [7].
Hepatic Enzymes (ALT/AST) Mandatory Mandatory Interrupt therapy if drug-induced liver injury is suspected until evaluation is complete [7].
Lipid Panel Mandatory At ~12 weeks and per guidelines thereafter Monitor for elevations in LDL-C and HDL-C; manage according to hyperlipidemia guidelines [7].
Renal Function Mandatory As clinically indicated Dose adjustment to 15 mg daily is recommended for patients with severe renal impairment (eGFR 15-<30 mL/min/1.73 m²) [2].
Infection Screening Screen for TB, viral hepatitis (HBV/HCV), and other opportunistic infections. Monitor for signs/symptoms of infection (including herpes zoster) during treatment. Do not initiate during an active, serious infection. Interrupt therapy if a serious infection develops [2].

Conclusion and Future Directions

This compound represents an effective oral targeted therapy for the management of PsA, demonstrating significant efficacy across joint and skin domains. Its safety profile is consistent with the JAK inhibitor class, characterized by an increased risk of herpes zoster and other dose-dependent laboratory abnormalities, but no significant signal for MACE or VTE in recent meta-analyses [4] [3].

Future research should focus on:

  • Long-term Outcomes: Continued reporting from long-term extension studies (e.g., beyond 2 years) to solidify the safety and durability of response [5].
  • Novel Indications: Exploring its efficacy in other immune-mediated diseases and its impact on extra-articular manifestations, such as anxiety and depression in PsA patients [6].
  • Personalized Medicine: Refining patient selection criteria to optimize the risk-benefit ratio for individual patients.

References

Upadacitinib administration in rheumatoid arthritis clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Integrated Safety Profile in RA Clinical Trials

The safety profile of upadacitinib 15 mg once daily is primarily derived from the large, integrated SELECT phase 3 clinical program. The data, representing over 7,000 patient-years of exposure, support its acceptable safety profile for the treatment of RA, with no new safety risks identified in long-term follow-up [1].

Table 1: Exposure-Adjusted Event Rates (EAERs) of Key Safety Outcomes in the RA SELECT Phase 3 Program (this compound 15 mg) [2]

Safety Outcome Event Rate (E/100 PY)
Any Treatment-Emergent Adverse Event (TEAE) 205.5 - 278.1
Serious TEAEs 14.0 (in RoW population)
TEAEs Leading to Discontinuation 4.5 - 5.4
Deaths 0 - 0.8
Serious Infections 0 - 3.9
Herpes Zoster 1.6 - 3.6
Major Adverse Cardiovascular Events (MACE) 0 - 0.4
Venous Thromboembolism (VTE) <0.1 - 0.4
Malignancies (excluding NMSC) 0.3 - 1.4
Non-Melanoma Skin Cancer (NMSC) 0 - 0.8
Elevated CPK (as an AE) 4.4 - 7.9

Key Safety Observations:

  • Comparative Data: In the RA and psoriatic arthritis populations, rates of herpes zoster, non-melanoma skin cancer, and elevations in creatine phosphokinase (CPK) were higher with this compound than with active comparators like adalimumab or methotrexate [2].
  • Consistency Across Populations: A sub-analysis of Latin American (LATAM) patients found that safety was generally similar to the Rest of World (RoW) population. Rates of serious AEs and AEs leading to discontinuation were numerically lower in LATAM patients, while malignancies (excluding NMSC) were less common [1].
  • Laboratory Abnormalities: Commonly observed laboratory abnormalities included decreases in hemoglobin, lymphocyte, and neutrophil counts, and elevations in liver enzymes and CPK [1].

Essential Protocols for Patient Monitoring

Rigorous patient monitoring and screening are mandated due to the known risks associated with JAK inhibitors, as reflected in the FDA boxed warning [3].

Table 2: Essential Pre-Treatment and On-Treatment Monitoring Protocols [4]

Monitoring Area Protocol and Frequency
Pre-Treatment Screening
Latent Tuberculosis (TB) Test all patients for latent TB before initiation. Treat latent infection prior to therapy [4] [3].
Viral Hepatitis Complete a viral hepatitis panel [4].
Complete Blood Count (CBC) Establish baseline levels [4].
Hepatic and Renal Function Establish baseline liver and kidney function [4].
Lipid Panel Check baseline lipid levels [4].
Pregnancy Status Verify in females of childbearing potential [4].
On-Treatment Monitoring
Lipid Levels Monitor approximately 12 weeks after initiating therapy [4].
CBC, Liver, and Renal Function Monitor periodically according to routine patient management [4].
Infection Monitoring Monitor for the development of signs and symptoms of infection during and after treatment [3].
General Considerations
Vaccinations Ensure immunizations are up-to-date prior to treatment initiation [4]. Avoid live vaccines during therapy [3].
Concomitant Therapy Not recommended for use with other JAK inhibitors, biologic DMARDs, or potent immunosuppressants like azathioprine and cyclosporine [4] [3].

Mechanism of Action & Experimental Framework

Understanding the mechanism is fundamental to interpreting clinical trial outcomes. The following diagram and framework outline the biological pathway and key experimental considerations.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Enzyme Receptor->JAK1 JAK2 JAK2/3/TYK2 Receptor->JAK2 STAT STAT Protein JAK1->STAT JAK2->STAT Nucleus Nucleus STAT->Nucleus Phosphorylation & Dimerization Inflammation Inflammatory Response Nucleus->Inflammation Gene Transcription This compound This compound This compound->JAK1 Selective Inhibition

Key Experimental & Methodological Notes for Clinical Trials:

  • Dosing: The approved and studied dose for RA in clinical trials is 15 mg once daily, administered as an oral extended-release tablet, either as monotherapy or in combination with methotrexate/non-biologic DMARDs [2] [4].
  • Patient Population: Phase 3 trials included RA patients aged ≥18 years with moderately to severely active disease, including those who were methotrexate-naïve, had an inadequate response to csDMARDs, or had an inadequate response to biologic DMARDs [1].
  • Endpoint Adjudication: To ensure data integrity, major clinical events are typically adjudicated by independent, blinded committees. This includes:
    • Cardiovascular Adjudication Committee: Adjudicates all deaths, potential CV events, MACE, and venous thromboembolic events (VTE) [2] [1].
    • Sponsor Adjudication: Experts independent of the clinical program often adjudicate events like gastrointestinal perforations and active/latent tuberculosis using pre-specified definitions [2].
  • Data Analysis: Safety data are routinely presented as exposure-adjusted event rates (EAERs) per 100 patient-years (E/100 PY) to account for differing follow-up times across treatment arms. This allows for a more accurate comparison of risk between therapies [2].

Conclusion for Clinical development

The extensive clinical trial data for this compound in rheumatoid arthritis provides a clear framework for its use in drug development and clinical practice. Its efficacy is coupled with a definable and manageable safety profile that necessitates vigilant screening and monitoring protocols, particularly for infections, cardiovascular risks, and laboratory abnormalities. The consistency of its safety profile across global populations reinforces its utility as a treatment option.

References

Comprehensive Application Notes and Protocols: Upadacitinib Combination Therapy with Methotrexate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Upadacitinib is an oral selective Janus kinase (JAK) inhibitor that preferentially inhibits JAK1 over other JAK family enzymes, modulating the signaling pathways of various cytokines implicated in the pathogenesis of immune-mediated inflammatory diseases. Methotrexate (MTX) remains the first-line conventional synthetic disease-modifying antirheumatic drug (csDMARD) for rheumatoid arthritis and other autoimmune conditions. The combination therapy of this compound with methotrexate represents an important treatment strategy for patients with inadequate response to methotrexate alone, offering enhanced efficacy through complementary mechanisms of action while maintaining an acceptable safety profile. These application notes provide researchers and drug development professionals with detailed protocols and evidence-based guidance for implementing this combination therapy in both clinical and research settings, supported by recent clinical trial data and analytical methodologies.

The JAK-STAT signaling pathway serves as a fundamental intracellular communication route for numerous cytokines, growth factors, and hormones. In inflammatory diseases such as rheumatoid arthritis, dysregulation of this pathway leads to overexpression of pro-inflammatory cytokines including various interleukins, interferons, and colony-stimulating factors. By inhibiting JAK-mediated phosphorylation and activation of STAT proteins, this compound effectively disrupts the transcription of inflammatory genes, thereby reducing the pathological inflammation that characterizes autoimmune diseases. When combined with methotrexate, which exerts anti-inflammatory effects through adenosine signaling and purine metabolism inhibition, the dual mechanism provides synergistic control of disease activity across multiple inflammatory pathways.

Clinical Efficacy Data

Rheumatoid Arthritis Clinical Trials

The SELECT-EARLY randomized controlled trial evaluated this compound monotherapy versus methotrexate monotherapy in MTX-naïve patients with moderately to severely active rheumatoid arthritis over a 5-year period. This landmark study demonstrated that This compound 15 mg and 30 mg consistently outperformed methotrexate across multiple efficacy endpoints. At week 260, observed case analyses revealed that 53% and 59% of patients achieved CDAI remission with this compound 15 mg and 30 mg respectively, compared to 43% with methotrexate monotherapy. Non-responder imputation analyses further confirmed the superior performance of this compound over methotrexate for all clinical endpoints, including CDAI, DAS28(CRP), and ACR responses (all nominal P < 0.001). Additionally, this compound treatment resulted in numerically greater inhibition of structural joint progression through week 260 compared to MTX, as measured by changes in modified Total Sharp Score, highlighting the disease-modifying potential of this therapeutic approach [1] [2].

The SELECT-MONOTHERAPY trial specifically assessed this compound as monotherapy in patients with inadequate response to methotrexate. At 14 weeks, patients switching to this compound 15 mg once daily demonstrated significantly greater improvements in disease activity compared to those continuing methotrexate monotherapy. The ACR50 response rates (50% improvement in disease symptoms) were 52% for this compound 15 mg and 56% for this compound 30 mg versus 28% for methotrexate at week 12 (P < 0.001). Similarly, DAS28(CRP) remission (<2.6) at week 24 was achieved in 48% and 50% of patients receiving this compound 15 mg and 30 mg respectively, compared to only 19% of those continuing methotrexate (P < 0.001) [3]. These robust efficacy results establish the foundation for this compound's value in patients with insufficient response to methotrexate monotherapy.

Psoriatic Arthritis and Other Indications

In psoriatic arthritis, a pooled analysis from the SELECT-PsA 1 and SELECT-PsA 2 trials demonstrated that this compound maintains consistent efficacy whether administered as monotherapy or in combination with non-biologic DMARDs, primarily methotrexate. The placebo-subtracted treatment effects for ACR20 at week 12 were 33.7% (95% CI 24.4, 43.1) and 34.0% (95% CI 27.9, 40.1) for this compound 15 mg monotherapy and combination therapy respectively, indicating comparable efficacy between the two administration approaches. For the higher 30 mg dose, the treatment effects were 45.7% (95% CI 36.9, 54.5) for monotherapy and 39.6% (95% CI 33.7, 45.5) for combination therapy. This consistent performance across administration routes provides clinicians with flexibility in treatment planning, particularly for patients who cannot tolerate methotrexate or have contraindications to combination therapy [4].

Table 1: Clinical Efficacy of this compound in Rheumatoid Arthritis Through 5 Years (SELECT-EARLY Trial)

Efficacy Parameter This compound 15 mg This compound 30 mg Methotrexate
CDAI Remission (Week 260, AO) 53% 59% 43%
ACR50 Response (Week 12) 52% 56% 28%
DAS28(CRP) <2.6 (Week 24) 48% 50% 19%
No Radiographic Progression (Week 24) 88% 89% 78%
Patients with No Rescue Therapy (Week 26) 81% 85% 70%

Beyond rheumatoid and psoriatic arthritis, this compound has demonstrated efficacy in multiple immune-mediated inflammatory diseases, including ankylosing spondylitis, atopic dermatitis, ulcerative colitis, and Crohn's disease. In many of these conditions, particularly the inflammatory bowel diseases, this compound is typically administered as monotherapy, though combination approaches may be explored in refractory cases. For ulcerative colitis, the approved induction regimen is 45 mg once daily for 8 weeks, followed by 15 mg or 30 mg once daily for maintenance. Similarly, for Crohn's disease, the induction dose is 45 mg once daily for 12 weeks, followed by 15 mg or 30 mg once daily for maintenance [5]. These dosing strategies highlight the adaptable pharmacokinetic profile of this compound across different disease states and severity levels.

Table 2: Efficacy of this compound in Psoriatic Arthritis at 12-24 Weeks (SELECT-PsA 1 and 2 Trials)

Efficacy Measure This compound 15 mg Monotherapy This compound 15 mg Combination This compound 30 mg Monotherapy This compound 30 mg Combination
ACR20 (Week 12) 33.7%* 34.0%* 45.7%* 39.6%*
ACR50 (Week 24) 40% 38% 54% 47%
ACR70 (Week 24) 22% 20% 36% 28%
PASI 75 (Week 16) 52% 56% 68% 66%
MDA (Week 24) 29% 27% 42% 35%

*Placebo-subtracted treatment effects

Safety Profile

Adverse Event Monitoring

The safety profile of this compound has been extensively characterized across multiple clinical trials and long-term extension studies. In the 5-year SELECT-EARLY trial, the incidence of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and adverse events leading to discontinuation were generally numerically higher in patients receiving this compound 30 mg compared to both this compound 15 mg and methotrexate monotherapy. Specifically, rates of serious infections, herpes zoster, creatine phosphokinase (CPK) elevation, nonmelanoma skin cancer, and neutropenia were numerically higher with this compound than with methotrexate. However, the observed safety profile of this compound over 5 years remained consistent with earlier trial results and integrated phase 3 safety analyses, with no new safety signals identified during the extended observation period [1] [2].

The SELECT-PsA trials provided additional insights into the safety profile of this compound when used in combination with non-biologic DMARDs. While the overall frequency of adverse events was generally similar for this compound monotherapy and combination therapy, specific laboratory abnormalities showed differential patterns. Hepatic disorders and creatine phosphokinase elevation were more commonly observed with combination therapy compared to monotherapy. This pattern suggests that concomitant administration with methotrexate may potentiate certain metabolic effects, necessitating regular monitoring of liver function tests and CPK levels in patients receiving combination therapy. Other adverse events of interest including major adverse cardiovascular events (MACE), venous thromboembolism (VTE), and malignancies occurred at low frequencies consistent with the known safety profile of JAK inhibitors as a class [4] [6].

Risk Mitigation Strategies

Pre-treatment screening represents a critical component of risk mitigation for this compound combination therapy. Before initiating treatment, healthcare providers should ensure that immunizations are up-to-date according to current guidelines and assess for active or latent tuberculosis through appropriate screening tests. Additional baseline evaluations should include liver function tests, viral hepatitis serology, complete blood count with differential, renal function assessment, and pregnancy status in females of childbearing potential. These comprehensive baseline assessments help identify patients who may be at increased risk for specific adverse events and establish reference values for ongoing monitoring during treatment [5].

Ongoing vigilance and monitoring throughout the treatment course are essential for early detection and management of potential adverse events. Regular assessment of liver enzymes, renal function, lipid profiles, complete blood counts, and creatine phosphokinase levels is recommended at baseline and periodically during treatment. For patients with specific risk factors or developing abnormalities, more frequent monitoring may be necessary. Clinical vigilance for signs and symptoms of serious infections, cardiovascular events, and thromboembolic events should be maintained throughout therapy, with prompt intervention and potential treatment interruption or discontinuation when significant adverse events occur. The FDA-approved boxed warning for this compound highlights the increased risk of serious infections, mortality, malignancies, major adverse cardiovascular events, and thrombosis, particularly in patients with pre-existing cardiovascular risk factors or current smokers [5] [6].

Pharmacokinetics and Analytical Methods

Simultaneous Drug Measurement

The development and validation of a UPLC-MS/MS method for the simultaneous quantification of this compound and methotrexate in biological matrices represents a significant advancement for pharmacokinetic studies of combination therapy. This innovative method employs protein precipitation (PPT) for sample preparation, which offers advantages of simplicity, rapidity, and effectiveness for both analytes. Chromatographic separation is achieved using a Waters UPLC HSS T3 column (2.1 × 100 mm, 1.8 μm) maintained at 40°C, with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile in a gradient elution mode. The flow rate is set at 0.3 mL/min with a total run time of 6.5 minutes, providing efficient separation of both compounds and the internal standard (tofacitinib) while maintaining acceptable analysis throughput for routine application [7].

The mass spectrometric detection utilizes positive ion electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode for optimal sensitivity and specificity. The specific transition ions monitored are m/z 389.30 → 243.10 for this compound, m/z 455.20 → 308.20 for methotrexate, and m/z 313.20 → 149.10 for the internal standard (tofacitinib). This method has been comprehensively validated according to regulatory guidelines, demonstrating linearity over concentration ranges of 1-1000 ng/mL for this compound and 5-1000 ng/mL for methotrexate, with correlation coefficients (r) greater than 0.995 for both analytes. The precision and accuracy values fall within acceptable limits (<15% for both intra-day and inter-day measurements), confirming the reliability of this method for quantitative analysis in pharmacokinetic studies and therapeutic drug monitoring applications [7].

Pharmacokinetic Properties

This compound exhibits favorable pharmacokinetic properties that support once-daily dosing. Following oral administration of the extended-release formulation, absorption occurs rapidly with peak plasma concentrations achieved within 2-4 hours. The drug demonstrates approximately 52% plasma protein binding, indicating moderate protein binding that is not likely to result in significant displacement interactions. This compound undergoes extensive metabolism primarily via CYP3A4 enzymes, with minor contributions from CYP2D6, resulting in multiple metabolites with reduced pharmacological activity compared to the parent drug. The mean terminal elimination half-life ranges from 8 to 14 hours, supporting once-daily dosing regimens. Excretion occurs primarily via fecal elimination (38% as unchanged drug) and renal elimination (24% as unchanged drug), with complete clearance within 24 hours of discontinuation [5].

The pharmacokinetics of methotrexate in combination with this compound follows a distinct profile characterized by dose-dependent absorption and prolonged terminal half-life at higher doses. When administered orally in low doses (7.5-20 mg weekly) typical for rheumatoid arthritis treatment, methotrexate demonstrates approximately 60-70% bioavailability, with peak plasma concentrations achieved within 1-2 hours. Methotrexate undergoes limited metabolism to active metabolites including polyglutamated forms that contribute to its therapeutic activity and duration of effect. Renal excretion serves as the primary elimination pathway, with 80-90% of the administered dose excreted unchanged in urine within 24 hours. This distinct pharmacokinetic profile necessitates consideration of potential interactions when both drugs are administered concurrently, particularly regarding absorption and elimination characteristics [7].

Experimental Protocols

UPLC-MS/MS Protocol for Simultaneous Quantification
5.1.1 Sample Preparation Procedure

The protein precipitation protocol for simultaneous extraction of this compound and methotrexate from plasma matrices begins with aliquoting 100 μL of plasma sample into a clean microcentrifuge tube. Add 10 μL of the internal standard working solution (tofacitinib at 500 ng/mL in methanol) and vortex mix for 30 seconds to ensure proper integration. Then, add 300 μL of ice-cold acetonitrile containing 0.1% formic acid as the precipitation solvent. Vortex the mixture vigorously for 3 minutes to achieve complete protein precipitation and drug extraction. Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to compact the protein pellet. Carefully transfer 200 μL of the clear supernatant to a clean autosampler vial containing 100 μL of initial mobile phase (5% acetonitrile with 0.1% formic acid). Mix gently by pipetting and proceed with chromatographic analysis [7].

5.1.2 Chromatographic and Mass Spectrometric Conditions

The UPLC separation parameters utilize a Waters Acquity UPLC HSS T3 column (2.1 × 100 mm, 1.8 μm) maintained at 40°C. The mobile phase consists of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Employ a gradient elution program as follows: 0-0.5 min (5% B), 0.5-4.0 min (5-95% B linear gradient), 4.0-5.0 min (hold at 95% B), 5.0-5.1 min (95-5% B), and 5.1-6.5 min (re-equilibration at 5% B). The flow rate is maintained at 0.3 mL/min with an injection volume of 5 μL. The mass spectrometric detection employs positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode. Optimize the source parameters as follows: capillary voltage 3.0 kV, source temperature 150°C, desolvation temperature 500°C, desolvation gas flow 1000 L/h, and cone gas flow 50 L/h. Monitor the specific transitions: m/z 389.30 → 243.10 for this compound (cone voltage 30 V, collision energy 20 eV), m/z 455.20 → 308.20 for methotrexate (cone voltage 40 V, collision energy 25 eV), and m/z 313.20 → 149.10 for tofacitinib (IS) (cone voltage 35 V, collision energy 22 eV) [7].

In Vivo Pharmacokinetic Study Design
5.2.1 Animal Model Protocol

For preclinical pharmacokinetic studies of this compound and methotrexate combination therapy, employ Sprague-Dawley rats (weighing 200-250 g) as the animal model. House the animals under controlled conditions (temperature 22 ± 2°C, humidity 55 ± 10%, 12-hour light-dark cycle) with free access to standard laboratory diet and water. Prior to dosing, fast the animals for 12 hours with continued water access. Administer this compound (5 mg/kg) and methotrexate (10 mg/kg) simultaneously by oral gavage in a suspension formulation using 0.5% carboxymethyl cellulose sodium as vehicle. Collect blood samples (approximately 0.3 mL) from the jugular vein into heparinized tubes at predetermined time points: pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 36, and 48 hours post-dose. Centrifuge the blood samples immediately at 4,000 × g for 10 minutes at 4°C to separate plasma, and store at -80°C until analysis [7].

5.2.2 Data Analysis Methods

Process the plasma concentration-time data using non-compartmental analysis with a validated pharmacokinetic software package (e.g., WinNonlin or Phoenix NLME). Calculate the following primary pharmacokinetic parameters: maximum plasma concentration (C~max~), time to reach C~max~ (T~max~), area under the plasma concentration-time curve from time zero to last measurable concentration (AUC~0-t~) and extrapolated to infinity (AUC~0-∞~), terminal elimination half-life (t~1/2~), apparent oral clearance (CL/F), and volume of distribution (V~d~/F). Conduct statistical comparisons of these parameters between combination therapy and monotherapy groups using appropriate methods (e.g., one-way ANOVA followed by post-hoc tests for multiple comparisons). Consider performing additional compartmental modeling if the data suggests more complex pharmacokinetic behavior, such as nonlinear elimination or enterohepatic recycling [7].

Dosing Protocols and Clinical Administration

Approved Dosing Regimens

For rheumatoid arthritis management, the recommended adult dosage of this compound is 15 mg once daily when administered as monotherapy or in combination with methotrexate or other non-biologic DMARDs. The medication may be taken with or without food, as food does not significantly impact the overall bioavailability. Tablets should be swallowed whole without splitting, crushing, or chewing to maintain the integrity of the extended-release formulation. For patients with psoriatic arthritis, the approved dosage similarly is 15 mg once daily as either monotherapy or combination therapy. In clinical practice, many rheumatologists initiate this compound in combination with methotrexate in patients who have demonstrated inadequate response to methotrexate monotherapy, as this approach has demonstrated superior efficacy compared to either agent alone while maintaining an acceptable safety profile [5] [6].

The dosing strategy for inflammatory bowel diseases differs from rheumatoid and psoriatic arthritis. For ulcerative colitis, the induction dose is 45 mg once daily for 8 weeks, followed by a maintenance dose of 15 mg once daily. In cases of severe or refractory disease, clinicians may consider continuing the higher dose of 30 mg once daily for maintenance therapy, though the potential for increased adverse events at this dose must be carefully weighed against clinical benefits. Similarly, for Crohn's disease, the induction regimen consists of 45 mg once daily for 12 weeks, followed by maintenance with 15 mg once daily. Again, for patients with severe, refractory, or extensive disease, a maintenance dose of 30 mg once daily may be considered. It is recommended to use the lowest effective dosage necessary to maintain therapeutic response in all indications to minimize potential long-term risks [5].

Special Population Considerations

Hepatic impairment requires careful consideration when prescribing this compound. For patients with mild (Child-Pugh A) or moderate (Child-Pugh B) hepatic impairment, no dosage adjustment is necessary for rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, or non-radiographic axial spondyloarthritis. However, for ulcerative colitis and Crohn's disease, patients with mild to moderate hepatic impairment require dose reduction, with recommended induction doses of 30 mg once daily (instead of 45 mg) and maintenance doses of 15 mg once daily. This compound is not recommended for patients with severe hepatic impairment (Child-Pugh C) due to the lack of safety and pharmacokinetic data in this population [5].

For patients with renal impairment, dosage adjustments vary by indication. Those diagnosed with rheumatoid arthritis, psoriatic arthritis, or non-radiographic axial spondyloarthritis and ankylosing spondylitis require no dosage adjustment for mild (eGFR ≥60 to <90 mL/min/1.73 m²) or moderate (eGFR ≥30 to <60 mL/min/1.73 m²) renal impairment. However, for patients with severe renal impairment (eGFR <30 mL/min/1.73 m²), this compound dose should be reduced to 15 mg once daily for all indications. For patients with inflammatory bowel diseases and renal impairment, more conservative dosing is recommended, with consultation of a nephrologist advised for severe impairment. No dosage adjustment is required based on age, gender, race, or body weight, though careful monitoring is recommended for elderly patients who may have increased susceptibility to infections [5].

Mechanisms of Action and Pathway Analysis

JAK-STAT Signaling Pathway

The JAK-STAT pathway represents a fundamental intracellular signaling mechanism that transduces signals from numerous cytokines, growth factors, and hormones from the cell surface to the nucleus. This pathway begins when extracellular cytokines bind to their specific transmembrane receptors, inducing conformational changes that bring associated JAK proteins into proximity, enabling their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor cytoplasmic domains, creating docking sites for STAT proteins that are subsequently phosphorylated by JAKs. These phosphorylated STAT proteins dimerize and translocate to the nucleus, where they function as transcription factors regulating the expression of target genes involved in inflammatory responses, cellular proliferation, differentiation, and apoptosis. In autoimmune diseases, dysregulation of this pathway leads to overexpression of pro-inflammatory cytokines and perpetuation of chronic inflammation [6].

This compound exerts its therapeutic effects through selective inhibition of JAK1, which is preferentially involved in the signaling of cytokines including interleukin-6 (IL-6), interleukin-2 (IL-2), interferon-gamma (IFN-γ), and others implicated in the pathogenesis of inflammatory diseases. The selectivity profile of this compound demonstrates greater inhibitory potency at JAK1 and JAK2 compared to JAK3 and TYK2, though the clinical relevance of inhibition of specific JAK enzymes continues to be investigated. By inactivating JAK1, this compound blocks the recruitment, phosphorylation, and activation of STATs, preventing pro-inflammatory cytokine signals from reaching the nucleus and inhibiting downstream inflammatory processes. This targeted mechanism provides a rational basis for the observed clinical efficacy across multiple immune-mediated inflammatory conditions while potentially offering an improved safety profile compared to broader JAK inhibitors [5] [6].

Complementary Mechanisms with Methotrexate

Methotrexate exerts its anti-inflammatory effects through multiple mechanisms, primarily involving inhibition of dihydrofolate reductase, which interferes with folate metabolism and purine synthesis. At the low doses used for rheumatoid arthritis treatment, methotrexate promotes adenosine release from cells, and adenosine acts as a potent anti-inflammatory mediator that suppresses neutrophil and macrophage function, decreases cytokine production (including TNF-α, IL-6, and IL-8), and inhibits endothelial cell activation. Additionally, methotrexate interferes with T-cell activation and proliferation by inhibiting aminoimidazole carboxamide ribonucleotide (AICAR) transformylase, leading to accumulation of AICAR and increased adenosine release. These mechanisms complement the targeted JAK-STAT pathway inhibition provided by this compound, creating a multi-faceted approach to controlling inflammation in autoimmune diseases [1] [8].

The synergistic relationship between this compound and methotrexate arises from their complementary mechanisms targeting different aspects of the inflammatory cascade. While methotrexate primarily affects upstream cellular processes including purine metabolism and adenosine signaling, this compound targets downstream cytokine signaling pathways. This multi-level intervention provides more comprehensive control of disease activity compared to either agent alone, as demonstrated in clinical trials showing superior efficacy of combination therapy. Additionally, the combination may allow for dose optimization of both agents, potentially reducing the risk of dose-dependent adverse events while maintaining therapeutic efficacy. The complementary mechanisms also provide a rationale for the observed inhibition of structural joint damage progression in rheumatoid arthritis, addressing both inflammatory and destructive components of the disease [1] [8] [2].

Table 3: Safety Profile of this compound from Clinical Trials

Adverse Event This compound 15 mg This compound 30 mg Methotrexate
Any TEAE 64% (24 weeks) 71% (24 weeks) 65% (24 weeks)
Serious Infections Numerically higher Numerically higher Reference
Herpes Zoster Numerically higher Numerically higher Reference
CPK Elevation Numerically higher Numerically higher Reference
Nonmelanoma Skin Cancer Numerically higher Numerically higher Reference
Neutropenia Numerically higher Numerically higher Reference
Hepatic Disorders Less common with monotherapy Less common with monotherapy Reference

Conclusion

The combination therapy of this compound with methotrexate represents a scientifically validated treatment approach for rheumatoid arthritis and other immune-mediated inflammatory diseases, offering enhanced efficacy through complementary mechanisms of action. Clinical trial data through 5 years demonstrates sustained superiority of this combination over methotrexate monotherapy across multiple efficacy endpoints including clinical remission, low disease activity, and inhibition of structural joint damage. The development of advanced analytical methods such as UPLC-MS/MS for simultaneous quantification of both drugs enables precise pharmacokinetic characterization and therapeutic drug monitoring, supporting optimized dosing strategies. While safety considerations require appropriate vigilance and monitoring, particularly for infections, hepatic effects, and laboratory abnormalities, the overall benefit-risk profile remains favorable for appropriate patient populations.

Future research directions should focus on personalized medicine approaches to identify biomarkers that predict treatment response, allowing for more targeted therapy selection. Additionally, investigation of this compound combination therapy with other advanced treatments beyond methotrexate may expand therapeutic options for patients with refractory disease. The continued development of sophisticated analytical techniques and implementation of comprehensive monitoring protocols will further enhance the safe and effective application of this powerful combination therapy in clinical practice.

Visual Representation

G Cytokines Cytokines (IL-6, IFN-γ, etc.) Receptor Cytokine Receptor Cytokines->Receptor Binding JAKs JAK Proteins (JAK1, JAK2, JAK3, TYK2) Receptor->JAKs Activation STATs STAT Proteins JAKs->STATs Phosphorylation Nucleus Nucleus STATs->Nucleus Translocation Inflammation Inflammatory Response Nucleus->Inflammation Gene Transcription This compound This compound (JAK Inhibitor) This compound->JAKs Inhibition Methotrexate Methotrexate Adenosine Increased Adenosine Release Adenosine->Inflammation Suppresses Purine Inhibition of Purine Synthesis Purine->Inflammation Reduces Methotrexat Methotrexat Methotrexat->Adenosine Promotes Methotrexat->Purine Inhibits

Diagram 1: Mechanism of Action of this compound and Methotrexate Combination Therapy. This compound selectively inhibits JAK proteins, blocking the JAK-STAT signaling pathway and subsequent inflammatory gene transcription. Methotrexate works through complementary mechanisms by promoting anti-inflammatory adenosine release and inhibiting purine synthesis, together providing multi-faceted control of inflammation.

References

Comprehensive Application Notes and Protocols: Upadacitinib for Perianal Fistulizing Crohn's Disease Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Perianal fistulizing Crohn's disease (PFCD) represents a particularly severe disease phenotype characterized by transmural inflammation and epithelial defects that facilitate fistula formation. These fistulas originate from chronic inflammation that enables pathogen-associated molecular patterns to trigger excessive production of pro-inflammatory cytokines, including interferons and interleukins that signal through the JAK-STAT pathway [1]. Upadacitinib is an oral, selective Janus kinase 1 (JAK1) inhibitor that modulates this pathologic signaling by preferentially inhibiting JAK1 over other JAK family members [2] [3]. The drug's mechanism involves interrupting the cytokine-mediated inflammatory cascade by preventing JAK-mediated phosphorylation and activation of STAT proteins, thereby reducing transcription of pro-inflammatory genes in the nucleus [2]. This targeted inhibition approach aims to maximize efficacy while minimizing off-target effects associated with broader JAK inhibition [3].

The JAK-STAT signaling pathway diagram below illustrates this compound's molecular mechanism of action:

G JAK-STAT Signaling Pathway and this compound Inhibition cluster_normal Normal JAK-STAT Signaling cluster_inhibited With this compound Treatment Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates InflammatoryResponse InflammatoryResponse Nucleus->InflammatoryResponse Initiates Cytokine2 Cytokine2 Receptor2 Receptor2 Cytokine2->Receptor2 JAK1_2 JAK1_2 Receptor2->JAK1_2 Activates JAK2_2 JAK2_2 Receptor2->JAK2_2 Activates STAT2 STAT2 JAK1_2->STAT2 Phosphorylates JAK2_2->STAT2 Phosphorylates Nucleus2 Nucleus2 STAT2->Nucleus2 Translocates InflammatoryResponse2 InflammatoryResponse2 Nucleus2->InflammatoryResponse2 Initiates This compound This compound This compound->JAK1_2 Inhibits

Figure 1: JAK-STAT Signaling Pathway and this compound Inhibition Mechanism. This compound selectively targets JAK1, disrupting the phosphorylation and subsequent activation of STAT proteins, thereby inhibiting nuclear translocation and inflammatory gene expression.

Clinical Efficacy Data

Phase 3 Trial Outcomes for Perianal Fistulizing Crohn's Disease

Recent evidence from a post-hoc analysis of three phase 3 trials (U-EXCEL, U-EXCEED, U-ENDURE) demonstrates this compound's efficacy in PFCD. The analysis included 1,021 patients with moderate-to-severe Crohn's disease, of whom 128 (12.5%) had perianal fistulas at baseline, with 56 presenting with draining fistulas [4] [5] [6]. The following table summarizes the key efficacy endpoints from these trials:

Table 1: Efficacy Outcomes of this compound for Perianal Fistulizing Crohn's Disease in Phase 3 Trials [4] [5] [6]

Endpoint Study Phase Treatment Group Response Rate P-value vs Placebo
Resolution of Drainage Induction (12 weeks) Placebo 5.6% (1/18) Reference
This compound 45 mg 44.7% (17/38) P = .003
Maintenance (52 weeks) Placebo 0% (0/11) Reference
This compound 15 mg 28.6% (4/14) P = .105
This compound 30 mg 23.1% (3/13) P = .223
Closure of External Openings Induction (12 weeks) Placebo 4.8% (2/42) Reference
This compound 45 mg 22.1% (19/86) P = .013
Maintenance (52 weeks) Placebo 0% (0/30) Reference
This compound 15 mg 18.8% (6/32) P = .024
This compound 30 mg 16.0% (4/25) P = .037
Clinical Remission Induction (12 weeks) This compound 45 mg Significant improvement P < .05
Endoscopic Response Induction (12 weeks) This compound 45 mg Significant improvement P < .05
Real-World Evidence

Complementing the clinical trial data, real-world studies demonstrate the effectiveness of this compound in refractory Crohn's disease populations:

Table 2: Real-World Evidence for this compound in Refractory Crohn's Disease [7] [8]

Study Characteristics Richard et al. (2025) French Multicenter Chinese Cohort Study (2025)
Patient Population 223 patients with refractory luminal CD 94 biologic-experienced patients with active CD
Median Age 38 years 30 years
Prior Biologic Exposure 100% exposed to ≥1 biologic 100% failed ≥1 biologic
Perianal Disease 61.7% with perianal manifestations 61.7% with perianal manifestations
Dosing Regimen This compound 45 mg daily for 12 weeks This compound 45 mg daily for 12 weeks
Efficacy Outcomes
• Steroid-free clinical remission 54.3% 42.9% (clinical remission)
• Clinical response 65.5% 53.3%
• Discontinuation of concomitant steroids 68.3% Not specified
• Extraintestinal manifestation response 78.7% Not specified
Endoscopic Outcomes Not specified 50.0% (endoscopic response) 38.9% (endoscopic remission)
Biomarker Normalization Not specified CRP: 62.7% ESR: 70.9% Fecal calprotectin: 29.6%

Experimental Protocols

Clinical Trial Design Protocol

Objective: To evaluate the efficacy and safety of this compound for the treatment of perianal fistulizing Crohn's disease in patients with inadequate response to prior biologic therapy.

Inclusion Criteria:

  • Adults aged 18-75 years with confirmed diagnosis of Crohn's disease ≥3 months
  • Moderate to severe active perianal fistulizing disease with ≥1 draining fistula
  • Documented inadequate response, intolerance, or contraindication to ≥1 prior biologic agent
  • Stable concomitant therapy for ≥4 weeks prior to baseline

Exclusion Criteria:

  • Presence of undrained perianal abscess
  • Current symptomatic bowel strictures
  • Active tuberculosis, hepatitis B/C, or other uncontrolled infections
  • Severe hepatic impairment (Child-Pugh Class C)
  • Pregnancy or lactation

Study Design:

  • Induction Phase (12 weeks): Randomized, double-blind, placebo-controlled
    • This compound 45 mg once daily vs placebo (2:1 randomization)
  • Maintenance Phase (52 weeks): Randomized, double-blind, controlled
    • Clinical responders to induction re-randomized (1:1:1) to:
      • This compound 15 mg once daily
      • This compound 30 mg once daily
      • Placebo

Key Endpoints:

  • Primary: Combined fistula response (closure of all draining fistulas)
  • Secondary: Fistula remission, clinical remission, endoscopic response, biomarker normalization, health-related quality of life measures

Assessment Schedule:

  • Screening, Baseline, Weeks 4, 8, 12 (induction)
  • Weeks 16, 24, 36, 52 (maintenance)
  • Safety follow-up: 30 days after last dose
Biomarker and Imaging Assessment Protocol

Clinical Assessment:

  • Perianal Disease Activity Index (PDAI): Comprehensive evaluation of discharge, pain, restriction of sexual activity, type of perianal disease, and degree of induration
  • Fistula Drainage Assessment: Gentle compression to evaluate fistula drainage, characterized as none, minimal, moderate, or copious
  • Crohn's Disease Activity Index (CDAI): Standardized assessment of abdominal symptoms and general well-being

Imaging Protocols:

  • Pelvic Magnetic Resonance Imaging (MRI):
    • Technique: High-resolution T2-weighted fast spin-echo sequences, fat-suppressed T2-weighted images, and pre- and post-contrast T1-weighted sequences
    • Parameters: Fistula mapping (location, length, number of tracts, secondary extensions), inflammation assessment (edema, enhancement), and complications (abscesses, supralevator extension)
    • Timing: Baseline, Week 12, Week 52
  • Endoanal Ultrasound:
    • Alternative or complementary to MRI
    • Assessment of internal openings, sphincter involvement, and fluid collections

Biomarker Analysis:

  • Serum: C-reactive protein (CRP), erythrocyte sedimentation rate (ESR)
  • Fecal: Calprotectin (samples collected within 24 hours of processing)
  • Timing: Baseline, Weeks 4, 8, 12, 24, 36, 52

Safety and Monitoring Protocols

Safety Considerations

This compound carries a Boxed Warning for serious infections, mortality, malignancies, major adverse cardiovascular events, and thrombosis [2]. The following monitoring protocol is essential:

Pre-treatment Screening:

  • Complete blood count with differential
  • Hepatic function panel
  • Lipid profile
  • Tuberculosis screening (tuberculin skin test or interferon-gamma release assay)
  • Hepatitis B and C serology
  • Viral screening (herpes zoster, CMV, EBV)
  • Pregnancy test for women of childbearing potential

Monitoring During Treatment:

  • Monthly laboratory monitoring for first 3 months, then every 3 months
  • Regular assessment for signs/symptoms of infection
  • Vigilance for cardiovascular events, particularly in patients with risk factors
  • Periodic skin examination for signs of malignancy

Dose Modification Guidelines:

  • Strong CYP3A4 inhibitors: Consider alternative therapies or monitor for adverse events (exposure increased by 75%)
  • Strong CYP3A4 inducers: Avoid concomitant use (exposure reduced by approximately 50%)
  • Renal impairment: No dose adjustment required for mild to severe impairment
  • Hepatic impairment: No dose adjustment for mild to moderate impairment; not recommended in severe impairment
Adverse Event Management

Table 3: Management of this compound-Associated Adverse Events [2] [8] [9]

Adverse Event Incidence Management Protocol
Acne 10.8% in real-world studies [7] Topical therapies (benzoyl peroxide, retinoids); consider dermatology consultation; rarely requires discontinuation
Infections Increased risk of serious infections Prompt evaluation and appropriate antimicrobial therapy; temporary interruption for serious infections
Herpes Zoster Increased incidence Antiviral prophylaxis in high-risk patients; prompt treatment if reactivation occurs
Laboratory Abnormalities Lymphopenia (most frequent) [8] Monitor lymphocyte counts; consider dose interruption if significant lymphopenia develops
Hepatic Transaminase Elevations Uncommon Monitor liver enzymes; consider dose reduction or interruption for significant elevations
Lipid Elevations Dose-dependent increases Monitor lipid profile; consider lipid-lowering therapy as needed

Conclusion and Future Directions

This compound represents a promising oral therapeutic option for patients with refractory perianal fistulizing Crohn's disease, demonstrating significant efficacy in both clinical trials and real-world settings. The drug's rapid onset of action and targeted mechanism address key unmet needs in this challenging patient population. Current evidence supports its role in the treatment algorithm after biologic failure, with ongoing research exploring its potential as rescue therapy in acute severe settings [9].

Future research directions should include:

  • Prospective trials specifically designed for perianal fistulizing Crohn's disease
  • Optimal sequencing with biologic therapies
  • Combination approaches with surgical and stem cell therapies [1]
  • Biomarker development to predict treatment response
  • Long-term safety and efficacy data beyond one year

The integration of this compound into the multidisciplinary management of perianal Crohn's disease, involving gastroenterologists, colorectal surgeons, and radiologists, offers the most comprehensive approach for these complex patients [1].

References

Rationale for Therapeutic Drug Monitoring of Upadacitinib

Author: Smolecule Technical Support Team. Date: February 2026

The case for implementing TDM for upadacitinib is built on several key pharmacological principles and recent observations, which are summarized in the table below.

Monitoring Principle Evidence & Rationale
Significant Inter-individual Variability Real-world studies show high variability in drug exposure between patients, influenced by factors like disease type and comedications [1].
Exposure-Response Relationship for Efficacy Exposure-response analyses confirm a significant relationship between this compound plasma concentration (Cavg) and higher rates of clinical response (e.g., ACR50/70 in PsA) [2].
Exposure-Safety Considerations Shallow exposure-response relationships have been observed for certain safety endpoints, including serious infections and decreases in hemoglobin [2].
Disease-Specific Clearance Patients with inflammatory bowel disease (IBD) showed a trend towards higher clearance and significantly lower dose-normalized trough concentrations (Cmin) compared to patients with rheumatological diseases [1].

Core Pharmacokinetic Parameters and Analytical Methods

A robust TDM program requires precise measurement of pharmacokinetic (PK) parameters and validated analytical techniques.

Key Pharmacokinetic Parameters

The most relevant PK parameters for this compound TDM are based on its known pharmacokinetic profile and data from population PK models [3] [1] [4].

Parameter Description & Clinical Relevance
Trough Concentration (Cmin) Plasma concentration immediately before the next dose. A practical and commonly used surrogate for total drug exposure, ideal for sparse sampling in TDM [1].
Average Concentration (Cavg) The average plasma concentration over a dosing interval. Used in exposure-response modeling and shown to correlate with efficacy endpoints [2].
Clearance (CL/F) The volume of plasma cleared of the drug per unit time. Population PK models can estimate individual clearance to identify fast metabolizers [1].
Elimination Half-Life Approximately 8-14 hours. Supports once-daily dosing of the extended-release formulation [4].
Bioanalytical Protocol

The following protocol is synthesized from methodologies described in recent clinical and population PK studies [1] [5].

  • Sample Collection: Collect venous blood samples (e.g., 2-4 mL) in K2- or K3-EDTA tubes.
  • Sampling Strategies:
    • Trough Sampling: Single sample collected at the end of the dosing interval, immediately before the next scheduled dose. This is the most feasible for routine TDM.
    • Rich Sampling: Serial blood sampling over an 8-hour period after dosing (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8 hours) for detailed PK substudies.
  • Sample Processing: Centrifuge blood samples to separate plasma within one hour of collection. Store plasma aliquots at -70°C or below until analysis.
  • Drug Quantification: Analyze plasma samples using a validated bioanalytical method, such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).

Integrated TDM Clinical Workflow

The following diagram illustrates a proposed workflow for implementing this compound TDM in clinical practice or research, from initial assessment to dose individualization.

upd_tdm_workflow start Patient on this compound a1 Baseline PK/PD Assessment start->a1 a2 Initiate Standard Dosing a1->a2 a3 Obtain Trough Level (Cmin) a2->a3 a4 Estimate Individual PK & Predict Exposure a3->a4 a5 Clinical Response & Safety Evaluation a4->a5 decision1 Exposure within therapeutic target? & Adequate response? a5->decision1 a6 Continue Current Dose & Periodic Monitoring decision1->a6 Yes a7 Evaluate for Dose Adjustment decision1->a7 No a6->a3 Periodically end Individualized Dosing a7->end

Essential Clinical and Laboratory Monitoring

While TDM focuses on drug exposure, standard laboratory and clinical safety monitoring remains critical due to this compound's known safety profile [6] [7] [8].

Category Monitoring Parameter Frequency & Action

| Hematological | Complete Blood Count (CBC): Neutrophils, Lymphocytes, Hemoglobin | Baseline, 12 weeks, and periodically. Do not initiate if: ANC <1,000 cells/mm³, ALC <500 cells/mm³, Hgb <8 g/dL [8]. | | Serum Lipids | LDL-C, HDL-C, Total Cholesterol | Baseline and at 12 weeks. Manage elevations according to clinical guidelines [7] [8]. | | Hepatic | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) | Baseline and periodically. Investigate and interrupt dosing if drug-induced liver injury is suspected [6] [8]. | | Infectious & Other | Latent TB Screening, Viral Hepatitis, Signs of Infection, Cardiovascular Risk | Baseline: Screen for TB and hepatitis. Ongoing: Monitor for infections and cardiovascular risk factors [6] [4]. |

Research Gaps and Future Directions

Prospective studies are ongoing to define the precise therapeutic range for this compound across different diseases [5]. Current evidence suggests that a one-size-fits-all dosing approach fails to account for significant inter-individual variability, leading to potential suboptimal outcomes [1]. Future work should focus on:

  • Establishing validated therapeutic target ranges for Cmin or Cavg linked to both efficacy and safety endpoints.
  • Developing and validating user-friendly, population PK-based dosing tools (e.g., web apps) for clinicians.
  • Conducting cost-effectiveness analyses to demonstrate the value of TDM-guided dosing in routine clinical practice.

Conclusion

Therapeutic drug monitoring represents a paradigm shift towards precision dosing of this compound. By integrating drug concentration measurement, population pharmacokinetic modeling, and clinical response assessment, TDM has the potential to maximize therapeutic efficacy while minimizing adverse events. The protocols outlined here provide a framework for researchers and clinicians to implement and advance this promising strategy.

References

Baseline Assessment & Ongoing Monitoring Schedule

Author: Smolecule Technical Support Team. Date: February 2026

Initiate treatment only after completing a thorough baseline evaluation. The schedule and parameters for ongoing monitoring are outlined below [1] [2] [3].

| Monitoring Parameter | Baseline Assessment | Ongoing Monitoring Frequency | Critical Value (Do Not Initiate/Interrupt) | | :--- | :--- | :--- | :--- | | Complete Blood Count (CBC) | Required [3] | At 12 weeks and periodically thereafter [3] |

  • ANC < 1,000 cells/mm³ [3]
  • ALC < 500 cells/mm³ [3]
  • Hemoglobin < 8 g/dL [3]
| | Liver Enzymes (ALT/AST) | Required [3] | At 12 weeks and periodically thereafter [3] | Elevated liver enzymes with suspected drug-induced liver injury [3] | | Lipids (LDL-C/HDL-C) | Not explicitly required | At 12 weeks and periodically per guidelines [3] | — | | Renal Function | Recommended (eGFR) [2] | Periodically, especially with impairment [2] | Not recommended in ESRD (eGFR <15) [3] | | Creatine Phosphokinase (CPK) | — | Periodically [4] | — | | Infection Screening |
  • Latent TB [1]
  • Viral Hepatitis [3]
| Monitor for TB during therapy [1] | Active, serious infection [1] |

Expected Laboratory Changes & Clinical Data

Long-term clinical trials characterize the expected laboratory changes with upadacitinib, which are often dose-dependent and typically transient [4] [3].

Laboratory Parameter Direction of Change Incidence / Grade 3-4 Shifts (15 mg) Clinical Management Notes
Hemoglobin Decrease [4] Anemia EAER: 3.1-4.3 events/100 PY [4] Usually mild; monitor for clinical significance [4].
Neutrophils Decrease [4] <1,000 cells/μL: 0.4% (15 mg), 1.3% (30 mg) [3] Neutropenia EAER: 1.7-5.0 events/100 PY [4].
Lymphocytes Decrease [4] <500 cells/μL: 0.1% (15 mg), 0.3% (30 mg) [3] Lymphopenia EAER highest with MTX (3.2 E/100 PY) [4].
Liver Enzymes (ALT/AST) Increase [4] ALT ≥3x ULN: 0.7% (15 mg) [3] Hepatic disorder EAER: 9.7 E/100 PY (15 mg) [4].
Lipids (LDL-C/HDL-C) Increase [3] Mean change from baseline (LDL): +8.09 mg/dL (15 mg) [3] LDL/HDL ratio remains stable [4]. Manage per guidelines [3].
Creatine Phosphokinase (CPK) Increase [4]

Detailed Experimental Monitoring Protocol

For researchers designing clinical studies, here is a detailed protocol based on integrated analysis of phase 3 trial data [4].

  • Patient Population: Adults (≥18 years) with active rheumatoid arthritis, though applicable to other inflammatory indications.
  • Key Laboratory Assessments:
    • Hematology: Perform complete blood count (CBC) with differential to assess neutrophils, lymphocytes, and hemoglobin.
    • Serum Chemistry: Include ALT, AST, and serum creatinine.
    • Lipid Panel: Measure LDL-C and HDL-C from fasting blood samples where possible (minimum 8-hour fast) [4].
    • Additional Parameters: Consider monitoring creatine phosphokinase (CPK) [4].
  • Sample Collection & Handling: Collect serum samples according to standard clinical laboratory practices. The analysis in the SELECT program collected data for up to 6.5 years, supporting long-term monitoring [4].
  • Data Analysis: In clinical trials, the proportion of patients with potentially clinically significant laboratory values is summarized. Exposure-adjusted event rates (EAERs) for anemia, neutropenia, and hepatic disorders are calculated to contextualize risk over time [4].

Protocol for Managing Laboratory Abnormalities

Adherence to monitoring guidelines is critical for patient safety. The following workflow outlines the management of common laboratory findings.

G Start Abnormal Lab Result Evaluate Evaluate Clinical Context Start->Evaluate Critical Critical Value? (ANC <1,000, ALC <500, Hgb <8) Evaluate->Critical Interrupt Interrupt this compound Dosing Critical->Interrupt Yes Assess Assess for Other Causes (Drug interactions, comorbidities) Critical->Assess No Resolve Levels Return to Acceptable Range? Interrupt->Resolve Monitor Continue Monitoring Per Protocol Resolve->Monitor No Restart Consider Restarting Therapy Resolve->Restart Yes DoseManage Manage Based on Severity: - Monitor trends - Consider dose adjustment - Treat complication (e.g., anemia) Assess->DoseManage DoseManage->Monitor

Research Gaps and Future Directions

While current monitoring is well-established, several areas warrant further research for precision dosing.

  • Therapeutic Drug Monitoring (TDM): Research is ongoing to characterize the pharmacokinetic profiles of this compound and explore exposure-response relationships. TDM could help optimize dosing, as JAK inhibitors exhibit moderate interindividual variability and are subject to drug-drug interactions, primarily via CYP3A4 metabolism [5].
  • Extended Safety Profile: Real-world pharmacovigilance studies have identified potential ADE signals in system organ classes not prominently highlighted in the initial drug label, including renal, urinary, and reproductive systems. Vigilance and further research are needed to confirm these findings [6].

References

Upadacitinib treatment duration and escalation criteria

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Upadacitinib is an oral, selective Janus kinase (JAK) inhibitor that has demonstrated significant efficacy in the treatment of moderately to severely active ulcerative colitis (UC) and Crohn's disease (CD). As a small molecule therapy targeting the JAK-STAT signaling pathway, this compound represents an important advancement in the management of inflammatory bowel disease (IBD), particularly for patients who have had inadequate response or intolerance to tumor necrosis factor (TNF) blockers [1] [2]. The U.S. Food and Drug Administration (FDA) recently approved an updated indication statement in October 2025 that allows the use of this compound prior to TNF blocking agents in patients for whom use of these treatments is clinically inadvisable and who have received at least one approved systemic therapy [1]. This expanded positioning reflects growing evidence supporting earlier use of advanced therapies in the IBD treatment paradigm.

Mechanism of Action and Pharmacokinetics

JAK-STAT Inhibition Pathway

This compound functions as an adenosine triphosphate (ATP)-competitive JAK inhibitor, competing with ATP and blocking nucleotide binding to inhibit kinase activity and the phosphorylation of downstream effectors [2]. The JAK-STAT pathway is a critical signaling mechanism for numerous cytokines involved in the pathogenesis of chronic immune-mediated inflammatory diseases. When cytokines bind to their receptors, JAK tyrosine kinases are activated and transmit regulatory signals through phosphorylation of STAT proteins, which then dimerize and translocate to the nucleus to regulate gene transcription [3].

This compound demonstrates selective inhibition of JAK1 over other JAK isoforms. Enzymatic assays have demonstrated that this compound inhibits JAK1 with a half-maximal inhibitory concentration (IC50) of 0.043 μM, JAK2 (IC50 = 0.12 μM), JAK3 (IC50 = 2.3 μM), and TYK2 (IC50 = 4.7 μM) [2]. In cellular assays, this compound exhibited >40-, 130-, and 190-fold greater selectivity for JAK1 versus JAK2, JAK3, and TYK2, respectively [2].

The following diagram illustrates the JAK-STAT signaling pathway and this compound's mechanism of action:

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAKs JAKs Receptor->JAKs Activation STAT STAT JAKs->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Dimer Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation GeneExp GeneExp Nucleus->GeneExp Transcription This compound This compound This compound->JAKs Inhibition

Pharmacokinetic Profile

This compound is administered as an extended-release formulation with the following key pharmacokinetic characteristics [2]:

  • Main Metabolic Pathway: CYP3A4
  • Time to Maximum Concentration (Tmax): 2-4 hours (median)
  • Half-life (t½): 8-14 hours (harmonic mean)
  • Dose Proportionality: Exhibits approximately dose-proportional increases in exposure

Key pharmacokinetic parameters from single-dose administration:

Parameter 15 mg 30 mg 45 mg
AUCinf (Mean) 265 ng·h/mL 543 ng·h/mL 752 ng·h/mL
Cmax (Mean) 31.6 ng/mL 71.8 ng/mL 90.7 ng/mL

Treatment Protocols and Dosing Strategies

Induction and Maintenance Dosing

This compound employs distinct dosing regimens for induction and maintenance therapy, with protocol-specific durations for UC and CD:

Treatment Phase Ulcerative Colitis Crohn's Disease
Induction Dose 45 mg once daily for 8 weeks [2] [4] 45 mg once daily for 12 weeks [2] [4]
Maintenance Dose 15 mg once daily [2] [4] 15 mg once daily [2] [4]
Alternative Maintenance Dose 30 mg once daily for refractory, severe, or extensive disease [4] 30 mg once daily for refractory, severe, or extensive disease [4]

The 30 mg maintenance dose should be considered for patients with refractory, severe, or extensive disease. Treatment should be discontinued if an adequate therapeutic response is not achieved with the 30 mg dose, and the lowest effective dosage should be used to maintain response [4].

Clinical Decision Pathway

The following workflow outlines the treatment escalation protocol and monitoring parameters for this compound therapy:

G Start Moderate-to-Severe IBD Diagnosis Step1 Induction Therapy: 45 mg once daily (8 weeks UC, 12 weeks CD) Start->Step1 Decision1 Clinical Response Assessment Step1->Decision1 Step2 Maintenance Therapy: 15 mg once daily Decision1->Step2 Responder Step6 Discontinue this compound Consider Alternative Therapy Decision1->Step6 Non-responder Decision2 Adequate Disease Control? Step2->Decision2 Step3 Continue 15 mg with regular monitoring Decision2->Step3 Yes Step4 Dose Escalation: 30 mg once daily Decision2->Step4 No Decision3 Adequate Response with 30 mg? Step4->Decision3 Step5 Continue 30 mg with enhanced monitoring Decision3->Step5 Yes Decision3->Step6 No

Efficacy Endpoints and Outcomes

Clinical Trial Results

The efficacy of this compound in UC and CD has been established through the Phase 3 clinical program, including the U-ACHIEVE and U-ACCOMPLISH trials for UC and similar registrational trials for CD [2] [5].

Composite Endpoint Achievement in Ulcerative Colitis:

Endpoint Induction (Week 8) Maintenance (Week 52)
Composite Clinical Endpoint* 6.4% (this compound 45 mg) vs 0.9% (placebo), P ≤ .001 [5] 18.3% (30 mg) and 13.1% (15 mg) vs 4.5% (placebo), P ≤ .001 [5]
Composite HRQoL Endpoint 18.9% (this compound 45 mg) vs 5.5% (placebo), P ≤ .001 [5] 24.0% (30 mg) and 22.3% (15 mg) vs 8.7% (placebo), P ≤ .001 [5]

*Composite clinical endpoint includes endoscopic remission, complete symptom resolution, and IBDQ remission [5] Composite HRQoL endpoint includes normalization of FACIT-Fatigue, IBDQ, WPAI-UC, SF-36 PCS/MCS, and EQ-5D-5L scores [5]

Stringent Composite Endpoints

Recent analyses have evaluated more stringent composite endpoints that better reflect comprehensive disease control. The composite clinical endpoint requires simultaneous achievement of [5]:

  • Endoscopic subscore = 0
  • Stool frequency subscore ≤ 1
  • Rectal bleeding subscore = 0
  • No bowel urgency
  • No abdominal pain
  • IBDQ total score ≥ 170

Laboratory Monitoring and Safety Protocols

Required Laboratory Assessments

Comprehensive laboratory monitoring is essential throughout this compound treatment to ensure patient safety and appropriate dosing:

Parameter Monitoring Frequency Action Threshold

| CBC with Differential | At baseline and periodically thereafter according to routine patient management [4] | Do not initiate or continue if: • Neutrophils <1000 cells/mm³ • Lymphocytes <500 cells/mm³ • Hemoglobin <8 g/dL [4] | | Liver Enzymes | At baseline and periodically according to routine patient management [4] | Do not initiate or continue with elevated liver enzymes and suspected drug-induced liver injury [4] | | Lipids | At 12 weeks and thereafter according to clinical guidelines [4] | Monitor total cholesterol, LDL, and HDL [4] |

Safety Considerations

This compound carries a Boxed Warning for the following serious adverse events [1] [4]:

  • Serious infections, including tuberculosis, bacterial, fungal, and viral infections
  • Increased risk of all-cause mortality in patients 50 years and older with at least one cardiovascular risk factor
  • Malignancy, including lymphoma and other cancers, with higher risk in current or past smokers
  • Major adverse cardiovascular events (MACE)
  • Thrombosis, including deep vein thrombosis and pulmonary embolism

Additional important safety information includes [1] [4]:

  • Hypersensitivity: Serious reactions have been reported
  • Gastrointestinal Perforations: Have occurred, primarily in patients with diverticulitis or other risk factors
  • Laboratory Abnormalities: Including neutropenia, lymphopenia, anemia, liver enzyme elevations, and lipid increases
  • Vaccinations: Live vaccines should not be administered concurrently

Model-Informed Drug Development Applications

The development of this compound extensively utilized model-informed drug development (MIDD) approaches, which contributed significantly to its efficient clinical development [6]:

Development Phase MIDD Application Impact
Phase 1 PK/PD analyses based on biomarker data; Concentration-QT analyses [6] Established selectivity profile; Waived dedicated TQT study [6]
Phase 2 Population PK modeling for special populations; Formulation bridging [6] Early assessment of organ impairment effects; Enabled direct advancement of ER formulation to Phase 3 [6]
Phase 3 Population PK and exposure-response analyses; PBPK modeling for DDI [6] Supported dosing recommendations across indications; Informed label language without additional DDI studies [6]
Postapproval IVIVC modeling for manufacturing changes [6] Supported SUPAC-level changes without clinical studies [6]

Positioning in Treatment Guidelines

The 2025 ACG guideline updates reflect the evolving positioning of this compound in IBD management. Key considerations include [7] [8]:

  • Ulcerative Colitis: this compound is recommended for moderately to severely active UC, with updated positioning allowing use after at least one systemic therapy when TNF blockers are clinically inadvisable [1] [7]
  • Crohn's Disease: The guidelines support earlier use of advanced therapies including this compound, suggesting against requiring patients to fail conventional therapies before starting advanced therapies in moderate-to-severe CD [8]
  • Treatment Goals: Endoscopic improvement (Mayo Endoscopic Score 0 or 1) is recommended as a treatment target to increase the likelihood of sustained steroid-free remission and prevent hospitalizations and surgery [7]

Conclusion

This compound represents a significant advancement in the therapeutic arsenal for inflammatory bowel disease, with demonstrated efficacy in both ulcerative colitis and Crohn's disease. The optimized dosing strategy utilizing higher induction doses followed by lower maintenance doses, combined with appropriate patient selection and comprehensive safety monitoring, provides an effective treatment approach for patients with moderate to severe disease. Recent label updates and guideline changes reflect the evolving understanding of its benefit-risk profile and support earlier positioning in the treatment algorithm, particularly for patients where TNF blocker therapy may be clinically inadvisable. Continued research into predictive biomarkers and long-term outcomes will further refine the appropriate use of this compound in clinical practice.

References

Upadacitinib in biologic-resistant patients protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Updated Indication

Upadacitinib is an oral, selective Janus kinase (JAK) inhibitor, preferentially targeting JAK1 over JAK2, JAK3, and TYK2. This selectivity inhibits the JAK-STAT signaling pathway, a key mediator of the pro-inflammatory cytokine response involved in the pathogenesis of Crohn's Disease (CD) and Ulcerative Colitis (UC) [1] [2].

A significant FDA label update in October 2025 has expanded its use in IBD. This compound is now indicated for adults with moderately to severely active UC or CD not only after TNF blocker failure but also prior to TNF blockers in patients for whom such treatments are clinically inadvisable and who have received at least one approved systemic therapy [3] [2] [4]. This provides greater flexibility in treatment sequencing.

Mechanism of Action in Biologic-Resistant Disease

In biologic-resistant patients, chronic inflammation is often driven by multiple cytokine pathways that are not fully suppressed by single-target biologics (e.g., anti-TNF, anti-integrin). The JAK-STAT pathway acts as a common signaling hub for numerous cytokines (e.g., IL-4, IL-6, IL-12, IL-13, IL-23, IFNs) [5]. This compound's small molecule design allows it to broadly modulate this cytokine network orally, offering a different mechanism of action to overcome previous treatment failures [6].

The diagram below illustrates how this compound targets intracellular signaling to modulate the immune response.

G cluster_pathway JAK-STAT Signaling Pathway Cytokines Cytokines (IL-6, IL-12, IL-23, IFNs) Receptor Cytokine Receptor Cytokines->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK_Other JAK2/JAK3/TYK2 Receptor->JAK_Other Activates STAT STAT Protein JAK1->STAT Phosphorylates JAK_Other->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates Transcription Pro-Inflammatory Gene Transcription Nucleus->Transcription Initiates This compound This compound (JAK1 inhibitor) This compound->JAK1 Preferentially Inhibits

Efficacy Data in Biologic-Experienced Patients

Real-world evidence and clinical trials consistently show that this compound is effective in inducing and maintaining remission in patients who have failed one or more biologic therapies.

Study Detail Crohn's Disease (CD) Ulcerative Colitis (UC)
Real-World Study (6-month) [1] n=19 n=22
Clinical Response Rate 72.7% 83.3%
Clinical Remission Rate 50.0% 58.3%
Treatment Persistence 78.3% 88.0%
Real-World Induction (12-week) [6] n=94
Clinical Remission (CDAI<150) 42.9%
Endoscopic Remission 38.9%
Mucosal Healing 27.8%
Long-Term Extension (96-week) [7] n=369 (from U-ACHIEVE)
Clinical Remission (As-Observed) 74%-76%
Endoscopic Remission (As-Observed) 45%-47%

Biomarker improvements further support its efficacy. A real-world study found significant reductions in fecal calprotectin and C-reactive protein (CRP) levels after this compound induction [1] [6].

Experimental and Assessment Protocols

For researchers designing studies or analyzing outcomes, the following standardized protocols and assessment criteria are essential.

Dosing and Treatment Protocol
  • Induction Dosing: 45 mg once daily for 8 weeks in CD and for 8 weeks in UC [3] [4].
  • Maintenance Dosing: 15 mg or 30 mg once daily. The 15 mg dose may be used for patients aged ≥60 years or those with specific risk factors, while 30 mg is standard for others [1] [7].
  • Key Consideration: Concomitant use with other JAK inhibitors, biologics, or potent immunosuppressants is not recommended [5].
Efficacy Endpoints and Assessment Methods

The table below outlines key endpoints and tools for measuring treatment response in clinical trials.

Domain Endpoint Assessment Tool/Method Definition of Response/Remission
Clinical Clinical Remission Crohn's Disease: Harvey-Bradshaw Index (HBI) [1]. HBI score < 5 [1].
Ulcerative Colitis: Partial Mayo Score (PMS) [1]. PMS score ≤ 2 [1].
Clinical Response Crohn's Disease: Crohn's Disease Activity Index (CDAI) [6]. Reduction in CDAI ≥ 100 points from baseline [6].
Ulcerative Colitis: Partial Mayo Score (PMS) [1]. Reduction in PMS ≥ 2 points [1].
Endoscopic Endoscopic Response Simple Endoscopic Score for CD (SES-CD) [6]. Reduction from baseline ≥ 50% [6].
Endoscopic Remission Simple Endoscopic Score for CD (SES-CD) [6]. SES-CD ≤ 4, with a ≥2-point reduction and no subscore >1 [6].
Mayo Endoscopic Subscore (for UC) [8]. Score of 0 or 1 [8].
Mucosal Healing Simple Endoscopic Score for CD (SES-CD) [6]. Ulcerated surface subscore of 0 (in patients with baseline subscore ≥1) [6].
Biomarker Biomarker Normalization C-Reactive Protein (CRP), Fecal Calprotectin [1] [6]. Normalization of levels to within standard reference ranges [1] [6].
Safety Monitoring Protocol

This compound's safety profile is consistent with the JAK inhibitor class. The following monitoring protocol is recommended based on clinical guidance and study data [1] [2] [5]:

  • Baseline Screening:
    • Complete Blood Count (CBC), Lipid Panel, Hepatic Function Tests (LFTs), Renal Function Tests.
    • Screen for Tuberculosis (e.g., T-SPOT.TB, chest CT), Viral Hepatitis (HBsAg, anti-HBc, anti-HCV), and assess for history of herpes zoster [1] [6].
    • Evaluate cardiovascular risk factors and smoking status [2].
  • Ongoing Monitoring:
    • Repeat CBC, LFTs, and lipid panel at week 12 and periodically thereafter (e.g., every 3-6 months) [5].
    • Monitor for adverse events of special interest, including:
      • Serious infections (e.g., bacterial, fungal, viral).
      • Herpes zoster reactivation.
      • Lymphopenia, neutropenia, anemia.
      • Elevations in creatine phosphokinase (CPK) [1] [7].
      • Major Adverse Cardiovascular Events (MACE) and Venous Thromboembolism (VTE), particularly in patients over 50 with cardiovascular risk factors [2].

The workflow below summarizes the key stages of a clinical study protocol for this compound.

G cluster_stages Clinical Study Workflow Start Patient Population: Adults with Moderate-to-Severe CD or UC, Biologic-Experienced Step1 Baseline Assessment (Clinical, Endoscopic, Biomarker) & Safety Screening Start->Step1 Step2 Induction Therapy This compound 45 mg once daily for 8 weeks Step1->Step2 Step3 Week 8/12 Assessment: Evaluate Clinical/Endoscopic Response & Safety Step2->Step3 Step4 Maintenance Therapy This compound 15 mg or 30 mg once daily Step3->Step4 Responders End Study Exit Step3->End Non-Responders Step5 Long-Term Monitoring: Regular Efficacy & Safety Assessments Step4->Step5

Key Considerations for Drug Development

  • Positioning in Treatment Paradigm: The recent FDA label update allows this compound to be positioned before TNF inhibitors in select patients, potentially shifting treatment algorithms. Future studies could focus on identifying biomarkers that predict superior response to this compound versus other advanced therapies in biologic-naïve or -experienced patients [3] [2].
  • Long-Term Safety Profile: The safety profile appears consistent over time. An interim analysis of the U-ACTIVATE long-term extension study in UC reported stable rates of treatment-emergent adverse events over 96 weeks, with the most common being hepatic disorders, lymphopenia, CPK elevation, and herpes zoster [7]. Ongoing vigilance for serious infections, MACE, and VTE remains crucial.
  • Laboratory Parameter Changes: Increases in total, LDL, and HDL cholesterol are expected without a change in the LDL/HDL ratio. Parameters for glucose metabolism, thyroid function, and renal function typically remain stable [1].

Conclusion

This compound represents a potent oral therapeutic option for patients with IBD who have failed biologic therapy. Its well-defined mechanism of action, robust efficacy data in real-world and trial settings, and recent regulatory label expansion make it a significant agent in the IBD treatment landscape. Future research should aim to further refine patient selection and explore its potential in earlier lines of therapy.

References

Epidemiology & Clinical Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Upadacitinib-associated acne is the most frequently reported cutaneous adverse event. The tables below summarize its incidence and key traits.

Table 1: Incidence of Acne Across Indications and Doses

Population / Study Type Incidence with 15 mg Incidence with 30 mg Incidence with Placebo Source / Study
Moderate-to-Severe Atopic Dermatitis (Phase 3 trials, 16-week) 9.8% (84/857) 15.2% (131/864) 2.2% (19/862) Integrated Phase 3 Analysis [1]
Alopecia Areata (Phase 3 trial, 24-week) Reported as common Reported as common -- AbbVie Topline Results [2]
Meta-Analysis of Multiple Indications Risk significantly increased vs. placebo; exhibits a dose-dependent relationship -- -- 2025 Meta-Analysis [3]
Real-World Atopic Dermatitis (1-year) -- -- Acne was the second most common AE [4] UP-TAINED Real-World Study [4]

Table 2: Clinical Profile and Management of Reported Acne

Characteristic Details
Severity Over 99% of cases in clinical trials were mild or moderate [1]. Severe cases are infrequent.
Management & Intervention In trials, no intervention was required in 40.5% (15 mg) and 46.6% (30 mg) of cases. When treatment was used, topical therapies like antibiotics, benzoyl peroxide, and retinoids were effective [1].
Impact on Treatment Discontinuation due to acne is very rare. In the large integrated safety analysis, acne was not a prominent reason for stopping treatment [5].
Impact on Patient-Reported Outcomes In a dedicated analysis, acne had no impact on quality of life measures in atopic dermatitis patients [1].

Frequently Asked Questions (FAQs) for Professionals

Q1: What is the proposed mechanism for this compound-associated acne? The mechanism is not fully elucidated but is thought to be linked to the role of JAK-STAT signaling in skin immunity and homeostasis. As a JAK inhibitor, this compound's modulation of immune pathways may alter the cutaneous microenvironment, potentially influencing the innate immune response to Cutibacterium acnes and follicular inflammation. This is a recognized class effect for JAK inhibitors [6].

Q2: Are certain patient populations at higher risk? Yes, post-hoc analyses indicate that younger age, female sex, and non-White racial background are associated with higher rates of acne in patients treated with this compound for atopic dermatitis [1].

Q3: How should acne be managed in patients on this compound?

  • Assessment: Document severity using a standard acne grading scale [7].
  • First-line management: Most cases can be managed with topical therapies (benzoyl peroxide, topical antibiotics, retinoids) [1].
  • Continuation of therapy: this compound can generally be continued, as acne often does not worsen and may resolve spontaneously or with topical care.
  • Dose adjustment: In persistent or bothersome cases, a temporary dose reduction may be considered, acknowledging the dose-dependent nature of the event [3].

Q4: Does the acne lead to treatment discontinuation? No, this is uncommon. In clinical trials across indications, very few patients discontinued this compound due to acne. Most cases were manageable without altering the study drug regimen [5] [1].


Experimental Workflow for Acne Characterization in Clinical Trials

For researchers designing trials or analyzing data, the following workflow outlines a standardized approach for monitoring and characterizing acne based on methodologies from published studies.

Start Patient on this compound AE_Report Adverse Event of Acne Reported Start->AE_Report Assess Characterization & Assessment AE_Report->Assess Manage Management & Follow-up Assess->Manage Severity 1. Grade Severity (e.g., IGA, Lesion Count) Assess->Severity Analyze Data Analysis Manage->Analyze NoAction a. No Intervention Manage->NoAction Incidence Calculate Incidence Rates (n/100 Patient-Years) Analyze->Incidence Demographics 2. Record Demographics (Age, Sex, Race) Severity->Demographics Onset 3. Document Onset/Pattern (Time since treatment start) Demographics->Onset Topicals 4. Note Concomitant Topicals Onset->Topicals TopicalRx b. Topical Therapy (Antibiotics, Benzoyl Peroxide, Retinoids) NoAction->TopicalRx Continue c. Continue this compound TopicalRx->Continue DoseConsider d. Consider Dose adjustment if persistent Continue->DoseConsider if needed RiskFactors Analyze Risk Factors (Logistic Regression) Incidence->RiskFactors SeverityOut Summarize Severity and Outcomes RiskFactors->SeverityOut

The clinical trial workflow for characterizing acne involves systematic adverse event reporting, detailed clinical assessment, structured management, and comprehensive data analysis [1]. Key experimental protocols include using the Investigator's Global Assessment (IGA) for acne or lesion counting to grade severity [7], and statistical analysis of incidence as exposure-adjusted event rates per 100 patient-years to account for varying follow-up times [5].

References

Upadacitinib hepatic disorder management

Author: Smolecule Technical Support Team. Date: February 2026

Hepatic Safety Profile of Upadacitinib

Aspect Findings from Clinical Data
Overall Risk Increased risk of hepatic disorder compared to placebo [1] [2] [3].
Dose Dependency Risk of hepatic disorder exhibits a dose-dependent relationship, being higher with the 30 mg dose than the 15 mg dose [1].
Comparison to Other JAK Inhibitors Safety profile is distinct from other JAK inhibitors (e.g., tofacitinib), necessitating agent-specific evaluation [1].
Laboratory Monitoring Treatment is associated with increased incidence of liver enzyme elevations (ALT, AST) [4] [5].
Long-Term Data (RA patients) Exposure-adjusted event rate for hepatic disorder was 9.7 events per 100 patient-years with 15 mg dose and 11.0 events per 100 patient-years with 30 mg dose over up to 6.5 years [5].
Management Recommendation Avoid use in patients with severe hepatic impairment. No dose adjustment is required for mild or moderate impairment [6].

Experimental & Mechanistic Insights

For researchers investigating the hepatic effects of this compound, recent preclinical studies have explored its mechanistic role in liver models.

  • Experimental Model: In vitro models of hepatic steatosis using palmitate-treated hepatocytes to mimic hyperlipidemic conditions [7].
  • Key Findings: The study suggested that this compound may counteract hepatic lipid deposition [7]. The proposed mechanism involves the repression of JAK1/STAT3 signaling and AMPK/autophagy-mediated suppression of ER stress, leading to reduced lipid deposition and apoptosis in hepatocytes [7].
  • Methodologies:
    • Protein Expression Analysis: Western blotting.
    • Lipid Accumulation Assessment: Oil Red O staining.
    • Autophagosome Observation: Monodansylcadaverine (MDC) staining.
    • Apoptosis Measurement: Cell viability and caspase-3 activity assays.
    • Pathway Validation: Use of AMPK siRNA to negate the observed effects and confirm pathway involvement [7].

Troubleshooting & Management Guide for Professionals

The following FAQs address common concerns and management strategies based on available evidence.

FAQ 1: What is the clinical significance of liver enzyme elevations in patients treated with this compound? Increases in ALT and AST are recognized laboratory changes associated with this compound [4] [5]. While often transient and not requiring discontinuation, they necessitate monitoring as they can indicate drug-induced liver injury. The prescribing information recommends evaluating liver enzymes at baseline and during treatment according to routine patient management [4] [6].

FAQ 2: How should researchers design studies to monitor hepatic safety in this compound trials? Protocols should include regular measurement of liver enzymes (ALT, AST), bilirubin, and alkaline phosphatase. The incidence of hepatic disorders should be analyzed as an adverse event of special interest, with careful attention to dose-dependent effects. Long-term extension studies are crucial to fully characterize the risk profile [1] [5].

FAQ 3: Are there specific patient populations at higher risk for this compound-associated hepatic events? The use of this compound is not recommended in patients with severe hepatic impairment [6]. Caution is advised in patients with pre-existing liver disease or those taking other medications known to affect the liver. The baseline risk should be considered when enrolling patients into clinical trials.

Proposed Signaling Pathway for this compound in Hepatic Lipid Deposition

The diagram below illustrates a potential mechanism of action for this compound in a model of hepatic steatosis, as investigated in a preclinical study [7].

G cluster_path1 JAK1/STAT3 Pathway cluster_path2 AMPK/Autophagy Pathway This compound This compound JAK1_STAT3_Pathway Inhibits JAK1/STAT3 Phosphorylation This compound->JAK1_STAT3_Pathway AMPK_Pathway Activates AMPK & Autophagy This compound->AMPK_Pathway ER_Stress Suppresses ER Stress JAK1_STAT3_Pathway->ER_Stress AMPK_Pathway->ER_Stress Outcomes Reduced Lipid Deposition & Hepatocyte Apoptosis ER_Stress->Outcomes

References

Upadacitinib neutropenia monitoring and dose adjustment

Author: Smolecule Technical Support Team. Date: February 2026

Monitoring Parameters & Dose Adjustment Guidelines

Laboratory Parameter Monitoring Recommendation Action Threshold Recommended Management
Absolute Neutrophil Count (ANC) Monitor at baseline and periodically during treatment [1]. ANC < 1000 cells/mm³ [1] Interrupt upadacitinib dosing. May restart once ANC exceeds 1000 cells/mm³ [1].
Absolute Lymphocyte Count (ALC) Monitor at baseline and periodically during treatment [1]. ALC < 500 cells/mm³ [1] Interrupt this compound dosing. May restart once ALC exceeds 500 cells/mm³ [1].
Hemoglobin Monitor at baseline and periodically during treatment [1]. < 8 g/dL [1] Interrupt this compound dosing. May restart once hemoglobin exceeds 8 g/dL [1].

Understanding Neutropenia Risk & Clinical Context

The risk of neutropenia with this compound is recognized in clinical data, but its overall impact must be understood in the broader safety profile.

  • Established Safety Profile: Long-term integrated data from rheumatoid arthritis clinical trials (up to 6.5 years of exposure) support that this compound 15 mg once daily has an acceptable safety profile [2] [3]. Treatment discontinuations specifically due to laboratory abnormalities were found to be rare [2] [3].
  • Dose-Dependent Effect: A 2025 systematic review and meta-analysis confirmed that the risk of neutropenia is significantly increased with this compound compared to placebo and exhibits a dose-dependent relationship, being more common with the 30 mg dose [4].
  • Incidence in Trials: In the SELECT phase 3 program for rheumatoid arthritis, the exposure-adjusted event rates (EAERs) for neutropenia were generally consistent across treatment groups, ranging from 1.7 to 5.0 events per 100 patient-years [2] [3].

Proposed Mechanism of JAK Inhibition

The diagram below illustrates how this compound's mechanism of action is linked to hematological side effects like neutropenia.

G Cytokines Cytokines (e.g., GM-CSF) Receptor Cytokine Receptor Cytokines->Receptor Binds JAK1 JAK1 Enzyme Receptor->JAK1 Activates JAK_Other Other JAKs (JAK2, JAK3, TYK2) Receptor->JAK_Other Activates STAT STAT Protein JAK1->STAT Phosphorylates JAK_Other->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates to Neutrophils Neutrophil Production & Survival Nucleus->Neutrophils Promotes Gene Expression for This compound This compound This compound->JAK1 Selectively Inhibits This compound->JAK_Other Minor Inhibition

This compound is a selective Janus kinase (JAK) inhibitor that primarily targets the JAK1 enzyme [5] [6] [7]. The JAK-STAT pathway is crucial for signaling by various cytokines, including those like granulocyte-macrophage colony-stimulating factor (GM-CSF) that are involved in the production, differentiation, and survival of neutrophils [6]. By inhibiting this pathway, this compound can potentially reduce neutrophil counts, explaining the laboratory findings and the need for the monitoring guidelines outlined above.

References

Herpes Zoster Risk with Upadacitinib: Mechanism & Evidence

Author: Smolecule Technical Support Team. Date: February 2026

  • FAQ: Why does Upadacitinib increase the risk of herpes zoster? this compound is a Janus kinase (JAK) inhibitor that modulates the immune system by interfering with the JAK-STAT signaling pathway. This pathway is crucial for the function of cytokines involved in controlling viral infections [1]. Varicella-zoster virus (VZV), which causes herpes zoster, can reactivate when this specific cell-mediated immunity is suppressed [1] [2]. The inhibition of JAK1-dependent signaling is thought to play a key role in this process.

  • FAQ: What is the quantitative evidence for this increased risk? A 2023 systematic review and network meta-analysis of 47 randomized controlled trials provided a direct comparison of HZ risk across different JAK inhibitors. The analysis included 24,142 patients with immune-mediated inflammatory diseases (IMIDs) such as rheumatoid arthritis (RA), psoriatic arthritis, and inflammatory bowel disease [2]. The table below summarizes the findings for this compound and other JAK inhibitors, ranked by their associated risk of herpes zoster infection.

JAK Inhibitor Dosage Comparative Risk in IMIDs (Network Meta-Analysis) Ranking of Risk (SUCRA value)
Peficitinib 100 mg QD Highest risk Highest
Baricitinib 4 mg QD Associated with higher risk High
This compound 30 mg QD Associated with higher risk High
Tofacitinib 5 mg BID Associated with higher risk --
Other JAK inhibitors Various No statistically significant difference from placebo Lower

> Key Context from the Analysis: > 1. Dose Dependency: The elevated risk for this compound was specifically noted at the 30 mg once-daily dose [2]. > 2. Disease Specificity: The subgroup analysis indicated that the significantly higher incidence for baricitinib 4 mg, peficitinib 100 mg, and this compound 30 mg was observed in patients with Rheumatoid Arthritis (RA) [2]. > 3. Class-Wide Issue: A separate 2024 meta-analysis confirmed that treatment with oral JAK inhibitors as a class is associated with an increased risk of infections, with a notably increased risk of herpes zoster in dermatologic indications [3].

Risk Mitigation Strategies & Experimental Considerations

The following guidelines synthesize clinical recommendations and preclinical considerations for managing HZ risk in the context of drug development and clinical trials.

  • FAQ: What are the key pre-treatment assessments and mitigations? Before initiating a trial or treatment with this compound, a thorough risk assessment is critical.

    • Screening for Latent Infection: It is mandatory to screen patients for latent tuberculosis. While not always explicitly required for VZV, assessing the patient's history of chickenpox or shingles and VZV immunity status is a prudent step [4] [5].
    • Vaccination: Update immunizations according to current guidelines prior to starting therapy. The inactivated HZ vaccine (Shingrix) should be strongly considered for appropriate candidates to reduce the risk of reactivation [4] [5].
    • Avoid High-Risk Combinations: Using this compound concomitantly with other potent immunosuppressants, such as azathioprine, is not recommended, as this combination can dramatically increase the risk of serious infections [6] [4] [5].
  • FAQ: How should we monitor patients in clinical trials? Vigilant monitoring during treatment is essential for patient safety and data integrity.

    • Educate on Symptoms: Inform trial participants to report any signs of infection immediately, including new-onset skin rashes, blisters, pain, fever, or chills [6].
    • Protocol for Active Infection: The study protocol should clearly state that treatment with this compound must be interrupted if a serious infection, including HZ, develops. Therapy can be resumed only after the infection is controlled [6] [5].
    • Laboratory Monitoring: Regularly monitor blood counts, as this compound can cause lymphopenia and neutropenia, which may increase infection risk. The drug should not be initiated in patients with an absolute lymphocyte count (ALC) <500 cells/mm³ or an absolute neutrophil count (ANC) <1000 cells/mm³ [5].
  • FAQ: What are the key protocol considerations for trial design? When designing clinical trials, specific factors can influence the observed HZ risk.

    • Dosage Selection: Given the dose-dependent relationship of HZ risk, carefully consider the benefit-risk profile of higher doses (e.g., 30 mg) in your trial population [2].
    • Patient Population: Be aware that the underlying disease (e.g., RA vs. other IMIDs) and patient demographics (e.g., age, region) can affect the baseline and treatment-associated HZ risk. Stratification or subgroup analysis may be necessary [2].
    • Concomitant Medications: Strictly control and document the use of concomitant medications, particularly other immunosuppressants, as they are a major confounding variable for infection risk [6].

The following diagram outlines the core risk mitigation workflow, integrating the strategies above into a logical sequence for trial management.

Start Patient / Trial Subject PreTx Pre-Treatment Assessment Start->PreTx Screen Screen for Latent TB & Assess VZV History/Immunity PreTx->Screen Vaccinate Update Vaccinations (Consider Inactivated HZ Vaccine) PreTx->Vaccinate AvoidCombo Avoid Concomitant Potent Immunosuppressants PreTx->AvoidCombo DuringTx During Treatment Screen->DuringTx Vaccinate->DuringTx AvoidCombo->DuringTx MonitorLabs Routine Laboratory Monitoring (ALC, ANC) DuringTx->MonitorLabs Educate Educate on Infection Symptoms DuringTx->Educate Decision Signs of HZ Infection? MonitorLabs->Decision Educate->Decision Decision->DuringTx No Interrupt INTERRUPT this compound Decision->Interrupt Yes Manage Manage Infection Interrupt->Manage Reassess Re-evaluate Benefit-Risk & Restart if Controlled Manage->Reassess Reassess->DuringTx

Experimental Protocols for Research & Development

For researchers investigating the mechanisms or mitigations of HZ risk, the following outlines a core methodological approach.

  • Protocol: Framework for a Preclinical Investigation of JAKi and Viral Reactivation This protocol provides a high-level framework for studying the mechanisms of VZV reactivation in the context of JAK inhibition.

    • In Vitro Model Establishment:
      • Cell Culture: Utilize human neuronal cell lines or primary human dorsal root ganglion (DRG) neurons to model VZV latency. Establish a quiescently infected culture system.
      • JAK Inhibitor Application: Treat the latent infection model with this compound and comparator JAK inhibitors (e.g., selective JAK2, JAK3 inhibitors) across a range of clinically relevant concentrations.
    • Endpoint Analysis:
      • Molecular Markers of Reactivation: Employ quantitative PCR (qPCR) to measure viral DNA copies and RT-qPCR to assess viral immediate-early gene transcription (e.g., ORF63) as primary indicators of reactivation.
      • Immunofluorescence: Use immunofluorescence staining for viral proteins (e.g., ORF62) to visually confirm viral protein synthesis and lytic replication.
      • Pathway Analysis: Perform western blot or phospho-STAT assays to confirm target engagement of this compound and analyze the specific downstream effects on JAK-STAT pathways in the neuronal model [1].
    • Data Interpretation:
      • Compare the reactivation potential of different JAK inhibitors.
      • Correlate the degree of JAK1 inhibition with the rate of viral reactivation to establish a mechanism-based risk profile.

I hope this technical guide provides a solid foundation for your research and development activities.

References

Upadacitinib increased creatine phosphokinase management

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the clinical significance of elevated CPK? An elevated CPK level in the blood is a marker of muscle damage [1] [2]. The enzyme is released into the bloodstream upon injury to muscles, including the skeletal muscle and heart. In the context of upadacitinib trials, these elevations are often asymptomatic, but can sometimes present as myopathy, with symptoms like muscle pain, stiffness, or cramps [3].

  • What is the mechanism behind this compound-induced CPK elevation? The exact mechanism is not fully defined. However, it is recognized as a class effect of JAK inhibitors [3]. Proposed mechanisms include direct stimulation of muscle degeneration or an effect on myoblast differentiation due to the suppression of inflammatory cytokines [3].

  • How common is this adverse event? CPK elevation is a dose-dependent adverse event. A 2025 meta-analysis confirmed that this compound treatment is associated with a significantly increased risk of elevated CPK levels [4]. The table below summarizes incidence rates from clinical trials and the meta-analysis.

Data Source / Population Dose Incidence of CPK >5x ULN Notes
CD Induction (12 wks) [5] 45 mg 2.4% Compared to 0.6% with placebo
CD Maintenance (52 wks) [5] 15 mg 1.4% Compared to 0.9% with placebo
CD Maintenance (52 wks) [5] 30 mg 4.8% Clear dose-dependent effect vs. 15 mg
UC Induction (8 wks) [5] 45 mg 2.2% Compared to 0.3% with placebo
UC Maintenance (52 wks) [5] 30 mg 6.4% Highest incidence observed
Meta-Analysis (2025) [4] 15 mg & 30 mg Significantly Increased Risk Confirmed as a dose-dependent risk
  • How should CPK elevation be managed in a clinical or research setting? Management should be guided by the severity of the elevation and the presence of symptoms. The following workflow, based on a published case report and clinical trial data, outlines a recommended approach [3] [5].

cpk_management Start Routine CPK Monitoring Decision1 Is CPK elevated >5x ULN OR are there symptoms of myopathy? Start->Decision1 Action_Asymptomatic Asymptomatic Elevation Continue current dose. Monitor CPK levels periodically. Decision1->Action_Asymptomatic No Action_Symptomatic Symptomatic Elevation (Myalgia, Cramps, Stiffness) Decision1->Action_Symptomatic Yes Action_Discontinue Discontinue this compound Action_Symptomatic->Action_Discontinue Action_Monitor Monitor Symptoms and CPK Action_Discontinue->Action_Monitor Decision2 Have symptoms resolved and CPK normalized? Action_Monitor->Decision2 Decision2->Action_Discontinue No Action_Restart Restart this compound at a lower dose (e.g., 15 mg QD) Decision2->Action_Restart Yes Action_Success Successful Management Continue therapy with monitoring. Action_Restart->Action_Success

Experimental & Laboratory Protocols

For researchers investigating this adverse event, here are the key methodological considerations.

  • CPK Measurement Protocol

    • Specimen: Fresh serum or plasma heparin is the preferred specimen. Other anticoagulants can inhibit CK activity and should be avoided [1].
    • Stability: CK activity in serum is unstable. For accurate results, analyze the sample within 48 hours if stored at 4°C. For longer storage (over 30 days), freeze at -80°C [1].
    • Testing Method: Most commercial assays use the reverse reaction, measuring the generation of NADPH, which is monitored spectrophotometrically at 340 nm. Immunoassays that measure CK-MB mass are now common and offer greater sensitivity and stability [1].
  • Monitoring Protocol in Clinical Trials The official product information for this compound recommends checking CPK levels periodically according to routine patient management [5]. The case report of a patient with symptomatic CPK elevation underscores the importance of more frequent laboratory monitoring, especially following a dose increase or in patients receiving higher (45 mg) induction doses [3].

References

Upadacitinib adverse event timing and onset patterns

Author: Smolecule Technical Support Team. Date: February 2026

Adverse Event Onset Timeline

The table below synthesizes findings on when adverse events typically occur after initiating upadacitinib therapy.

Time Period Post-Treatment Initiation Proportion of Reported AEs Key Characteristics and Common AEs

| First Month | 42.01% (171 out of 407 cases) [1] | - AEs occur most frequently in this period [1] [2] [3].

  • Onset can be as early as a median of 10 days (start of IQR) [1]. | | Within 3 Months | 66.09% (269 out of 407 cases) [1] | - Encompasses the majority of all reported AEs [1] [2] [3].
  • Includes common AEs like acne, upper respiratory tract infections, and increased blood cholesterol [1] [4]. | | Overall Median Onset | 41.00 days (IQR: 10 - 141.5 days) [1] | - Indicates that half of all AEs occur before this time point and half after [1] [2] [3].
  • The wide IQR highlights significant variability in AE timing among individuals. |

Detailed Onset Patterns and Influencing Factors

Beyond the general timeline, several factors can influence the timing and type of adverse events.

  • Dose-Dependency: Certain AEs show a dose-dependent relationship. A systematic review found that higher doses (30 mg) were associated with increased risks of hepatic disorder, neutropenia, and acne compared to the 15 mg dose and placebo [5].
  • Age-Related Patterns: Subgroup analyses reveal that the profile of common AEs differs by age, which may relate to underlying health status [1] [2]:
    • Ages 18-65: More frequently reported AEs include acne, abdominal pain, and nasopharyngitis [1].
    • Ages >65: More frequently reported AEs include pulmonary embolism, cataract, and sepsis [1].
  • Type of Adverse Event:
    • Common AEs: Acne, upper respiratory tract infections, herpes zoster, and increased blood cholesterol levels are frequently reported and often occur early [1] [4] [5].
    • Serious AEs: Events of special interest, such as serious infections, major adverse cardiovascular events (MACE), venous thromboembolism (VTE), and malignancies, have been observed. Their rates have been reported to remain stable over time in long-term studies, but they can occur at any point during treatment [4] [6] [7].

Experimental Methodology for Onset Analysis

For your technical protocols, here is the core methodology used in recent pharmacovigilance studies to determine these onset patterns.

  • Data Source: The U.S. Food and Drug Administration Adverse Event Reporting System (FAERS) database is a primary source, containing spontaneous, voluntary reports from healthcare professionals, consumers, and manufacturers [1] [2] [3].
  • Data Extraction & Processing:
    • Timeframe: Data is extracted for a specific period (e.g., Q3 2019 to Q1 2024) [2].
    • Drug Identification: Reports where this compound is listed as the "Primary Suspect" drug are selected [1].
    • Outcome Calculation: The "onset time" is calculated as the interval between the start of the drug therapy and the date the adverse event occurred [1].
  • Statistical & Disproportionality Analysis: Studies often use a combination of algorithms to identify safety signals [1] [2] [3]:
    • Reporting Odds Ratio (ROR)
    • Proportional Reporting Ratio (PRR)
    • Bayesian Confidence Propagation Neural Network (BCPNN)
    • Empirical Bayesian Geometric Mean (EBGM)

The following diagram illustrates this research workflow for analyzing adverse event data.

cluster_algo Signal Detection Algorithms Start FAERS Database (Raw Data) Step1 Data Extraction & Cleaning Start->Step1 Step2 Calculate AE Onset Time (Drug Start → Event Date) Step1->Step2 Step3 Statistical Analysis & Signal Detection Step2->Step3 Step4 Onset Pattern Summary Step3->Step4 ROR ROR PRR PRR BCPNN BCPNN EBGM EBGM

Key Considerations for Researchers

  • Limitations of Spontaneous Reporting: FAERS data is subject to under-reporting, reporting biases, and variable data quality. It can signal associations but cannot definitively prove causation [1] [2].
  • Contrasting RCT Findings: While the pharmacovigilance data provides real-world breadth, findings from structured Randomized Controlled Trials (RCTs) can differ. For instance, one meta-analysis of RCTs found no significant association between this compound and Major Adverse Cardiovascular Events (MACE) or Venous Thromboembolism (VTE), whereas these are highlighted as risks in the drug's label based on a study of a different JAK inhibitor [6] [5]. This discrepancy underscores the importance of considering both data types.

References

Upadacitinib dose reduction strategies for adverse events

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Upadacitinib Dose Reduction

Question Evidence Summary & Key Findings
Which adverse events most commonly prompt dose reduction? Acneiform eruptions, hypercholesterolemia/hyperlipidemia, neutropenia/leukopenia, and herpes zoster infection are most frequently reported [1] [2].
Is dose reduction effective for managing adverse events? Yes. Real-world studies show that in patients who reduced dose from 30 mg to 15 mg due to AEs, 77.8% maintained minimal disease activity, and over half sustained it post-reduction [1].
Does dose reduction maintain treatment efficacy? Evidence supports maintained efficacy. In one trial, 68.5% of patients who achieved EASI 90 on 30 mg and reduced to 15 mg maintained this response at 24 weeks [3].
Are there specific considerations for elderly patients? Yes. Elderly patients may be at higher risk for AEs. A study using extended dosing intervals (e.g., dosing every 2 or 3 days) successfully maintained disease control with a 29.3% AE incidence [2].

Adverse Event Profile and Dose Relationship

Meta-analyses of randomized controlled trials (RCTs) provide a quantitative safety profile, highlighting which AEs have a dose-dependent relationship. This is crucial for understanding which AEs are most likely to respond to a dose reduction.

Safety Profile of this compound from Meta-Analysis (9,547 patients) [4]:

Adverse Event This compound 15 mg vs. Placebo This compound 30 mg vs. Placebo Notes
Herpes Zoster Increased Risk ✓ Increased Risk ✓ ---
Hepatic Disorder Increased Risk ✓ Increased Risk ✓ Dose-dependent
Neutropenia Increased Risk ✓ Increased Risk ✓ Dose-dependent
Acne Increased Risk ✓ Increased Risk ✓ Dose-dependent
Increased CPK Increased Risk ✓ Increased Risk ✓ ---
Renal Dysfunction No Significant Increase No Significant Increase ---
NMSC No Significant Increase No Significant Increase ---
MACE No Significant Increase No Significant Increase ---
VTE No Significant Increase No Significant Increase ---

Experimental Protocol: Dose Reduction in Clinical Studies

For the research and development of this compound, the "Flex Up" trial offers a robust model for studying dose adjustment.

  • 1. Study Design: A randomized, blinded, treat-to-target, multicenter Phase 3b/4 study [3].
  • 2. Patient Population: Adult patients (aged 18 and older) with moderate-to-severe atopic dermatitis [3].
  • 3. Intervention & Dosing Strategy:
    • Initial Period (12 weeks): Patients are randomized to receive either this compound 15 mg (UPA15) or 30 mg (UPA30) once daily [3].
    • Dose Adjustment Phase (at Week 12):
      • Dose Escalation: Patients on UPA15 who do not achieve an Eczema Area and Severity Index 90% improvement (EASI 90) are escalated to UPA30.
      • Dose Reduction: Patients on UPA30 who do achieve EASI 90 are reduced to UPA15 [3].
    • Maintenance Period (Weeks 12-24): Patients continue on their new or existing doses for 12 additional weeks [3].
  • 4. Primary Efficacy Endpoint: The proportion of patients achieving EASI 90 at Week 24 [3].
  • 5. Safety Outcomes: Assessment of treatment-emergent adverse events (TEAEs) throughout the study period, including serious AEs and AEs leading to discontinuation [3].

The workflow of this trial design can be visualized as follows:

Start Patient Population: Adults with Moderate-to-Severe Atopic Dermatitis Randomize Randomization (1:1) Start->Randomize Group15 This compound 15 mg Randomize->Group15 Group30 This compound 30 mg Randomize->Group30 Decision12Weeks Week 12 Assessment: EASI 90 Response? Group15->Decision12Weeks Group30->Decision12Weeks W12_Yes Yes Decision12Weeks->W12_Yes Achieved Decision12Weeks->W12_Yes W12_No No Decision12Weeks->W12_No Not Achieved Decision12Weeks->W12_No Continue15 Continue 15 mg (UPA15/15) W12_Yes->Continue15 Reduce15 Reduce to 15 mg (UPA30/15) W12_Yes->Reduce15 Escalate30 Escalate to 30 mg (UPA15/30) W12_No->Escalate30 Continue30 Continue 30 mg (UPA30/30) W12_No->Continue30 Endpoint Primary Endpoint: EASI 90 at Week 24 Continue15->Endpoint Escalate30->Endpoint Reduce15->Endpoint Continue30->Endpoint

Key Efficacy and Safety Findings from Clinical Data

The "Flex Up" trial and real-world studies provide critical data on the outcomes of dose adjustment strategies.

Efficacy and Safety Outcomes from Dose Adjustment Studies:

Study & Design Dose Sequence Efficacy Outcome (EASI 90 at Week 24) Key Safety Findings

| Flex Up Trial [3] (Randomized Controlled) | 15 mg → 30 mg (Escalation) | 48.1% achieved | TEAEs: 54.2% | | ^^ | 30 mg → 15 mg (Reduction) | 68.5% maintained | TEAEs: 48.9% | | ^^ | 15 mg → 15 mg (Maintenance) | 74.6% maintained | TEAEs: 43.1% | | ^^ | 30 mg → 30 mg (Maintenance) | 29.3% achieved | TEAEs: 61.5% | | Real-World Study [1] (Observational) | 30 mg → 15 mg (Reduction due to AE) | 57.1% maintained minimal disease activity | Predominantly managed acne, hyperlipidemia, neutropenia |

References

Upadacitinib switching after TNF inhibitor failure

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data Summary

The following tables consolidate quantitative findings from recent clinical trials and real-world studies.

Table 1: Clinical Trial Outcomes at 12 Weeks (SELECT-SWITCH, Phase 3b/4) [1] [2] This head-to-head trial compared upadacitinib to adalimumab in patients with inadequate response to one prior TNFi.

Efficacy Endpoint This compound 15 mg + MTX Adalimumab 40 mg EOW + MTX P-value
Primary: DAS28-CRP ≤ 3.2 (LDA) 43.3% 22.4% < 0.001
Ranked Secondary: DAS28-CRP < 2.6 (Remission) 28.4% 14.5% < 0.001

EOW: Every Other Week; LDA: Low Disease Activity

Table 2: Long-Term & Real-World Effectiveness [3] [4] [5] Long-term extension and real-world studies show sustained benefits after switching.

Study & Design Patient Population Key Findings (Post-Switch)

| SELECT-COMPARE (LTE, 228 weeks post-switch) [3] | Inadequate responders to initial this compound or adalimumab switched to the other therapy. | CDAI Remission: Achieved by 32.7% (switched to this compound) vs 28.6% (switched to adalimumab). CDAI LDA: Achieved by 76.9% (switched to this compound) vs 72.9% (switched to adalimumab). | | Adelphi Real-World Study (Cross-sectional) [4] [5] | Patients who switched from a 1st TNFi to this compound, a 2nd TNFi, or another MoA. | Physician-reported Remission: 67.7% (TNFi→UPA) vs 40.3% (TNFi→TNFi), p=0.0015. No Pain: 55.7% (TNFi→UPA) vs 25.4% (TNFi→TNFi), p=0.0007. |

Experimental Protocols

For teams designing clinical trials in this setting, the following methodologies from key studies can serve as a reference.

Protocol 1: SELECT-SWITCH (Phase 3b/4) Design [2] This protocol is a model for head-to-head superiority trials against standard care.

  • Study Design: Multicenter, randomized, double-blind, double-dummy, active comparator-controlled.
  • Patient Population:
    • Diagnosis: Moderate to severe RA.
    • Prior Therapy: Inadequate response or intolerance to a single TNFi (other than adalimumab).
    • Stable Background: All patients on a stable background of methotrexate (MTX).
  • Intervention & Comparator:
    • Experimental Arm: this compound 15 mg orally once daily + MTX.
    • Active Comparator Arm: Adalimumab 40 mg subcutaneously every other week + MTX.
  • Blinding: Double-dummy design ensured blinding (patients in each arm received both oral and subcutaneous placebos).
  • Primary Endpoint: Proportion of patients achieving DAS28-CRP ≤ 3.2 at Week 12.
  • Key Secondary Endpoints: Hierarchical testing included DAS28-CRP < 2.6 (remission) and other efficacy measures at Week 12.

Protocol 2: SELECT-COMPARE Switch Analysis (Long-Term Extension) [3] This protocol outlines a method for assessing long-term outcomes after an immediate, blinded switch.

  • Parent Study Design: Phase 3, randomized, double-blind trial of this compound vs. adalimumab, both with concomitant MTX.
  • Switch Trigger: Patients who did not achieve a specified clinical response (non-response or incomplete response) by Week 26 were switched.
  • Switching Method: Blinded switch from this compound to adalimumab or from adalimumab to this compound. No washout period.
  • Efficacy Assessments: Evaluated through Week 228 (approx. 4.4 years) post-switch using:
    • Clinical Disease Activity Index (CDAI) for remission (≤2.8) and low disease activity (≤10).
    • ACR 20/50/70 response criteria.
  • Safety: Assessed via treatment-emergent adverse events (TEAEs).

Mechanism of Action & Rationale for Switching

The superior efficacy of switching to this compound after TNFi failure is rooted in overcoming the limitations of TNFi therapy through a distinct molecular pathway.

The diagram below illustrates the key signaling pathways involved and the rationale for the switch.

G Mechanistic Rationale for Switching from TNFi to JAK Inhibitor TNF TNF-α TNF_R TNF Receptor TNF->TNF_R NFkB NF-κB Pathway TNF_R->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-6, IFN-γ, IL-23) NFkB->Cytokines JAK JAK-STAT Pathway Cytokines->JAK STAT STAT Phosphorylation & Nuclear Translocation JAK->STAT Gene_Expr Inflammatory Gene Expression STAT->Gene_Expr TNFi TNF Inhibitor (TNFi) TNFi->TNF JAKi JAK Inhibitor (this compound) JAKi->JAK Failure TNFi Failure: - Primary Non-Response - Immunogenicity (Anti-Drug Antibodies) - Secondary Loss of Response Failure->TNFi Failure->JAKi  Switch to Different MoA

Troubleshooting Guide: Addressing TNFi Failure

  • Problem: Primary failure (no initial response) to TNFi.

    • Potential Cause: The patient's disease may be driven by inflammatory pathways that are not primarily dependent on TNF-α [6].
    • Solution: Switch to a therapy with a different MoA that targets alternative pathways (e.g., JAK-STAT). This is supported by the SELECT-SWITCH data [1] [2].
  • Problem: Secondary failure (loss of response over time).

    • Potential Cause: Development of anti-drug antibodies (ADAs) that neutralize the TNFi, reducing its bioavailability and efficacy [6].
    • Solution: Switching to a different MoA, such as a JAK inhibitor, bypasses this issue of immunogenicity. Concomitant use of methotrexate can help suppress ADA formation [6].

Safety Profile

Across the studies, the safety profile of this compound was consistent with its known profile [1] [3] [7].

  • Common AEs: The most frequent treatment-emergent adverse events included urinary tract infection, nasopharyngitis, and worsening RA [1] [2].
  • Serious AEs: Rates were generally low and balanced between this compound and adalimumab in the SELECT-SWITCH trial (2.0% vs. 2.4%) [1].
  • Long-term Safety: Through 5 years in the SELECT-NEXT study, adverse events of special interest (e.g., malignancies, major adverse cardiovascular events, venous thromboembolism) were reported infrequently, with no new safety signals identified [7].
  • Class-specific Risks: Herpes zoster infection, lymphopenia, and creatine phosphokinase (CPK) elevation were more frequently observed in patients on this compound compared to adalimumab [3].

References

Upadacitinib managing inadequate response to dupilumab

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence and Efficacy Data

The decision to switch to upadacitinib is supported by robust clinical and real-world evidence demonstrating significant efficacy in patients with an inadequate response to dupilumab.

Table 1: Summary of Key Clinical Efficacy Findings

Study Name/Type Key Efficacy Findings Key References

| LEVEL UP (Phase 3b/4 Head-to-Head) | • Primary Endpoint: Superior simultaneous achievement of EASI 90 and WP-NRS 0/1 at Week 16 (19.9% vs 8.9%). • Secondary Endpoints: Superior EASI 90 at Week 16 (40.8% vs 22.5%) and superior WP-NRS 0/1 at Week 16 (30.2% vs 15.5%). [1] | [2] [1] | | LEVEL UP (Switch Phase) | • At 1 Month Post-Switch: 67% achieved EASI 75; 32% achieved EASI 90. [2]At 4 Months Post-Switch: 80% achieved EASI 75; 59% achieved EASI 90; 37% achieved WP-NRS 0/1. [2] | [2] | | Retrospective Cohort Study | • At Week 4, this compound showed a significantly greater reduction in EASI, ADCT, and NRS scores vs. dupilumab. [3] • At Week 12, a significantly greater decrease in IL-4, IL-13, and IL-31 serum levels was observed with this compound. [3] | [3] | | Real-World Prospective Study | • 73.0% probability of achieving EASI ≤7 after 16 weeks of this compound in a real-world setting, including prior dupilumab non-responders. [4] | [4] |

Table 2: Overview of Study Designs

Study Name Design Population Comparator Key Metrics
LEVEL UP Global, Phase 3b/4, Randomized, Open-Label, Efficacy Assessor-Blinded [1] Adults & adolescents (≥12 years) with moderate-to-severe AD with inadequate response to systemic therapy [1] This compound (15 mg QD, dose-adjusted) vs. Dupilumab (labeled dose) [1] EASI 90, WP-NRS 0/1 [1]
Retrospective Cohort Study Single-center, Retrospective [3] Patients with moderate-to-severe AD [3] This compound vs. Dupilumab [3] EASI, NRS, ADCT, serum cytokines (IL-4, IL-13, IL-31), total IgE [3]
Real-World Prospective Study Multicenter Prospective Observational (Dutch BioDay Registry) [4] Adult patients with moderate-to-severe AD, including prior dupilumab and/or baricitinib inadequate responders [4] N/A (Single-arm this compound study) [4] EASI, NRS-pruritus, IGA, DLQI, POEM [4]

Mechanisms of Action and Rationale for Switching

The efficacy of switching from dupilumab to this compound is rooted in their distinct and complementary mechanisms of action, which target different parts of the AD inflammatory cascade.

G Cytokines Cytokines (IL-4, IL-13, IL-31, IFN-γ) IL4R_Alpha IL-4 Receptor Alpha (IL-4Rα) Cytokines->IL4R_Alpha Binds to Dupilumab Dupilumab Dupilumab->IL4R_Alpha Blocks JAK1 JAK1 Enzyme IL4R_Alpha->JAK1 Activates Signaling Downstream JAK-STAT Inflammatory Signaling JAK1->Signaling This compound This compound This compound->JAK1 Inhibits Nucleus Nucleus (Pro-inflammatory Gene Transcription) Signaling->Nucleus

Dupilumab: Targeted Type 2 Cytokine Inhibition Dupilumab is a fully human monoclonal antibody that binds to the IL-4 receptor alpha subunit (IL-4Rα), inhibiting the signaling of both interleukin-4 (IL-4) and interleukin-13 (IL-13). [5] [6] [7] These cytokines are key drivers of type 2 inflammation. This action reduces epidermal barrier dysfunction and itch. [5] [6] However, AD pathophysiology involves multiple cytokines beyond IL-4 and IL-13.

This compound: Broad Intracellular Signaling Inhibition this compound is an oral, selective, and reversible Janus kinase (JAK) inhibitor. [8] [9] It more potently inhibits JAK1 than other JAK isoforms (JAK2, JAK3, TYK2). [8] By blocking JAK1, this compound inhibits the signaling of a much broader range of cytokines involved in AD—including IL-4, IL-5, IL-13, IL-22, IL-31, and IFN-γ—that use the JAK-STAT pathway. [4] [8] This leads to a rapid decrease in AD severity and itch. [4]

Rationale for the Switch In patients with an inadequate response to dupilumab, inflammation may be driven by non-type 2 cytokines (e.g., Th1, Th17, Th22) that are not blocked by dupilumab but are inhibited by this compound. [4] The broader mechanism of action of this compound allows it to address these alternative inflammatory pathways, providing a therapeutic option for patients who do not achieve sufficient disease control with dupilumab.

Experimental Protocols for Efficacy Assessment

For researchers designing studies or validating findings, the following protocols detail the key methodologies cited in the evidence.

Protocol 1: Clinical Efficacy and Biomarker Assessment (Retrospective Cohort) This protocol is based on a real-world retrospective study that compared this compound and dupilumab. [3]

  • 1. Study Population: Recruit adult patients (≥18 years) with a physician-confirmed diagnosis of moderate-to-severe AD.
  • 2. Treatment Groups:
    • Group 1: Treated with this compound (15 mg or 30 mg orally once daily).
    • Group 2: Treated with dupilumab (according to its labeled dosage: 600 mg initial dose, then 300 mg subcutaneously every other week).
  • 3. Data Collection Time Points: Baseline (Week 0), Week 4, Week 8, and Week 12.
  • 4. Efficacy Assessments:
    • Eczema Area and Severity Index (EASI): A validated clinician-assessed score measuring the severity and extent of eczema. [4] [3] Calculate the absolute score and the proportion of patients achieving EASI 75 (75% improvement) and EASI 90 (90% improvement).
    • Worst Pruritus Numerical Rating Scale (WP-NRS): A patient-reported assessment of peak itch intensity over 24 hours, scored from 0 ("no itch") to 10 ("worst itch imaginable"). [1] Report the absolute score and the proportion achieving WP-NRS 0/1.
    • Atopic Dermatitis Control Tool (ADCT): A patient-reported questionnaire to assess disease control over the past week. [4]
  • 5. Biomarker Analysis:
    • Collect serum samples at each time point.
    • Use multiplex immunoassays (e.g., ELISA) to quantify levels of key cytokines: IL-4, IL-13, and IL-31. [3]
    • Measure total serum IgE levels. [3]
  • 6. Statistical Analysis:
    • Use paired t-tests or Wilcoxon signed-rank tests to compare score changes from baseline within each group.
    • Use analysis of covariance (ANCOVA) or Mann-Whitney U tests to compare score changes and biomarker level changes between the two treatment groups.

Protocol 2: Serum Cytokine Level Measurement via ELISA This protocol provides detailed steps for quantifying cytokine levels, a key biomarker in the aforementioned study. [3]

  • 1. Sample Collection and Storage:
    • Collect peripheral blood samples from patients in serum separator tubes.
    • Allow blood to clot for 30 minutes at room temperature.
    • Centrifuge at 1,000-2,000 x g for 10 minutes in a refrigerated centrifuge (4°C).
    • Aliquot the supernatant (serum) and immediately freeze at -80°C. Avoid repeated freeze-thaw cycles.
  • 2. ELISA Procedure:
    • Bring all reagents, standards, and samples to room temperature before use.
    • Add standard dilutions and test samples to the appropriate wells of a pre-coated monoclonal antibody plate. Incubate.
    • Aspirate and wash each well with wash buffer multiple times to remove unbound substances.
    • Add a biotin-conjugated detection antibody specific to the target cytokine (e.g., IL-4, IL-13, IL-31). Incubate and wash.
    • Add an enzyme-conjugated streptavidin (usually Horseradish Peroxidase - HRP). Incubate and wash.
    • Add a substrate solution (e.g., TMB). Incubate in the dark for the specified time until color develops.
    • Add a stop solution (e.g., sulfuric acid) and read the optical density (OD) immediately at 450 nm using a microplate reader.
  • 3. Data Analysis:
    • Generate a standard curve by plotting the mean OD for each standard concentration.
    • Use a curve-fitting algorithm (e.g., four-parameter logistic) to interpolate the sample concentrations from the standard curve.
    • Compare cytokine concentrations between baseline and follow-up time points and between treatment groups.

Safety and Monitoring Considerations

When studying or administering this compound, a thorough understanding of its safety profile is crucial.

Table 3: Key Safety Considerations for this compound

Category Considerations Monitoring Guidance
Serious Infections Increased risk of active TB, invasive fungal, bacterial, and viral infections (e.g., herpes simplex). [4] [9] Test for latent TB before initiation. Closely monitor for signs of infection during treatment. [9]
Adverse Events Common AEs include acneiform eruptions, nausea, and airway infections. [4] In clinical trials, nasopharyngitis was common. [1] Manage supportively. Most are mild and may not lead to discontinuation. [4]
Cardiovascular & Malignancy Risk Based on a class effect for JAK inhibitors; increased risk of MACE, malignancy, thrombosis. [10] [9] Consider benefits/risks, especially in patients with CV risk factors, smokers, or those with a history of cancer. [10] [9]
Laboratory Abnormalities Can cause increases in lipid parameters (CPK, total cholesterol, LDL, HDL) and liver enzymes. May cause neutropenia, lymphopenia, anemia. [4] [10] Obtain baseline lipid panel and LFTs; repeat ~12-16 weeks after initiation. Monitor blood counts at baseline and periodically. [4] [10]
Drug-Drug Interactions Concomitant use with other potent immunosuppressants, like dupilumab, may increase the risk of infections and is not recommended. [10] [9] Avoid combination therapy. Be aware that this compound is metabolized by CYP3A4; grapefruit juice may increase its concentration. [8] [10]

Conclusion

The evidence strongly supports this compound as an effective therapeutic strategy for managing inadequate response to dupilumab in moderate-to-severe AD. This is underpinned by its broader mechanism of action, which targets multiple inflammatory pathways beyond the IL-4/IL-13 axis inhibited by dupilumab. Researchers and clinicians can utilize the provided efficacy data, experimental protocols, and safety guidelines to inform study design and clinical decision-making.

References

Upadacitinib versus adalimumab efficacy rheumatoid arthritis

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison

The table below summarizes key efficacy and safety data from long-term and recent head-to-head clinical trials, primarily from the SELECT-COMPARE and SELECT-SWITCH studies [1] [2] [3].

Metric Upadacitinib (15 mg) + MTX Adalimumab (40 mg) + MTX Notes
Clinical Efficacy (at 5 years, SELECT-COMPARE) [1]
CDAI Remission (≤2.8) 24.6% 18.7% Nominal p=0.042
DAS28-CRP Remission (<2.6) 31.8% 23.2% Nominal p=0.006
Clinical Efficacy (at 12 weeks, SELECT-SWITCH) [2]
DAS28-CRP Low Disease Activity (≤3.2) 43.3% 22.4% p<0.001
DAS28-CRP Remission (<2.6) 28.4% 14.5% p<0.001
Safety (Events per 100 Patient-Years)
Herpes Zoster [1] [4] 2.4 - 6.6 Lower than this compound More frequent with this compound
Non-Melanoma Skin Cancer (NMSC) [1] [4] 0 - 1.4 Similar or lower More frequent with this compound in some studies
Elevated Creatine Phosphokinase (CPK) [1] [4] 0 - 9.2 Lower than this compound More frequent with this compound
Serious Infections [4] 1.3 - 4.6 Comparable Rates generally comparable
Major Adverse Cardiovascular Events (MACE) [4] [5] 0 - 0.5 Comparable No significant difference found
Venous Thromboembolism (VTE) [4] [5] 0 - 0.9 Comparable No significant difference found
Malignancy (excluding NMSC) [4] 0.2 - 0.9 Comparable Rates generally comparable

Experimental Data and Trial Designs

The comparative data is derived from robust, phase 3 head-to-head clinical trials. Here are the key methodologies:

  • SELECT-COMPARE (NCT02629159): This is a pivotal, multicenter, randomized, double-blind, controlled phase 3 trial [1]. Patients with active RA and an inadequate response to methotrexate (MTX) were randomized to receive this compound (15 mg once daily), placebo, or adalimumab (40 mg every other week), all on a background of MTX. After 26 weeks, patients with an insufficient response could be rescued, and those on placebo were switched to this compound. The long-term extension period provided data through 5 years (264 weeks), with efficacy analyses using non-responder imputation (NRI) for the randomized groups [1].
  • SELECT-SWITCH (NCT05814627): This is a more recent Phase 3b/4 multicenter, randomized, double-blind, double-dummy, active comparator-controlled study [2]. It specifically enrolled RA patients with an inadequate response or intolerance to a single TNF inhibitor (other than adalimumab). Patients on stable methotrexate were randomized 1:1 to this compound 15 mg or adalimumab 40 mg. The primary endpoint was the proportion achieving low disease activity (DAS28-CRP ≤3.2) at week 12 [2].

Mechanisms of Action and Signaling Pathways

This compound and adalimumab work through fundamentally different mechanisms to suppress inflammation in RA.

G cluster_Adalimumab Adalimumab (Anti-TNF-α Monoclonal Antibody) cluster_this compound This compound (JAK1-Selective Inhibitor) TNF TNF-α Cytokine TNFR TNF Receptor TNF->TNFR Binds to NFkB Inflammatory Response (NF-κB Pathway Activation) TNFR->NFkB Triggers Adalimumab Adalimumab Adalimumab->TNF Neutralizes Cytokine Cytokine (e.g., IL-6, IL-23) CytokineR Cytokine Receptor Cytokine->CytokineR Binds to JAK1 JAK1 Enzyme CytokineR->JAK1 Activates STAT STAT Protein JAK1->STAT Phosphorylates pSTAT Phosphorylated STAT (Dimer) STAT->pSTAT Forms Nucleus Nucleus (Gene Transcription) This compound This compound This compound->JAK1 Inhibits pSTAT->Nucleus Translocates to

The diagram above illustrates the distinct mechanisms:

  • Adalimumab is a biologic agent that acts extracellularly. It is a monoclonal antibody that specifically binds to and neutralizes Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, preventing it from activating its receptor and downstream inflammatory signaling [6].
  • This compound is a small-molecule JAK inhibitor that acts intracellularly. It is more selective for JAK1 compared to other JAK isoforms (JAK2, JAK3, TYK2) [7]. By inhibiting JAK1, it blocks the phosphorylation of STAT proteins, which are crucial for the transcription of genes involved in inflammation and immune response. This makes it a broader, orally-administered inhibitor of multiple cytokine pathways [7].

Key Insights for Clinical and Research Practice

  • Efficacy in Treatment Sequences: For patients who have an inadequate response to a TNF inhibitor, switching to this compound may be a more effective strategy than cycling to a second TNF inhibitor like adalimumab, as evidenced by the recent SELECT-SWITCH trial [2].
  • Safety Management: The safety profile of this compound is consistent across studies. While it shows superior efficacy, clinicians should be vigilant for specific AEs like herpes zoster, creatine phosphokinase (CPK) elevation, and non-melanoma skin cancer (NMSC), for which incidence is higher compared to adalimumab [1] [4] [5]. Proactive monitoring and management of these AEs are recommended.
  • Cardiovascular and Thrombotic Risk: In contrast to earlier concerns with the JAK inhibitor class, analyses of this compound versus adalimumab have shown comparable rates of MACE and VTE, even in patients with higher cardiovascular risk [4] [5] [3]. This suggests that the risk profile may be specific to individual JAK inhibitors and patient populations.

References

Upadacitinib vs. Other JAK Inhibitors: Efficacy & Safety at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Condition JAK Inhibitors Compared Key Efficacy Findings Key Safety Findings
Atopic Dermatitis [1] [2] [3] Upadacitinib, Abrocitinib At 52 weeks, Abrocitinib showed numerically higher EASI 75/90/100 and IGA 0/1 response rates. Both highly effective [1] [2]. This compound: Acne, hypercholesterolemia, herpes zoster [2] [3]. Abrocitinib: Nausea, decreased platelet count [2].
Ulcerative Colitis [4] This compound, Tofacitinib This compound superior: higher corticosteroid-free clinical remission (OR 2.83) and clinical response (OR 1.90) [4]. Similar overall adverse events. This compound had a significantly higher risk of acne (OR 7.55) [4].
Psoriatic Arthritis [5] This compound, Tofacitinib, Filgotinib Filgotinib 200 mg was most effective and safest. This compound 30 mg had higher efficacy than tofacitinib but also the highest risk of adverse events [5]. This compound 30 mg carried the highest risk of adverse events. This compound 15 mg had a comparable safety profile to other regimens [5].
Alopecia Areata [6] Baricitinib, Ritlecitinib, Deuruxolitinib, Tofacitinib, Ruxolitinib Baricitinib: 35-40% achieved ≥80% scalp hair coverage (SALT ≤20) at 36 weeks. Ritlecitinib: 23% at 24 weeks. Deuruxolitinib: 31% at 24 weeks [6]. All carry a class-wide FDA Black-Box Warning for serious infections, cardiovascular events, cancer, and thrombosis [6].

Comparative Safety Profiles and Infection Risks

A broader look at safety monitoring data in atopic dermatitis reveals distinct risk profiles between drug classes and within the JAK inhibitor class.

  • JAK Inhibitors vs. Cytokine Inhibitors: Data from the ADVANCES safety monitoring system presented at the 2025 AAD Annual Meeting showed that patients with atopic dermatitis treated with JAK inhibitors (This compound or abrocitinib) had an elevated relative risk for serious infections and Candida infections over a 180-day period compared to those treated with cytokine inhibitors (dupilumab or tralokinumab) [7].
  • Overall Safety Across Conditions: A systematic review and meta-analysis confirmed that while this compound is generally well-tolerated, its use is associated with a higher risk of infections, particularly herpes zoster (shingles), compared to control groups. No statistically significant increase was found in major adverse cardiovascular events (MACE), malignancies, or death, though careful monitoring remains essential [8].

Key Experimental Methodologies

The comparative data are derived from robust clinical study designs. Here are the methodologies from key studies cited:

  • Real-World Retrospective Study (Atopic Dermatitis) [1] [2]: This 52-week study analyzed electronic records of 129 adults with moderate-to-severe AD. Effectiveness was assessed via clinician-reported scores (EASI, IGA) and patient-reported outcomes (PP-NRS) at weeks 8, 16, 32, and 52. Safety was evaluated through collected adverse events.
  • Systematic Review & Meta-Analysis (Ulcerative Colitis) [4]: This analysis followed standard meta-analysis methods using a random-effects model. It synthesized data from 12 retrospective studies comparing this compound and tofacitinib, with outcomes including corticosteroid-free clinical remission and adverse events.
  • Network Meta-Analysis (Psoriatic Arthritis) [5]: This analysis was conducted in strict accordance with PRISMA-NMA and Cochrane guidelines. It combined data from 5 studies to allow for indirect comparisons of the efficacy (ACR20 response) and safety of different JAK inhibitors.

JAK-STAT Pathway and Inhibitor Mechanism

The following diagram illustrates the JAK-STAT signaling pathway, which is central to the mechanism of action of these drugs. Understanding this pathway is crucial for contextualizing their efficacy and safety profiles.

jak_stat_pathway Cytokine Cytokine (e.g., IL-4, IL-13, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Proteins (JAK1, JAK2, JAK3, TYK2) Receptor->JAK Activation STAT STAT Proteins JAK->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Response Gene Transcription (Inflammation, Immune Cell Activation) Nucleus->Response Inhibitor JAK Inhibitor (e.g., this compound) Inhibitor->JAK Blocks

References

Upadacitinib versus TNF inhibitors Crohn's disease

Author: Smolecule Technical Support Team. Date: February 2026

Quick Comparison: Upadacitinib vs. TNF Inhibitors

Feature This compound (Rinvoq) TNF Inhibitors (e.g., Infliximab, Adalimumab)
Drug Class Selective Janus Kinase (JAK) inhibitor [1] [2] Monoclonal antibodies [3] [4]
Mechanism of Action Inhibits intracellular JAK-STAT pathway, blocking multiple pro-inflammatory cytokines (e.g., IL-6, IFN-γ) [1] [2] Binds and neutralizes Tumor Necrosis Factor-alpha (TNF-α) in the extracellular space [3] [4]

| Standard Dosing in CD | Induction: 45 mg once daily (12 weeks) Maintenance: 15 mg or 30 mg once daily [5] [1] | Injections (weekly to monthly) or IV Infusions (every 4-8 weeks) [4] | | Key Efficacy Data | - Clinical Remission: Superior to placebo in induction & maintenance [6] [7]

  • Fistula Resolution: 44.7% vs 5.6% (placebo) at week 12 [5] | - A cornerstone therapy for decades, effective for induction & maintenance of remission and fistulizing disease [8] [4] | | Notable Safety Profile | - Serious infections
  • Herpes zoster reactivation
  • Increased risk of major cardiovascular events, malignancy, thrombosis, and mortality in patients 50+ with cardiovascular risk factors [9] [2] [7] | - Serious infections (e.g., tuberculosis)
  • Increased risk of certain skin cancers
  • Infusion/injection site reactions
  • Potential for drug-induced lupus [3] [4] | | 2025 ACG Guideline Positioning | Option for fistulizing CD; position updated to allow use after one systemic therapy if TNF blockers are "clinically inadvisable" [8] [9] | Infliximab remains a first-line option for fistulizing CD; overall, a foundational treatment class [8] |

Mechanism of Action & Signaling Pathways

The fundamental difference lies in how these drugs interrupt the inflammatory signaling that drives Crohn's disease.

G cluster_0 1. Cytokine Binding cluster_1 2. JAK-STAT Pathway (this compound Target) cluster_2 3. TNF Pathway (TNF Inhibitor Target) Cytokine Pro-inflammatory Cytokine (e.g., IL-6, IFN-γ, TNF-α) Receptor Cell Surface Receptor Cytokine->Receptor Binds JAK JAK Enzyme Activation Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Nucleus_JAT Nucleus_JAT STAT->Nucleus_JAT Translocates Nucleus_JAK Nucleus Inflammation Inflammatory Response Nucleus_JAT->Inflammation Gene Transcription This compound This compound This compound->JAK Inhibits TNF TNF-α Cytokine TNF_Receptor TNF Receptor TNF->TNF_Receptor Binds NFkB Inflammatory Signaling (NF-κB, etc.) TNF_Receptor->NFkB Activates Nucleus_TNF Nucleus NFkB->Nucleus_TNF Translocates Inflammation_TNF Inflammatory Response Nucleus_TNF->Inflammation_TNF Gene Transcription TNF_Inhibitor TNF Inhibitor TNF_Inhibitor->TNF Neutralizes

Detailed Efficacy and Safety Data

This compound Clinical Trial Data

Recent phase 3 trials provide robust data on this compound's performance.

  • Efficacy in Fistulizing Disease: A 2024 post-hoc analysis of the U-EXCEL, U-EXCEED (induction), and U-ENDURE (maintenance) trials focused on patients with perianal fistulizing CD [5].
    • Drainage Resolution: At the end of the 12-week induction phase, 44.7% of patients on this compound 45 mg achieved resolution of drainage from their perianal fistulas, compared to only 5.6% on placebo [5].
    • Fistula Closure: Closure of all external openings was also significantly higher with this compound (22.1%) versus placebo (4.8%) during induction. This benefit was maintained during the 52-week maintenance phase with both 15 mg and 30 mg doses [5].
  • Systematic Review Findings: A 2024 systematic review of 1,481 patients confirmed that this compound was superior to placebo in inducing clinical remission and endoscopic response. It also noted a rapid onset of action, with symptom improvement observed in as little as 5-6 days [6].
Safety Considerations
  • This compound: The safety profile is consistent with the JAK inhibitor class. A 2025 meta-analysis highlighted that while overall adverse events were similar to non-Upadacitinib groups, there is a statistically significant higher risk of infections, particularly herpes zoster (shingles) [7]. The FDA also includes a Boxed Warning for serious infections, mortality, malignancy, major adverse cardiovascular events, and thrombosis [9] [2].
  • TNF Inhibitors: These drugs also carry a well-documented risk of serious infections (e.g., reactivation of tuberculosis) and an increased risk for certain skin cancers. Infusion-related reactions are common [3] [4].

Positioning in Treatment Guidelines

The 2025 American College of Gastroenterology (ACG) Clinical Guideline for Crohn's Disease reflects the evolving treatment landscape [8].

  • Expanding Options: The guidelines have moved away from a mandatory "step-up" approach, allowing for the earlier use of advanced therapies like this compound in moderate-to-severe disease.
  • Fistulizing Disease: While infliximab (a TNF inhibitor) remains a first-line option, the guidelines now recognize adalimumab, vedolizumab, ustekinumab, and this compound as reasonable alternatives for treating fistulizing CD [8].
  • Updated FDA Label: In October 2025, the FDA updated this compound's label. It can now be used after the failure of just one systemic therapy (not necessarily a TNF blocker) if a physician deems TNF blockers "clinically inadvisable" for a particular patient [9].

Key Experimental Protocols from Cited Studies

For researchers, the methodologies from the key trials are as follows:

  • Trial Design (U-EXCEL/U-EXCEED/U-ENDURE):

    • Phase: 3
    • Induction: 12 weeks, randomized, double-blind, placebo-controlled. Patients (n=1021) were randomized 2:1 to receive This compound 45 mg or placebo once daily [5] [6].
    • Maintenance: 52 weeks, randomized, double-blind, placebo-controlled. Induction responders were re-randomized 1:1:1 to receive This compound 15 mg, This compound 30 mg, or placebo once daily [5] [6].
    • Primary Endpoints: Clinical remission per Crohn's Disease Activity Index (CDAI) and Patient-Reported Outcome (PRO-2) [6].
    • Fistula Analysis: A post-hoc analysis assessed patients with draining fistulas at baseline. Outcomes included resolution of drainage (assessed by gentle compression) and closure of all external openings (confirmed on physical exam) [5].
  • Systematic Review & Meta-Analysis (2024/2025):

    • Databases Searched: PubMed, Scopus, Cochrane, Web of Science (up to May 31, 2024) [6] [7].
    • Eligibility: Randomized Controlled Trials (RCTs) in adults with CD. Outcomes included clinical remission, endoscopic response, and adverse events [6] [7].
    • Data Analysis: Used Cochrane Risk of Bias Tool. Data were pooled using a random-effects model, and dichotomous outcomes were analyzed using Risk Ratios (RR) with 95% confidence intervals [7].

Conclusion for Clinical and Research Practice

For researchers and clinicians, the choice between this compound and a TNF inhibitor is no longer a simple linear sequence but a nuanced decision based on patient profile and drug characteristics.

  • This compound presents a potent oral alternative with compelling data for perianal fistulizing disease. Its rapid onset and distinct mechanism make it suitable for patients with an inadequate response to other drug classes, including TNF inhibitors. However, its safety profile necessitates careful patient screening and ongoing monitoring.
  • TNF Inhibitors remain a foundational and highly effective biologic therapy with extensive long-term safety data. They are a standard first-line choice, especially when intravenous administration is feasible.

The most critical step is a thorough assessment of the individual's disease severity, comorbidities, and prior treatment history to make an informed, personalized decision.

References

Efficacy & Safety Comparison: Upadacitinib vs. Adalimumab

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Upadacitinib 15 mg Adalimumab 40 mg Study Context
Primary Efficacy (Week 12)
• Low Disease Activity (DAS28-CRP ≤3.2) 43.3% [1] 22.4% [1] Patients with inadequate response to 1 prior TNF inhibitor (SELECT-SWITCH) [1]
Key Secondary Efficacy (Week 12)
• Remission (DAS28-CRP <2.6) 28.4% [1] 14.5% [1] Patients with inadequate response to 1 prior TNF inhibitor (SELECT-SWITCH) [1]
Long-Term Efficacy (Week 264)
• Remission (DAS28-CRP <2.6) 31.8% [2] 23.2% [2] Patients with inadequate response to methotrexate (SELECT-COMPARE, 5-year data) [2]
Common Adverse Events Higher rate of herpes zoster, lymphopenia, CPK elevation, hepatic disorder [2] [3] [4] Patients with inadequate response to methotrexate (SELECT-COMPARE) [2] [3] [4]
Serious Adverse Events Rates of MACE, VTE, serious infections, and malignancies (ex. NMSC) are generally comparable to adalimumab [2] [5] [3] Long-term data across studies [2] [5] [3]
Numerically higher rate of non-melanoma skin cancer (NMSC) and serious infections in higher CV risk patients [5] [4] Post-hoc analysis of SELECT-COMPARE by cardiovascular risk [5]

Detailed Experimental Protocols

The data in the table above comes from rigorous, randomized controlled trials. Here is a detailed look at their methodologies.

SELECT-SWITCH (NCT05814627) Trial Design [1]

This is the first head-to-head trial comparing switching to this compound versus switching to a second TNF inhibitor (adalimumab) in RA patients with an inadequate response to one prior TNF inhibitor.

  • Objective: To evaluate the efficacy and safety of this compound versus adalimumab.
  • Phase: 3b/4
  • Design: Multicenter, randomized, double-blind, double-dummy, active comparator-controlled.
  • Patients: 492 adults with moderate-to-severe RA on a stable background of methotrexate, who had an inadequate response or intolerance to a single TNF inhibitor other than adalimumab.
  • Intervention:
    • Group 1: this compound 15 mg orally once daily + Methotrexate.
    • Group 2: Adalimumab 40 mg subcutaneously every other week + Methotrexate.
  • Duration: The study included a 12-week primary evaluation period (Period 1), followed by a 36-week blinded extension (Period 2).
  • Primary Endpoint: Proportion of patients achieving Low Disease Activity (DAS28-CRP ≤3.2) at Week 12.
SELECT-COMPARE (NCT02629159) Trial Design [2] [3]

This long-term study provided robust 5-year and 7-year data comparing this compound and adalimumab in patients with an inadequate response to methotrexate.

  • Objective: To assess the long-term safety and efficacy of this compound versus adalimumab.
  • Phase: 3
  • Design: Randomized, double-blind, double-dummy, active comparator-controlled, with a long-term extension.
  • Patients: 1,629 adults with active RA on a stable background of methotrexate.
  • Intervention:
    • Group 1: this compound 15 mg orally once daily + Methotrexate.
    • Group 2: Placebo + Methotrexate.
    • Group 3: Adalimumab 40 mg subcutaneously every other week + Methotrexate.
  • Switching Protocol: Patients with an insufficient response at specified timepoints were switched blindly: from placebo to this compound, from this compound to adalimumab, or from adalimumab to this compound [3] [6].
  • Duration: The trial includes a long-term extension for up to 10 years of follow-up.
  • Key Endpoints: Multiple efficacy measures including ACR20/50/70, DAS28-CRP, CDAI remission, and safety.

The diagram below illustrates the core mechanistic difference between the two drugs, which underpins their distinct clinical profiles.

Mechanisms of Action: JAK-STAT vs. TNF Inhibition

G cluster_JAK This compound: JAK-STAT Pathway Inhibition cluster_TNF Adalimumab: TNF Pathway Inhibition Cytokine Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1/JAK2/JAK3/TYK2 Receptor->JAK1 Activates STAT STAT Protein JAK1->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates GeneTrans Gene Transcription (Inflammation, Immunity) Nucleus->GeneTrans Drives TNF_alpha TNF-α TNFR TNF Receptor TNF_alpha->TNFR Binding InflamResponse Inflammatory Response TNFR->InflamResponse Triggers UPA This compound (JAK1 Inhibitor) UPA->JAK1 Inhibits ADA Adalimumab (TNF-α Inhibitor) ADA->TNF_alpha Neutralizes

The diagram shows that This compound is a selective Janus kinase (JAK) inhibitor. It works inside the cell by blocking the JAK-STAT signaling pathway, which is used by multiple cytokines (like IL-6 and interferons) involved in inflammation [7]. In contrast, adalimumab is a biologic monoclonal antibody that works outside the cell by specifically binding to and neutralizing a single cytokine, Tumor Necrosis Factor-alpha (TNF-α) [8]. This fundamental difference—blocking multiple cytokine signals intracellularly versus blocking a single cytokine extracellularly—explains the distinct efficacy and safety profiles of the two drugs.

Key Insights for Drug Development Professionals

  • Sequencing Strategy: Data from SELECT-COMPARE suggests that patients with an insufficient initial response to adalimumab who switch to this compound may achieve numerically greater efficacy than those switching from this compound to adalimumab [4] [6]. This supports the strategy of switching to a drug with a different mechanism of action after treatment failure.
  • Cardiovascular Risk Profile: A post-hoc analysis of SELECT-COMPARE found that this compound's efficacy advantage over adalimumab was consistent regardless of the patient's baseline cardiovascular risk [5]. While rates of MACE and VTE were comparable between the treatments across risk groups, the analysis noted numerically higher rates of non-melanoma skin cancer and serious infections with this compound specifically in the higher CV-risk group [5].
  • Novel Combination Therapy: Emerging evidence from case reports indicates that combination therapy with this compound and adalimumab may be a viable salvage option for highly refractory autoimmune diseases, including ankylosing spondylitis and hidradenitis suppurativa, by leveraging synergistic inhibition of the JAK and TNF pathways [9] [8]. This approach, while promising, requires rigorous safety monitoring and further validation in clinical trials.

References

Comparative Effectiveness of Upadacitinib in Biologic-Naïve Patients

Author: Smolecule Technical Support Team. Date: February 2026

Disease Area Comparative Findings in Biologic-Naïve Patients Key Supporting Data

| Rheumatoid Arthritis | Superior to adalimumab after initial TNF inhibitor failure [1]. | At week 12:

  • 43.3% on upadacitinib achieved low disease activity vs. 22.4% on adalimumab (primary endpoint, p<0.001).
  • 28.4% on this compound achieved remission vs. 14.5% on adalimumab [1]. | | Ulcerative Colitis | Ranked highest for long-term clinical remission; superior to tofacitinib in real-world studies [2] [3]. | Network Meta-Analysis: Ranked highest (SUCRA 93.1%) for maintenance of clinical remission [3]. vs. Tofacitinib: Significantly higher odds of corticosteroid-free clinical remission (OR 2.83) and clinical response (OR 1.90) [2]. | | Crohn's Disease | Effective, but guideline evidence positions other agents ahead [4]. | 2025 AGA Guidelines: Moderate-to-high certainty evidence supports infliximab, adalimumab, vedolizumab, ustekinumab, risankizumab, mirikizumab, and guselkumab over no treatment. Low-certainty evidence supports this compound and certolizumab pegol [4]. | | Atopic Dermatitis | Highly effective in real-world settings, regardless of biologic history [5] [6]. | At 6 months in biologic-naïve patients:
  • 68.5% achieved EASI 90 (≥90% skin improvement).
  • 52.1% achieved no or minimal itch (PP-NRS 0/1).
  • 54.3% achieved minimal disease activity (simultaneous EASI 90 and PP-NRS 0/1) [5] [6]. |

Key Experimental Protocols and Methodologies

The comparative data are derived from robust study designs. Here are the methodologies for the key experiments cited:

  • Head-to-Head RCT (Rheumatoid Arthritis): The SELECT-SWITCH trial was a Phase 3b/4 multicenter, randomized, double-blind, double-dummy, active comparator-controlled study. It enrolled 492 adults with moderate-to-severe rheumatoid arthritis and an inadequate response to one prior TNF inhibitor. Patients were randomized 1:1 to receive either This compound (15 mg once daily) + methotrexate or adalimumab (40 mg every other week) + methotrexate for 12 weeks. The primary endpoint was the proportion of patients achieving low disease activity (DAS28-CRP ≤ 3.2) at Week 12 [1].

  • Network Meta-Analysis (Ulcerative Colitis): This analysis followed PRISMA-NMA standards. A systematic literature review was conducted in MEDLINE, EMBASE, and Cochrane Central Register of Controlled Trials (CENTRAL) through April 2024. It included 21 Phase 3 randomized controlled trials (RCTs) evaluating maintenance therapy (≥12 months) for moderate-to-severe ulcerative colitis. The primary outcome was the maintenance of clinical remission, and treatments were ranked using the Surface Under the Cumulative Ranking Curve (SUCRA), where a higher SUCRA percentage indicates a greater probability of being the best treatment [3].

  • Real-World Observational Study (Atopic Dermatitis): The CorEvitas AD Registry is a prospective, non-interventional study enrolling adults with atopic dermatitis in the US and Canada. The analysis included patients who started this compound and completed a baseline and a 6-month follow-up visit. Patients were categorized as biologic-naïve or biologic-experienced. Outcomes were assessed using standardized measures like EASI (Eczema Area and Severity Index) and PP-NRS (Peak Pruritus Numeric Rating Scale). The study design aims to capture effectiveness in routine clinical practice [5] [6].

This compound's Mechanism of Action

The following diagram illustrates the mechanism of action of this compound and the standard methodology for a network meta-analysis, which forms the basis for many of the comparative findings.

cluster_jak This compound Mechanism of Action (JAK-STAT Pathway) cluster_nma Network Meta-Analysis Methodology Cytokine Cytokine (e.g., IL-4, IL-13) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Enzyme Receptor->JAK1 Activates STAT STAT Protein JAK1->STAT Phosphorylates DNA DNA Transcription STAT->DNA Nuclear Translocation Inflammation Inflammatory Response DNA->Inflammation Drives This compound This compound This compound->JAK1 Inhibits Start Define PICO Question Search Systematic Literature Search Start->Search Select Study Selection (RCTs Included) Search->Select Data Data Extraction Select->Data Network Construct Treatment Network Data->Network Analyze Statistical Analysis (Random-Effects Model) Network->Analyze Rank Rank Treatments (SUCRA) Analyze->Rank Conclusion Inform Clinical Guidelines Rank->Conclusion

Key Insights for Drug Development

  • Condition-Specific Positioning: The data strongly supports a strategy of targeting this compound for conditions like ulcerative colitis and rheumatoid arthritis, where it demonstrates top-tier efficacy. For Crohn's disease, the development of biomarkers to identify sub-populations that respond best to this compound could be a valuable approach, given its current positioning behind other therapies for the general biologic-naïve population [4] [3].
  • Leveraging Real-World Evidence: The consistent efficacy of this compound in real-world settings for atopic dermatitis, which mirrors clinical trial results, highlights the importance of such studies. They are crucial for demonstrating effectiveness in diverse, complex patients often excluded from RCTs and can strengthen post-marketing evidence packages [5] [7] [6].
  • Strategic Trial Design: The success of the SELECT-SWITCH head-to-head trial against an active comparator (adalimumab) provides a robust model for generating high-quality evidence that can directly influence treatment guidelines and market positioning [1].

References

Efficacy and Safety Comparison: Upadacitinib vs. Methotrexate Monotherapy

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize key efficacy and safety data from long-term extension studies of Phase 3 clinical trials, which provide the most robust comparative data for monotherapy use.

Efficacy Outcome (at 260 weeks) Upadacitinib 15 mg This compound 30 mg Methotrexate
CDAI Remission (≤2.8) [1] 53% 59% 43%
CDAI Low Disease Activity (≤10) [2] >39% >39% Not Reported
DAS28(CRP) Low Disease Activity (≤3.2) [2] >39% >39% Not Reported
No Radiographic Progression (mTSS ≤0) [1] Numerically greater Numerically greater Lower
Safety Event (per 100 patient-years over 5 years) This compound 15 mg Upadadacitinib 30 mg Methotrexate
Serious Infections [1] Numerically higher Numerically higher Lower
Herpes Zoster [1] [2] Numerically higher Higher rate vs 15 mg Lower
Creatine Phosphokinase (CPK) Elevation [1] [2] Numerically higher Higher rate vs 15 mg Lower
Neutropenia [1] [2] Numerically higher Higher rate vs 15 mg Lower
Non-Melanoma Skin Cancer [1] [2] Numerically higher Higher rate vs 15 mg Lower

Experimental Protocols and Methodologies

The data in the comparison tables are primarily derived from two pivotal Phase 3 trials: SELECT-EARLY and SELECT-MONOTHERAPY. Here are the detailed methodologies for these studies.

SELECT-EARLY (NCT02706873) Trial Protocol [1]
  • Objective: To evaluate the long-term (5-year) efficacy and safety of this compound monotherapy versus methotrexate monotherapy in MTX-naïve patients.
  • Study Design: The trial included a 48-week double-blind period, followed by a long-term extension (LTE) for up to an additional four years.
  • Patient Population: 945 randomized and treated adults with moderately to severely active RA who were MTX-naïve or had received only limited prior MTX.
  • Intervention Groups: Patients were randomized 1:1:1 to receive once-daily This compound 15 mg, This compound 30 mg, or MTX (titrated up to 20 mg/week).
  • Rescue Therapy: At week 26, patients not meeting specific response criteria (CDAI remission and ≥20% improvement in tender/swollen joints) received rescue therapy. MTX was added to the this compound groups, and this compound was added to the MTX group.
  • Key Assessments:
    • Efficacy: CDAI remission, DAS28(CRP), ACR20/50/70 responses, and change from baseline in modified Total Sharp Score (mTSS) to assess radiographic progression.
    • Safety: Treatment-emergent adverse events (TEAEs) were summarized over 5 years.
SELECT-MONOTHERAPY (NCT02706951) Trial Protocol [2]
  • Objective: To assess the safety and efficacy of this compound monotherapy through 260 weeks (5 years) in patients with an inadequate response to MTX.
  • Study Design: Patients were initially randomized for 14 weeks. After week 14, patients continuing MTX were switched to this compound, and those on this compound continued. Per a protocol amendment, all patients on the 30 mg dose were later switched to the approved 15 mg dose.
  • Patient Population: 648 randomized patients with RA and prior inadequate response to MTX.
  • Intervention Groups: Patients were randomized to continue MTX, This compound 15 mg, or This compound 30 mg.
  • Key Assessments:
    • Efficacy: Reported as observed and using non-responder imputation (NRI) for CDAI ≤10 and DAS28(CRP) ≤3.2.
    • Safety: Summarized using exposure-adjusted event rates.

Mechanisms of Action and Signaling Pathways

This compound and methotrexate work through fundamentally different mechanisms to control inflammation in rheumatoid arthritis.

G cluster_a This compound: JAK-STAT Pathway Inhibition cluster_b Methotrexate: General Immunosuppression A1 Cytokine (e.g., IL-6, IFN-γ) A2 Cell Membrane Receptor A1->A2 Binds A3 JAK Enzyme (JAK1 selective) A2->A3 Activates A3->A3 this compound Inhibits JAK1 A4 STAT Protein A3->A4 Phosphorylates A5 Nucleus A4->A5 Translocates A6 Inflammatory Response A5->A6 Gene Transcription B1 Dihydrofolate Reductase Enzyme B2 Folate Metabolism B1->B2 Inhibits B3 T-cell & B-cell Proliferation B2->B3 Impairs B4 Inflammatory Response B3->B4 Reduces

  • This compound is a selective Janus kinase (JAK) inhibitor that primarily targets the JAK1 enzyme [3]. It works intracellularly to block the JAK-STAT signaling pathway. When cytokines bind to their receptors on the cell surface, they activate associated JAK enzymes, which in turn phosphorylate and activate STAT proteins. Activated STATs translocate to the nucleus to initiate the transcription of genes involved in the inflammatory response [4]. By inhibiting JAK1, this compound disrupts this signal, preventing the production of inflammatory mediators [3] [4].

  • Methotrexate, a conventional synthetic disease-modifying antirheumatic drug (csDMARD), has a broader and less specific immunosuppressive mechanism. Its primary anti-inflammatory action is thought to stem from inhibiting the enzyme dihydrofolate reductase, which disrupts folate metabolism. This leads to the inhibition of T-cell and B-cell proliferation and the suppression of their inflammatory functions [1].

Key Insights for Drug Development

  • Patient Stratification is Crucial: The superior efficacy of this compound, particularly in MTX-naïve patients, suggests it could be considered as a first-line therapy for certain patient profiles, especially those with poor prognostic factors [1]. The data supports the strategy of using a more targeted agent early in the treatment paradigm.
  • Dose Optimization Balances Benefit-Risk: The consistent trend of higher efficacy but also higher rates of certain adverse events with the 30 mg dose (e.g., herpes zoster, CPK elevation) compared to the 15 mg dose underscores the importance of dose selection [1] [2]. The approved 15 mg dose is positioned to offer a favorable benefit-risk profile for long-term monotherapy use.
  • Mechanistic Switching After Failure: Evidence from other studies indicates that patients with an inadequate response to a TNF inhibitor achieved significantly higher rates of low disease activity and remission when switched to this compound compared to switching to a second TNF inhibitor (adalimumab) [5]. This supports a development strategy focused on mechanistic switching rather than cycling within the same drug class.

References

Upadacitinib cost-effectiveness compared to biologics

Author: Smolecule Technical Support Team. Date: February 2026

Cost-Effectiveness in Ulcerative Colitis (UC)

The table below outlines the incremental cost-effectiveness ratios (ICERs) for upadacitinib compared to various biologics and small-molecule drugs. An ICER represents the additional cost per quality-adjusted life-year (QALY) gained, a standard metric in health economics.

Table: Cost-Effectiveness of this compound in UC [1]

Patient Population Comparator Drug QALY Gain with this compound Incremental Cost-Effectiveness Ratio (ICER)
Bio-Naïve Adalimumab 0.833 €18,618
Golimumab 0.670 €21,682
Infliximab 0.671 €17,864
Ozanimod 0.783 €15,637
Tofacitinib 0.314 €30,061
Ustekinumab 0.577 €12,776
Vedolizumab 0.522 €16,263
Bio-Exposed Adalimumab 0.784 €16,396
Ozanimod 0.697 €13,661
Tofacitinib 0.514 €17,074
Ustekinumab 0.723 €10,975
Vedolizumab 0.719 €13,881

Economic Evaluation Methodology

The cost-effectiveness data presented above is generated through a standardized health economic model. The following diagram illustrates the general structure and workflow of such an analysis.

Start Start: Patient Population (Moderate-to-Severe UC) Induction Induction Phase (Decision Tree Model) Start->Induction Response Treatment Response at 8-16 Weeks? Induction->Response Remission Remission Health State Response->Remission Yes, Remission ResponseOnly Response (No Remission) Health State Response->ResponseOnly Yes, Response Only NoResponse No Response Health State Response->NoResponse No Maintenance Maintenance Phase (Markov Model) Remission->Maintenance ResponseOnly->Maintenance NoResponse->Maintenance May switch to next-line therapy HealthStates        Markov Health States Include:• Remission• Response without Remission• Active UC• Post-Surgical States• Death     Maintenance->HealthStates Outcomes Model Outcomes: Total Costs & QALYs HealthStates->Outcomes Cycled Over Lifetime Horizon

Key Model Components [2]:

  • Model Structure: A hybrid model combining an initial decision tree for the induction phase (typically 8-16 weeks) with a long-term Markov model for the maintenance phase. The Markov model uses 4-week cycles to simulate the disease course over a patient's lifetime.
  • Health States: Patients transition between states like Remission, Response without remission, Active UC, and Post-Surgical states. Each state is assigned a specific utility value (quality-of-life weight) and cost.
  • Key Inputs:
    • Clinical Data: Probabilities of clinical response and remission are derived from randomized controlled trials (RCTs) and network meta-analyses (NMAs) when head-to-head trials are unavailable [2].
    • Cost Data: Includes drug acquisition, administration, monitoring, disease management, and adverse event costs [1] [2].
    • Utilities: Health state values obtained from published literature to calculate QALYs.

Efficacy & Safety Context

For a complete comparison, efficacy and safety data are essential to contextualize the cost-effectiveness results.

  • Efficacy: A 2025 systematic review confirmed that this compound is effective for immune-mediated diseases like UC and Crohn's disease, significantly improving clinical remission and symptoms compared to placebo [3]. Real-world studies also show high persistence and response rates in patients who previously failed biologic therapies [4].
  • Safety: The same review found overall adverse event rates for this compound were generally similar to control groups. However, there is a higher risk of infections, particularly herpes zoster [3]. Other JAK inhibitors carry warnings for serious infections, major cardiovascular events, and thrombosis, though real-world studies of this compound have reported no such events in their cohorts [4] [2].

References

Clinical Evidence for Upadacitinib in Psoriatic Arthritis

Author: Smolecule Technical Support Team. Date: February 2026

Study Description Patient Population & Key Characteristics Primary Efficacy Endpoint(s) MDA Achievement & Key Results Reported Predictors of MDA Response

| Real-World, Multicenter (UPREAL-PsA) [1] [2] [3] | • N=126 PsA patients (Italian centers) • 98% peripheral, 43% axial involvement • 87% bio-refractory (bDMARD failure/intolerant) | Proportion achieving MDA at 24 weeks | • 47% achieved MDA at 24 weeks • DAPSA remission: 23% • ASDAS-CRP inactive disease: 48% | • Male gender (OR 2.54, 95% CI 1.03-6.25) • bDMARD-naïve (OR 4.13, 95% CI 1.34-12.71) • Elevated baseline CRP (OR 2.49, 95% CI 1.02-6.12) | | Real-World, Observational [4] | • N=425 PsA patients (Italian centers) • 66.4% peripheral-only, 33.6% mixed disease • 95.6% received UPA as ≥2nd-line therapy | MDA/VLDA and DAPSA remission/LDA at 12 months | • 59.9% achieved MDA at 12 months (LUNDEX-adjusted: 47.4%) • DAPSA LDA/remission: 56.8% (LUNDEX-adjusted: 36.5%) | • Higher treatment persistence in peripheral-only PsA vs. mixed • Lower persistence linked to fibromyalgia, corticosteroid use, higher baseline pain | | Phase 3 Trial (SELECT-PsA 2) [5] | • N=641 active PsA patients with prior bDMARD inadequate response | ACR20 response at 12 weeks | • MDA at 24 weeks: UPA 15mg: 25%; UPA 30mg: 29%; Placebo: 3% (p<0.0001) | • (Trial focused on efficacy versus placebo; not designed to assess demographic/laboratory predictors) |

Experimental Protocols & Methodological Details

For reliability and reproducibility, below are the detailed methodologies from the key studies cited.

  • UPREAL-PsA Study Design [1]: This was a prospective, real-life cohort study across 10 Italian referral centers. Consecutive adult PsA patients with active disease (not in MDA) starting UPA 15 mg once daily were enrolled. Key assessments at baseline, week 12, and week 24 included tender/swollen joint counts (TJC68/SJC66), Leeds Enthesitis Index (LEI), PASI, DAPSA, HAQ, VAS pain, PtGA, PGA, and ASDAS-CRP for those with axial involvement. The primary effectiveness outcome was the proportion achieving MDA at week 24. Statistical analysis involved multivariate regression to identify predictors of MDA.
  • SELECT-PsA 2 Trial Design [5]: This was a Phase 3, multicenter, randomized, double-blind, placebo-controlled trial. Adult patients with active PsA and inadequate response to at least one bDMARD were randomized to UPA 15 mg, UPA 30 mg, or placebo. The primary endpoint was the ACR20 response at week 12. MDA at week 24 was a ranked secondary endpoint, assessed against placebo.

Mechanism of Action & Signaling Pathway

Upadacitinib is an oral, selective inhibitor of Janus kinase (JAK) enzymes. The following diagram illustrates its proposed mechanism of action in psoriatic arthritis, targeting the JAK-STAT signaling pathway central to the inflammatory response.

This diagram illustrates that this compound exerts its effect by selectively inhibiting JAK1-mediated signaling [5]. This intracellular blockade prevents the phosphorylation and subsequent dimerization of STAT proteins, thereby reducing the transcription of pro-inflammatory genes involved in the pathogenesis of PsA.

Key Insights for Research and Development

  • Target Patient Profile: The identified predictors suggest that bio-naïve patients with high inflammatory burden (elevated CRP) may represent the optimal population for this compound response in PsA [1] [2] [3].
  • Real-World Validation: Consistent MDA rates between real-world studies (∼47-60%) and Phase 3 trials (∼25-29%, in a refractory population) strengthen the evidence for this compound's clinical efficacy and generalizability [1] [4] [5].
  • Comparative Effectiveness: While direct head-to-head data is limited, one real-world study in rheumatoid arthritis suggests that switching to this compound after TNF inhibitor failure may yield better outcomes than cycling to another TNFi or a drug with a different MOA [6]. Further research is needed to confirm if this holds true in PsA.

References

Mucosal Healing Rates: Upadacitinib vs. Other Advanced Therapies

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes data from a 2024 network meta-analysis (NMA) that indirectly compared approved therapies for moderately-to-severely active Ulcerative Colitis (UC). This analysis evaluated biologic/JAK-inhibitor naïve patients during the induction phase (6-14 weeks), where mucosal healing was defined as an endoscopic subscore of 0 or 1 [1].

Therapy Class Mucosal Healing in UC (Induction)
Mirikizumab IL-23p19 inhibitor Similar efficacy across most interventions; no significant differences for mucosal healing specifically [1].
Upadacitinib Selective JAK1 inhibitor Similar efficacy across most interventions; no significant differences for mucosal healing specifically [1].
Vedolizumab Anti-integrin Similar efficacy across most interventions [1].
Ustekinumab IL-12/IL-23 inhibitor Similar efficacy across most interventions [1].
Infliximab Anti-TNF Similar efficacy across most interventions [1].
Adalimumab Anti-TNF Similar efficacy across most interventions [1].
Golimumab Anti-TNF Similar efficacy across most interventions [1].
Tofacitinib Pan-JAK inhibitor Similar efficacy across most interventions [1].
Filgotinib JAK1 preferential inhibitor Similar efficacy across most interventions [1].
Ozanimod S1P receptor modulator Similar efficacy across most interventions [1].

> Interpretation of the NMA: The analysis concluded that for mucosal healing during induction, all active interventions demonstrated similar efficacy, with no significant differences observed between them [1]. This NMA did find significant differences for other endpoints like clinical remission, where this compound and mirikizumab showed superiority versus several other treatments in specific settings [1].

Real-World Performance of this compound

Recent real-world studies complement clinical trial data, showing how this compound performs in routine practice, often in patients who have previously failed other biologic therapies.

  • A 2025 Multicenter Study (n=236 IBD patients) reported the following mucosal healing rates with this compound induction therapy [2]:
    • Ulcerative Colitis (8 weeks): 35.8% achieved endoscopic remission, with 35.8% achieving mucosal healing [2].
    • Crohn's Disease (12 weeks): 19.4% achieved endoscopic remission, with 4.9% achieving mucosal healing [2].
  • A 2025 Single-Center Study in Crohn's Disease (n=94) found that after 12 weeks of this compound induction, 38.89% of biologic-refractory patients achieved endoscopic remission, and 27.78% achieved mucosal healing [3].

Detailed Experimental Methodologies

The data in the table above is derived from complex statistical analyses of randomized controlled trials (RCTs). Here is a detailed breakdown of the key methodological components.

Systematic Literature Review (SLR) and Feasibility Assessment [1]
  • Objective: To identify all relevant RCTs evaluating advanced therapies for adults with moderately-to-severely active UC.
  • Data Sources: EMBASE, MEDLINE, Cochrane Central Register of Controlled Trials (CENTRAL), and conference proceedings (2016-2022).
  • Screening & Extraction: Studies were screened and data extracted independently by two researchers, following best-practice guidelines (PRISMA, Cochrane).
  • Feasibility Assessment: A qualitative comparison ensured trials were sufficiently similar for a robust NMA. This involved checking for homogeneity in patient characteristics, outcome definitions (e.g., mucosal healing as endoscopic subscore 0/1), assessment time points (induction: 6-14 weeks), and study designs.
Network Meta-Analysis (NMA) Statistical Model [1]
  • Framework: A Bayesian statistical framework was employed, which treats treatment effects as probability distributions.
  • Population: Analyses were conducted separately for biologic/JAK-inhibitor naïve and experienced populations, as prior treatment is a known effect modifier.
  • Outcome Model: A binomial model with a logit link was used for the binary outcome of mucosal healing.
  • Handling Placebo Variability: Meta-regression models were used to adjust for variability in placebo response rates across different trials.
  • Maintenance Phase Adjustment: For maintenance studies, statistical adjustments were applied to align populations from "treat-through" and "re-randomized responder" trial designs.

This compound's Mechanism of Action (JAK-STAT Pathway)

This compound is a selective JAK1 inhibitor. Its mechanism within the JAK-STAT signaling pathway is outlined below [4].

G Cytokine Cytokine (e.g., IL-6, IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2/JAK3/TYK2 Receptor->JAK2 Activates STAT STAT Protein JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates pSTAT Phosphorylated STAT (pSTAT) STAT->pSTAT Dimer pSTAT Dimer pSTAT->Dimer Nucleus Nucleus Dimer->Nucleus Translocates Transcription Gene Transcription (Inflammation, Immune Response) Nucleus->Transcription This compound This compound This compound->JAK1 Inhibits

The diagram illustrates the JAK-STAT signaling pathway and this compound's targeted inhibition [4]:

  • Pathway Activation: A pro-inflammatory cytokine (e.g., IL-6, IL-23) binds to its cognate cell surface receptor [5] [4].
  • JAK Phosphorylation: The receptor-associated JAK enzymes (primarily JAK1 in this context) are activated and trans-phosphorylate each other [4].
  • STAT Recruitment & Phosphorylation: The phosphorylated receptor recruits STAT proteins, which are then phosphorylated by JAKs [4].
  • STAT Dimerization and Translocation: The phosphorylated STATs (pSTAT) form dimers and translocate to the nucleus [4].
  • Gene Transcription: Inside the nucleus, the STAT dimers bind to specific promoter elements on DNA, driving the transcription of genes involved in inflammation and immune cell activation [4].
  • This compound Inhibition: this compound, as a selective JAK1 inhibitor, competitively binds to the ATP-binding site of JAK1, blocking its enzymatic activity. This prevents the phosphorylation of STATs and interrupts the downstream pro-inflammatory signaling cascade [4].

Interpretation and Key Takeaways

  • Indirect Comparisons Suggest Parity: For mucosal healing in UC, the best available indirect evidence indicates that this compound is an effective option, but its performance is statistically similar to other advanced therapies during the induction phase [1].
  • Consider the Entire Clinical Profile: While mucosal healing is a critical endpoint, drug selection may also be influenced by a therapy's performance on other outcomes (e.g., clinical remission, steroid-free remission), speed of onset, safety profile, and dosing convenience [1] [6].
  • Real-World Data Confirms Efficacy: Studies in diverse, treatment-experienced patient populations confirm that this compound can induce meaningful rates of mucosal healing in real-world clinical practice, supporting its use after biologic failure [2] [3].

References

×

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

380.15724374 Da

Monoisotopic Mass

380.15724374 Da

Heavy Atom Count

27

Melting Point

16-19

UNII

4RA0KN46E0

Drug Indication

Upadacitinib is indicated for the treatment of moderately to severely active **rheumatoid arthritis** or active **psoriatic arthritis** in adult patients who have had an inadequate response or intolerance to one or more disease-modifying anti-rheumatic drugs (DMARDs), such as TNF blockers. In Europe, upadacitinib may be used as monotherapy or in combination with [methotrexate] for rheumatoid or psoriatic arthritis. Upadacitinib is indicated for use in patients 12 years of age and older with refractory, moderate-to-severe **atopic dermatitis** whose disease is inadequately controlled with other systemic therapies or when other therapies are inadvisable. Upadacitinib is indicated for the treatment of active **ankylosing spondylitis** or radiographic axial spondyloarthritis in adult patients who have an inadequate response to conventional therapy. It is also indicated to treat non-radiographic axial spondyloarthritis with objective signs of inflammation in adults who have had an inadequate response or intolerance to TNF blocker therapy. Upadacitinib is also indicated to treat moderately to severely active **ulcerative colitis** in adults who have had an inadequate response or intolerance to either conventional therapy or a biologic agent, such as to one or more TNF blockers. Upadacitinib is indicated to treat moderately to severely active Crohn’s disease in adults who have had an inadequate response or intolerance to one or more TNF blockers. Combining upadacitinib with other JAK inhibitors, biologic DMARDs, or other potent immunosuppressive agents is not recommended.
Rheumatoid arthritis RINVOQ is indicated for the treatment of moderate to severe active rheumatoid arthritis in adult patients who have responded inadequately to, or who are intolerant to one or more disease-modifying anti-rheumatic drugs (DMARDs). RINVOQ may be used as monotherapy or in combination with methotrexate. Psoriatic arthritis RINVOQ is indicated for the treatment of active psoriatic arthritis in adult patients who have responded inadequately to, or who are intolerant to one or more DMARDs. RINVOQ may be used as monotherapy or in combination with methotrexate. Axial spondyloarthritis Non-radiographic axial spondyloarthritis (nr-axSpA)RINVOQ is indicated for the treatment of active non-radiographic axial spondyloarthritis in adult patients with objective signs of inflammation as indicated by elevated C-reactive protein (CRP) and/or magnetic resonance imaging (MRI), who have responded inadequately to nonsteroidal anti-inflammatory drugs (NSAIDs). Ankylosing spondylitis (AS, radiographic axial spondyloarthritis )RINVOQ is indicated for the treatment of active ankylosing spondylitis in adult patients who have responded inadequately to conventional therapy. Atopic dermatitisRINVOQ is indicated for the treatment of moderate to severe atopic dermatitis in adults and adolescents 12 years and older who are candidates for systemic therapy. Ulcerative colitisRINVOQ is indicated for the treatment of adult patients with moderately to severely active ulcerative colitis who have had an inadequate response, lost response or were intolerant to either conventional therapy or a biologic agent.  Crohn's diseaseRINVOQ is indicated for the treatment of adult patients with moderately to severely active Crohn's disease who have had an inadequate response, lost response or were intolerant to either conventional therapy or a biologic agent.
Treatment of ulcerative colitis
Treatment of Crohn's disease
Treatment of chronic idiopathic arthritis (including rheumatoid arthritis , psoriatic arthritis , spondyloarthritis and juvenile idiopathic arthritis )
Treatment of atopic dermatitis
Treatment of vasculitides
Upadacitinib is a new FDA-approved second-line agent for treating moderate to severe active rheumatoid arthritis (RA) in patients who have not shown an adequate response or intolerance to the first-line agent, methotrexate. This agent is a second-generation selective Janus kinase (JAK) inhibitor targeting the JAK1 enzyme. Upadacitinib received FDA approval on August 16, 2019, based on positive and promising results from its multinational phase III trials in subjects with moderate to severe rheumatoid arthritis.

Livertox Summary

Upadacitinib is an oral selective inhibitor of Janus associated kinase 1 (JAK-1) that is used in the therapy of moderate-to-severe rheumatoid arthritis. Upadacitinib has been associated with a low rate of serum enzyme elevations during therapy, but has not been linked to cases of clinically apparent acute liver injury although it may pose a risk for reactivation of hepatitis B in susceptible patients.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; Janus Kinase Inhibitors; JAK Inhibitors
Antirheumatic Agents

Mechanism of Action

Rheumatoid arthritis (RA) is a chronic autoimmune inflammatory disease that involves the interplay of several mediators, including the immune cells (mainly T- and B-lymphocytes) and pro-inflammatory cytokines, such as the tumour necrosis factor (TNF), transforming growth factor (TGF), and interleukin 6 (IL-6). The Janus Kinase (JAK) family plays an essential role in the normal physiological functions (such as erythropoiesis), but also the signalling of pro-inflammatory cytokines that are implicated in many immune-mediated diseases. The JAK family consists of four isoforms (JAK1, JAK2, JAK3, and Tyrosine Kinase 2) that each interacts with different cytokine receptors and uniquely associates with the intracellular domains of Type I/II cytokine receptors. JAK1 is primarily involved in the signalling transduction pathways of IL-6, IFN and the common γ -chain cytokines, including IL-2 and IL-15. IL-6 has been closely studied in particular, as it is a major cytokine involved in B- and T-cell differentiation and the acute phase response in inflammation. Upon interaction of cytokines with their cytokine receptors, the JAKs mediate the JAK-STAT signal transduction pathway in response to receptor activation. JAKs are tyrosine kinases that cause phosphorylation of several proteins, including cytokine receptors and JAKs themselves. Phosphorylation of JAKs promotes the phosphorylation and activation of the signalling molecules called STATs, leading to their nuclear translocation, binding to DNA promoters, and target gene transcription. JAK1-mediated signalling pathways ultimately promote pro-inflammatory events, such as increased proliferation and survival of immune cells, T cell differentiation, and macrophage activation. Upadacitinib is a selective JAK1 inhibitor that has a negligible effect on JAK3, leading to an improved drug safety profile. Upadacitinib blocks the cellular processes that contribute to the inflammatory conditions in rheumatoid arthritis. In human leukocytes cellular assays, upadacitinib inhibited JAK1/3-induced phosphorylation of STAT3/5 mediated by IL-6/7.

Absorption Distribution and Excretion

Upadacitinib displays a dose-proportional pharmacokinetic profile over the therapeutic dose range. Following oral administration, the median time to reach Cmax (Tmax) ranges from 2 to 4 hours. The steady-state plasma concentrations of upadacitinib are reached within 4 days following multiple once-daily administrations, with minimal accumulation. Food intake has no clinically relevant effect on the AUC, Cmax, and Cmin of upadacitinib from the extended-release formulation.
Following administration of a single radio-labelled dose from the immediate-release formulation, approximately 53% of the total dose was excreted in the feces where 38% of the excreted dose was an unchanged parent drug. About 43% of the total dose was excreted in the urine, where 24% of that dose was in the unchanged parent drug form. Approximately 34% of the total dose of upadacitinib dose was excreted as metabolites.
The volume of distribution of upadacitinib in a patient with rheumatoid arthritis and a body weight of 74 kg is estimated to be 224 L following oral administration of an extended-release formula. In a pharmacokinetic study consisting of healthy volunteers receiving the extended-release formulation, the steady-state volume of distribution was 294 L. Upadacitinib partitions similarly between plasma and blood cellular components with a blood to plasma ratio of 1.0.
The apparent oral clearance of upadacitinib in healthy volunteers receiving the extended-release formulation was 53.7 L/h.

Metabolism Metabolites

Upadacitinib predominantly undergoes CYP3A4-mediated metabolism; however, upadacitinib is a nonsensitive substrate of CYP3A4. It is also metabolized by CYP2D6 to a lesser extent. In a human radio-labelled study, about 79% of the total plasma radioactivity accounted for the parent drug, and about 13% of the total plasma radioactivity accounted for the main metabolite produced from mono-oxidation, followed by glucuronidation. There are no known active metabolites of upadacitinib.

Wikipedia

Upadacitinib

FDA Medication Guides

RINVOQ
UPADACITINIB
TABLET, EXTENDED RELEASE;ORAL
ABBVIE INC
04/26/2024

Biological Half Life

The mean terminal elimination half-life of upadacitinib ranged from 8 to 14 hours following administration of the extended-release formulation. In clinical trials, approximately 90% of upadacitinib in the systemic circulation was eliminated within 24 hours of dosing.

Use Classification

Human drugs -> Immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1. Arthritis Rheumatol. 2016 Dec;68(12):2857-2866. doi: 10.1002/art.39808.
Efficacy and Safety of ABT-494, a Selective JAK-1 Inhibitor, in a Phase IIb Study
in Patients With Rheumatoid Arthritis and an Inadequate Response to Methotrexate.
Genovese MC(1), Smolen JS(2), Weinblatt ME(3), Burmester GR(4), Meerwein S(5),
Camp HS(6), Wang L(6), Othman AA(6), Khan N(6), Pangan AL(6), Jungerwirth S(6).
Author information:
(1)Stanford University School of Medicine, Palo Alto, California.
(2)Medical University of Vienna and Hietzing Hospital, Vienna, Austria.
(3)Brigham and Women/'s Hospital, Boston, Massachusetts.
(4)Charité-Universitätsmedizin Berlin, Berlin, Germany.
(5)AbbVie Deutschland, Ludwigshafen, Germany.
(6)AbbVie, North Chicago, Illinois.
OBJECTIVE: To evaluate the efficacy and safety of ABT-494, a selective JAK-1
inhibitor, in patients with moderate-to-severe rheumatoid arthritis (RA) and an
inadequate response to methotrexate (MTX).
METHODS: Three hundred RA patients receiving stable doses of MTX were randomly
assigned equally to receive immediate-release ABT-494 at 3, 6, 12, or 18 mg twice
daily, 24 mg once daily, or placebo for 12 weeks. The primary efficacy end point
was the proportion of patients meeting the American College of Rheumatology 20%
improvement criteria (achieving an ACR20 response) at week 12, as determined
using the last observation carried forward method.
RESULTS: At week 12, the proportion of ACR20 responses was higher with ABT-494
(62%, 68%, 80%, 64%, and 76% for the 3, 6, 12, 18, and 24 mg doses, respectively)
than with placebo (46%) (using nonresponder imputation) (P < 0.05 for the 6, 12,
and 24 mg doses). There was a significant dose-response relationship among all
ABT-494 doses (P < 0.001). The proportions of patients achieving ACR50 and ACR70
responses were significantly higher for all ABT-494 doses (except the 12 mg dose
for the ACR70 response) than for placebo, as were changes in the Disease Activity
Score in 28 joints using the C-reactive protein level (DAS28-CRP). Rapid
improvement was demonstrated by significant differences in ACR20 response rates
and changes in the DAS28-CRP for all doses compared with placebo at week 2 (the
first postbaseline visit). The incidence of adverse events was similar across
groups; most were mild, and infections were the most frequent. One serious
infection (community-acquired pneumonia) occurred with ABT-494 at 12 mg. There
were dose-dependent increases in high-density lipoprotein (HDL) and low-density
lipoprotein (LDL) cholesterol, but the LDL cholesterol:HDL cholesterol ratios
were unchanged through week 12. Mean hemoglobin levels remained stable at lower
doses, but decreases were observed at higher doses.
CONCLUSION: This study evaluated a broad range of doses of ABT-494 in RA patients
with an inadequate response to MTX. ABT-494 demonstrated efficacy, with a safety
and tolerability profile similar to that of other JAK inhibitors.
2. Arthritis Rheumatol. 2016 Dec;68(12):2867-2877. doi: 10.1002/art.39801.
A Phase IIb Study of ABT-494, a Selective JAK-1 Inhibitor, in Patients With
Rheumatoid Arthritis and an Inadequate Response to Anti-Tumor Necrosis Factor
Therapy.
Kremer JM(1), Emery P(2), Camp HS(3), Friedman A(3), Wang L(3), Othman AA(3),
Khan N(3), Pangan AL(3), Jungerwirth S(3), Keystone EC(4).
Author information:
(1)Albany Medical College, Albany, New York.
(2)University of Leeds and Leeds Teaching Hospitals NHS Trust, Leeds, UK.
(3)AbbVie, North Chicago, Illinois.
(4)Mount Sinai Hospital, University of Toronto, Toronto, Ontario, Canada.
OBJECTIVE: To compare the efficacy and safety of ABT-494, a novel selective JAK-1
inhibitor, with placebo in patients with moderate-to-severe rheumatoid arthritis
(RA) and an inadequate response or intolerance to at least 1 anti-tumor necrosis
factor (anti-TNF) agent.
METHODS: In this 12-week, double-blind, placebo-controlled, dose-ranging study,
276 RA patients receiving a stable dose of methotrexate (MTX) who had previously
received treatment with at least 1 anti-TNF agent were randomized equally to
receive immediate-release ABT-494 at 3, 6, 12, or 18 mg twice daily or matching
placebo twice daily. The primary end point was the proportion of patients meeting
the American College of Rheumatology 20% improvement criteria (achieving an ACR20
response) at week 12.
RESULTS: At week 12, significantly more patients receiving ABT-494 (53-71%) than
those receiving placebo (34%) achieved an ACR20 response (by nonresponder
imputation analysis) (P < 0.05), with a dose-response relationship among all
ABT-494 doses (P < 0.001). ACR50 and ACR70 response rates were significantly
higher in those receiving ABT-494 (36-42% and 22-26%, respectively) than in those
receiving placebo (16% and 4%, respectively). Changes from baseline in the
Disease Activity Score in 28 joints using the C-reactive protein level
(DAS28-CRP) were significantly greater for all doses of ABT-494 than for placebo
(P ≤ 0.01). Onset of action of ABT-494 was rapid, with significant differences
from placebo at week 2 both in ACR20 response rate (for 12 and 18 mg) and in
change in the DAS28-CRP (P < 0.001 for 6-18 mg). The most frequent adverse events
(AEs) were headache, nausea, upper respiratory tract infection, and urinary tract
infection. Infection rates were higher at higher doses of ABT-494, but no
infections were serious. No deaths were reported among those receiving ABT-494.
CONCLUSION: In patients with an inadequate response or intolerance to anti-TNF
agents, ABT-494 added to MTX showed rapid, dose-dependent improvements in RA
signs and symptoms, with safety and tolerability similar to those of other drugs
of this class. No new AEs were identified.

Explore Compound Types